molecular formula C17H12ClN5O B100856 Intrazole CAS No. 15992-13-9

Intrazole

Cat. No.: B100856
CAS No.: 15992-13-9
M. Wt: 337.8 g/mol
InChI Key: ZDHHGGFQZRPUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intrazole is a useful research compound. Its molecular formula is C17H12ClN5O and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHHGGFQZRPUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166771
Record name Intrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15992-13-9
Record name Intrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15992-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intrazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Itraconazole: A Repurposed Antifungal as a Potent Hedgehog Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The discovery of small molecule inhibitors targeting this pathway has provided promising new avenues for cancer therapy. Itraconazole (B105839), an FDA-approved triazole antifungal agent, has been identified as a potent antagonist of the Hh pathway.[3][4] This document provides a comprehensive technical overview of itraconazole's mechanism of action as a Hedgehog inhibitor, presents quantitative data on its efficacy, details key experimental protocols for its study, and offers visual representations of the underlying biological and experimental frameworks. Itraconazole distinguishes itself by acting on the core pathway component, Smoothened (SMO), at a site distinct from other well-known inhibitors, offering a potential solution to acquired resistance observed with other SMO antagonists.[5][6]

The Hedgehog Signaling Pathway: A Brief Overview

The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to the twelve-pass transmembrane receptor Patched (PTCH).[1] In the absence of the ligand, PTCH tonically inhibits the seven-transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium.[1][3] Upon Hh ligand binding, PTCH's inhibition of SMO is relieved. This allows SMO to accumulate in the primary cilium, triggering a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[1][5] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, such as PTCH1 and GLI1, which regulate cell proliferation, survival, and differentiation.[3][5] Aberrant activation of this pathway, often due to mutations in PTCH or SMO, is a known driver of tumorigenesis.[2][7]

Caption: Canonical Hedgehog (Hh) Signaling Pathway Activation.

Itraconazole's Mechanism of Action

Itraconazole inhibits the Hh pathway through a mechanism distinct from its antifungal activity, which targets lanosterol (B1674476) 14α-demethylase.[5] Its anti-Hh activity is centered on SMO.

  • Direct Action on SMO: Itraconazole acts directly on SMO, downstream of PTCH. This is evidenced by its ability to inhibit the pathway in Ptch -/- cells, where the pathway is constitutively active.[3][8]

  • Distinct Binding Site: Crucially, itraconazole binds to SMO at a site different from that of cyclopamine (B1684311) and its derivatives (e.g., vismodegib).[3][5] This is supported by non-competitive inhibition kinetics and its efficacy against SMO mutants that confer resistance to cyclopamine-competitive antagonists.[3]

  • Inhibition of SMO Ciliary Accumulation: Upon pathway activation, SMO translocates to and accumulates within the primary cilium. Itraconazole effectively prevents this SHH-induced accumulation of SMO in the primary cilium, a key step in signal transduction.[3][4]

  • Overcoming Drug Resistance: A significant advantage of itraconazole is its ability to inhibit Hh pathway activity in the context of SMO mutations, such as SMOD477G (formerly D473H), which confer resistance to vismodegib.[5][9] This makes it a valuable candidate for treating tumors that have developed resistance to first-line Hh inhibitors.

Itraconazole_MOA cluster_pathway Hh Pathway Activation & Inhibition SHH SHH Ligand PTCH PTCH SHH->PTCH Inhibits SMO SMO PTCH->SMO Inhibits Cilium Primary Cilium Accumulation SMO->Cilium GLI_A GLI Activation Cilium->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Itraconazole Itraconazole Itraconazole->SMO Binds distinct site Itraconazole->Cilium Prevents SMO_Mutant SMO D477G (Resistant Mutant) Itraconazole->SMO_Mutant Inhibition Retained Vismodegib Vismodegib/ Cyclopamine Vismodegib->SMO Binds competitive site Vismodegib->SMO_Mutant Binding Impaired

Caption: Itraconazole's Mechanism of Action on Smoothened (SMO).

Quantitative Data on Itraconazole's Inhibitory Activity

The potency of itraconazole has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Inhibition of Hedgehog Pathway Activity

Assay System Cell Line Parameter Value Reference(s)
Gli-Luciferase Reporter Shh-Light2 (murine fibroblast) IC50 ~800 nM [3]
Gli-Luciferase Reporter Shh-Light2 (murine fibroblast) IC50 (Hydroxy-itraconazole) ~1.2 µM [3]
Ptch-lacZ Reporter Ptch-/- MEFs IC50 ~900 nM [3]
Gli1 mRNA Expression Medulloblastoma (MB) Spheres IC50 ~100 nM [5]

| Gli1 mRNA Expression | Murine BCC Cell Line (ASZ001) | IC50 (Des-triazole analogue 5b) | 0.02 µM (20 nM) |[10] |

Table 2: Efficacy Against Wild-Type vs. GDC-0449-Resistant SMO

Assay System SMO Status Cell Line/Model Endpoint Itraconazole Effect Reference(s)
In Vitro Signaling Wild-Type (SMOWT) Transfected NIH-3T3 Hh Pathway Activity Potent Inhibition [5]
In Vitro Signaling Resistant (SMOD477G) Transfected NIH-3T3 Hh Pathway Activity Inhibition Retained [5]
In Vivo Tumor Growth Resistant (SMOD477G) Medulloblastoma Allograft Gli1 mRNA Expression 43% Inhibition vs. Control [5]

| In Vivo Tumor Growth | Resistant (SMOD477G) | Medulloblastoma Allograft | Tumor Growth | Inhibition of Growth |[5] |

Table 3: In Vivo Efficacy in Tumor Models

Tumor Model Animal Model Itraconazole Effect Endpoint Measured Reference(s)
Medulloblastoma Mouse Allograft Suppressed tumor growth Tumor Volume, Gli1 mRNA [3]
Basal Cell Carcinoma (BCC) K14-CreER; Ptch+/-; p53fl/fl mice Suppressed tumor growth Tumor Size [3]
Non-Small Cell Lung Cancer Phase 0 Clinical Trial Reduced Hh pathway activity GLI1 Expression [11]

| Basal Cell Carcinoma (BCC) | Phase II Clinical Trial | Reduced tumor size by 24% | Tumor Size, GLI1 Expression |[11] |

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to characterize itraconazole as a Hedgehog pathway inhibitor.

Hh-Responsive Luciferase Reporter Assay

This is the standard cell-based assay for quantifying Hh pathway activity.[1]

  • Objective: To measure the dose-dependent inhibition of Hh pathway-driven reporter gene expression by itraconazole.

  • Cell Line: Shh-Light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization).[3]

  • Protocol:

    • Cell Plating: Plate Shh-Light2 cells in 96-well plates at a density that allows for confluence after 24-48 hours.

    • Starvation: Once cells are ~70-80% confluent, replace the growth medium with a low-serum medium (e.g., 0.5% bovine calf serum) and incubate for 24 hours. This synchronizes the cells and enhances Hh responsiveness.

    • Treatment: Prepare serial dilutions of itraconazole in low-serum medium. Add the compound to the cells.

    • Stimulation: Concurrently, stimulate the Hh pathway by adding a conditioned medium containing the active N-terminal fragment of Sonic Hedgehog (SHHN CM) or a purified recombinant SHH protein. Include control wells with vehicle only (e.g., DMSO) and stimulated wells without the inhibitor.

    • Incubation: Incubate the plates for 30-48 hours.

    • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the logarithm of itraconazole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Luciferase_Assay_Workflow Start Start Step1 Plate Shh-Light2 Cells (96-well) Start->Step1 Step2 Incubate & Grow to 70-80% Confluency Step1->Step2 Step3 Starve Cells (Low Serum Media) Step2->Step3 Step4 Treat with Itraconazole (Serial Dilutions) Step3->Step4 Step5 Stimulate with SHH Ligand Step4->Step5 Step6 Incubate (30-48 hours) Step5->Step6 Step7 Lyse Cells & Add Luciferase Substrates Step6->Step7 Step8 Measure Luminescence (Firefly & Renilla) Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for a Gli-Luciferase Reporter Assay.
Quantitative Real-Time PCR (qPCR) for Hh Target Genes

  • Objective: To quantify the effect of itraconazole on the mRNA expression levels of direct Hh target genes, such as Gli1 and Ptch1.

  • Cell Lines/Tissues: Any Hh-responsive cell line (e.g., medulloblastoma cells) or tumor tissue from in vivo studies.

  • Protocol:

    • Treatment: Treat cells in culture with itraconazole at various concentrations for a specified time (e.g., 24-48 hours). For tissue samples, harvest them from treated and control animals.

    • RNA Extraction: Isolate total RNA from cells or homogenized tissue using a TRIzol-based method or a commercial RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

    • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based qPCR master mix. Include primers specific for the target genes (Gli1, Ptch1) and a housekeeping gene for normalization (e.g., GAPDH, Actb).

    • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of target genes is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.

Immunofluorescence for SMO Ciliary Localization
  • Objective: To visually assess the effect of itraconazole on the SHH-induced translocation of SMO to the primary cilium.

  • Cell Line: NIH-3T3 cells or other ciliated cell lines.

  • Protocol:

    • Cell Culture: Grow cells on glass coverslips to sub-confluency.

    • Starvation: Induce ciliogenesis by serum starvation for 24 hours.

    • Treatment and Stimulation: Pre-treat cells with itraconazole or vehicle for 1-2 hours, followed by stimulation with SHH ligand for 2-4 hours.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

    • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour.

    • Primary Antibody Incubation: Incubate coverslips overnight at 4°C with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

    • Secondary Antibody Incubation: Wash the cells and incubate with species-appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature.

    • Mounting and Imaging: Mount the coverslips onto glass slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Microscopy: Acquire images using a fluorescence or confocal microscope. Quantify the percentage of cilia positive for SMO staining in each treatment condition.

In Vivo Tumor Allograft/Xenograft Model
  • Objective: To evaluate the efficacy of systemically administered itraconazole in inhibiting the growth of Hh-dependent tumors.

  • Animal Model: Immunocompromised mice (for human xenografts) or syngeneic mice (for murine allografts, e.g., from Ptch1+/- mice).[5][7]

  • Protocol:

    • Tumor Implantation: Subcutaneously inject a suspension of Hh-dependent tumor cells (e.g., medulloblastoma cells) into the flank of the mice.

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

    • Drug Administration: Prepare itraconazole in a suitable vehicle (e.g., cyclodextrin-based solution). Administer the drug to the treatment group via oral gavage (e.g., 100 mg/kg, twice daily).[3] Administer vehicle to the control group.

    • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

    • Endpoint: Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a maximum allowable size.

    • Tissue Harvest and Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be snap-frozen for RNA/protein analysis (e.g., qPCR for Gli1) and the other portion fixed in formalin for histological or immunohistochemical analysis.

Conclusion and Future Directions

Itraconazole has been robustly characterized as a potent inhibitor of the Hedgehog signaling pathway. Its unique mechanism of action, involving a distinct binding site on SMO, allows it to circumvent common resistance mechanisms that limit the efficacy of other SMO-targeted therapies.[5][12] The quantitative data from numerous preclinical and early clinical studies underscore its potential as an anti-cancer agent, particularly for Hh-driven malignancies like basal cell carcinoma.[11][13] The detailed experimental protocols provided herein serve as a guide for further investigation into its therapeutic applications and for the development of novel analogues with improved pharmacokinetic and pharmacodynamic properties.[10][14] Future research should continue to explore itraconazole in combination therapies and expand its clinical evaluation in patients with tumors resistant to first-generation Hedgehog inhibitors.

References

Itraconazole's Effect on Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergosterol (B1671047) is a sterol that resides in the cell membranes of fungi, where it fulfills crucial functions analogous to cholesterol in mammalian cells. It is essential for regulating membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][2] Due to its vital role and its absence in animal cells, the ergosterol biosynthesis pathway is a prime target for antifungal drug development.[1][3] Itraconazole (B105839), a broad-spectrum triazole antifungal agent, operates by disrupting this critical pathway, leading to fungal cell growth inhibition and death.[2][4] This technical guide provides an in-depth examination of itraconazole's mechanism of action, supported by quantitative data and detailed experimental protocols for researchers in mycology and drug development.

Core Mechanism of Action

The primary mechanism of action of itraconazole is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11).[2][5][6] This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the multi-enzyme pathway that produces ergosterol.[1][7]

Itraconazole's triazole moiety binds to the heme iron atom in the active site of CYP51, preventing the substrate, lanosterol, from binding and undergoing demethylation.[6] This inhibition has two major consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[2][3] This compromises the structural integrity and fluidity of the membrane, impairing its normal functions, including acting as a permeability barrier and supporting the activity of membrane-bound proteins.[2]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase causes the accumulation of its substrate, lanosterol, and other 14α-methylated precursor sterols like eburicol (B28769) and obtusifolione.[1][8] These methylated sterols are incorporated into the fungal membrane in place of ergosterol, which disrupts the normal packing of phospholipids, increases membrane permeability, and leads to cell lysis and death.[1][2]

This dual-action of ergosterol depletion and toxic precursor accumulation makes itraconazole a highly effective fungistatic and, at higher concentrations, fungicidal agent against a broad spectrum of fungal pathogens.[4]

Ergosterol Biosynthesis Pathway and Itraconazole Inhibition

The following diagram illustrates the major steps in the ergosterol biosynthesis pathway, highlighting the critical step inhibited by itraconazole.

Ergosterol_Pathway cluster_pre_squalene Pre-Squalene Synthesis cluster_post_squalene Post-Squalene Synthesis (Sterol Pathway) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylation ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps Itraconazole Itraconazole CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Itraconazole->CYP51 Ergosterol Ergosterol ...->Ergosterol

Fig 1. Itraconazole inhibits lanosterol 14α-demethylase (CYP51).

Quantitative Data: Inhibitory Activity of Itraconazole

The potency of itraconazole can be quantified using two primary metrics: the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

Table 1: IC50 Values of Itraconazole against Fungal CYP51

The IC50 value represents the concentration of itraconazole required to inhibit the activity of the target enzyme, CYP51, by 50% in an in vitro enzymatic assay. This provides a direct measure of the drug's potency against its molecular target.

Fungal SpeciesSubstrate UsedIC50 (µM)Reference
Candida albicansLanosterol~0.026 (26 nM)[9]
Candida albicansNot SpecifiedTight-binding inhibitor[10][11]
Malassezia globosaLanosterol0.188 ± 0.008[12]
Trichophyton rubrumNot Specified0.26[12]
Acanthamoeba castellaniiObtusifoliolTight-binding inhibitor[13]
Cryptococcus neoformans[14C]acetate (in vivo)0.006 ± 0.0047[8]

Note: "Tight-binding inhibitor" indicates that the IC50 value is approximately half the enzyme concentration used in the assay, signifying very strong inhibition.[12]

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Itraconazole

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It reflects the drug's activity against the whole organism and is a critical parameter in clinical settings.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Trichophyton mentagrophytes0.0019 - 1.00.125-[14][15]
Trichophyton rubrum0.0019 - 1.250.0313-[15][16]
Chromoblastomycosis agents0.06 - 32.00.52.0[17]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of itraconazole's antifungal properties. Below are protocols for key experiments.

Protocol 1: Determination of IC50 via CYP51 Reconstitution Assay

This protocol describes an in vitro method to determine the potency of itraconazole against purified fungal CYP51 enzyme.

1. Materials and Reagents:

  • Purified, recombinant fungal CYP51

  • Purified, recombinant cytochrome P450 reductase (CPR)

  • Substrate: Lanosterol (or eburicol, obtusifoliol) dissolved in a suitable solvent (e.g., DMSO)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Itraconazole stock solution and serial dilutions

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing glycerol)

  • Reaction quench solution (e.g., strong acid or base)

  • Organic extraction solvent (e.g., ethyl acetate, hexane)

2. Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube or microplate well, combine the assay buffer, purified CYP51, and CPR (a typical molar ratio is 1:2 CYP51:CPR).[12][13]

  • Add Inhibitor: Add varying concentrations of itraconazole (e.g., from 0 to 5 µM) to the respective reaction wells.[10][18] Include a control with no itraconazole (vehicle only, e.g., DMSO).

  • Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., 50 µM lanosterol) and the NADPH regenerating system.[12][13] The total reaction volume is typically between 0.5 to 1.0 mL.[18]

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking. The reaction time should be within the linear range of product formation.

  • Stop Reaction: Terminate the reaction by adding a quench solution.

  • Product Extraction: Extract the sterols from the aqueous mixture using an organic solvent. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Transfer the organic phase to a new tube, evaporate the solvent, and reconstitute the sterol residue in a suitable solvent for analysis by HPLC or GC-MS to quantify the amount of product formed.

  • Data Analysis: Calculate the reaction velocity for each itraconazole concentration. Plot the relative velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of MIC by Broth Microdilution Method (CLSI M38-A2/M27-A)

This protocol outlines the standardized method for testing the susceptibility of fungi to antifungal agents.[14][17][19]

1. Materials and Reagents:

  • Fungal isolates to be tested

  • Itraconazole powder

  • Solvent for itraconazole (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Growth medium (e.g., RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer or plate reader

  • Sterile, distilled water

2. Procedure:

  • Prepare Drug Dilutions: Prepare a stock solution of itraconazole in DMSO. Perform serial two-fold dilutions in the growth medium directly in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[17]

  • Prepare Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of conidia or yeast cells in sterile water.

    • Adjust the suspension to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.[19]

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at a specified temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours, depending on the fungal species' growth rate).[16]

  • Determine MIC Endpoint: The MIC is determined as the lowest concentration of itraconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control well.[19] The endpoint can be read visually or spectrophotometrically by measuring optical density.

Protocol 3: Quantification of Cellular Ergosterol Content

This protocol allows for the direct measurement of ergosterol depletion in fungal cells after exposure to itraconazole.[3][20][21]

1. Materials and Reagents:

  • Fungal culture (liquid)

  • Itraconazole solution

  • Saponification reagent: 10-25% potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol

  • Extraction solvent: n-hexane or cyclohexane

  • Sterile water

  • Ergosterol standard

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

2. Procedure:

  • Fungal Culture and Treatment: Grow the fungus in a liquid medium to mid-log phase. Treat the culture with a specific concentration of itraconazole (and a vehicle control) and incubate for a set period (e.g., 16 hours).[8]

  • Cell Harvesting: Harvest the fungal cells by centrifugation, wash them with sterile water, and determine the dry weight of a parallel sample.

  • Saponification (Alkaline Hydrolysis): Resuspend the cell pellet in the alcoholic KOH solution.[22] This step breaks open the cells and hydrolyzes lipids. Heat the mixture in a water bath (e.g., 70-80°C) for 30-120 minutes.[21][22]

  • Sterol Extraction: After cooling, add sterile water and the extraction solvent (e.g., n-hexane) to the sample.[22] Vortex vigorously for 1-3 minutes to extract the non-saponifiable sterols into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Sample Preparation for Analysis: Carefully transfer the upper organic layer containing the sterols to a clean tube. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., isopropanol, methanol) for analysis.

  • Quantification:

    • Inject the sample into an HPLC or GC-MS system.

    • Identify the ergosterol peak based on the retention time of the ergosterol standard.

    • Quantify the amount of ergosterol in the sample by comparing its peak area to a standard curve generated from known concentrations of the ergosterol standard.

  • Data Normalization: Express the ergosterol content as µg per mg of fungal dry weight.

Workflow and Logic Diagrams

Experimental Workflow for Ergosterol Quantification

The following diagram outlines the typical workflow for an experiment designed to quantify the effect of itraconazole on cellular ergosterol levels.

Ergosterol_Quantification_Workflow cluster_culture Cell Culture & Treatment cluster_extraction Extraction cluster_analysis Analysis cluster_result Result A 1. Grow liquid fungal culture to mid-log phase B 2. Treat with Itraconazole (and vehicle control) A->B C 3. Incubate for defined period B->C D 4. Harvest cells (centrifugation) C->D E 5. Saponify with alcoholic KOH (e.g., 80°C for 1h) D->E F 6. Extract sterols with organic solvent (e.g., n-hexane) E->F G 7. Evaporate solvent and reconstitute sample F->G H 8. Analyze by HPLC or GC-MS G->H I 9. Quantify ergosterol using a standard curve H->I J 10. Compare ergosterol levels between treated and control groups I->J

Fig 2. Workflow for quantifying cellular ergosterol after itraconazole treatment.

Itraconazole remains a cornerstone of antifungal therapy due to its effective and specific targeting of the fungal ergosterol biosynthesis pathway. Its inhibition of lanosterol 14α-demethylase disrupts fungal membrane integrity through both ergosterol depletion and the accumulation of toxic sterol intermediates. The quantitative data from IC50 and MIC assays consistently demonstrate its high potency across a range of fungal pathogens. The standardized protocols provided in this guide offer robust frameworks for researchers to further investigate the activity of itraconazole and to screen for novel antifungal agents targeting this essential fungal pathway.

References

Investigating Itraconazole's Off-Target Effects In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention for its potent off-target anticancer activities. Beyond its established role in inhibiting fungal lanosterol (B1674476) 14α-demethylase, itraconazole exhibits a remarkable capacity to modulate critical cellular processes implicated in cancer progression, including signaling pathways, angiogenesis, and cell survival. This in-depth technical guide provides a comprehensive overview of the in vitro investigation of itraconazole's off-target effects. It summarizes key quantitative data, details experimental protocols for essential assays, and visualizes the complex signaling networks affected by this repurposed drug. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of itraconazole in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer therapy development. Itraconazole, a widely used antifungal medication, has emerged as a compelling candidate for drug repurposing due to its well-documented off-target effects against various cancer types.[1][2] In vitro studies have been instrumental in elucidating the multifaceted mechanisms by which itraconazole exerts its anticancer effects. These mechanisms include the inhibition of crucial signaling pathways such as Hedgehog (Hh), Wnt/β-catenin, and phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR), as well as the suppression of angiogenesis and the induction of apoptosis and autophagy.[3][4][5] This guide provides a detailed examination of these in vitro off-target effects, offering both a summary of quantitative findings and a practical guide to the experimental methodologies employed in their investigation.

Off-Target Effects of Itraconazole: Quantitative Data Summary

The in vitro potency of itraconazole against various cancer-related processes has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of itraconazole's off-target effects across different cell lines and experimental conditions.

Table 1: Inhibition of Cellular Proliferation and Viability

Cell LineCancer TypeAssayIC50Treatment DurationCitation(s)
SGC-7901Gastric CancerCCK-824.83 µM72 h[6]
A375MelanomaCCK-815.71 µM48 h[3]
SK-MEL-28MelanomaCCK-80.62 µM48 h[3]
HUVECEndothelial CellsProliferation Assay~200 nMNot Specified[7]
HUVECEndothelial CellsProliferation Assay588 nM (VEGF-stimulated)Not Specified[8]
HUVECEndothelial CellsProliferation Assay689 nM (bFGF-stimulated)Not Specified[8]

Table 2: Inhibition of Signaling Pathways

PathwayCell LineAssayIC50 / EffectCitation(s)
HedgehogShh-Light2Luciferase Reporter~900 nM[9]
HedgehogPtch-/- MEFsβ-galactosidase~900 nM[9]
Wnt/β-cateninA375, SK-MEL-28Western BlotDose-dependent ↓ in Wnt3A, β-catenin[3]
mTORHUVECWestern BlotInhibition at ~200 nM[7]
mTORA375, SK-MEL-28Western BlotDose-dependent ↓ in p-p70S6K, p-4E-BP1[3]

Table 3: Induction of Apoptosis

Cell LineCancer TypeAssayObservationItraconazole Conc.Treatment DurationCitation(s)
SGC-7901Gastric CancerAnnexin V/PIIncreased early apoptosis15 µM72 h[6]
A375, A2058MelanomaFlow CytometryDose-dependent increase in apoptotic cellsNot Specified48 h[10]
MKN45Gastric CancerApoptosis Assay8.56-fold increase in apoptosis10 µM72 h[11]
AGSGastric CancerApoptosis Assay15.5-fold increase in apoptosis10 µM72 h[11]

Key Signaling Pathways Modulated by Itraconazole

Itraconazole's anticancer activity is attributed to its ability to interfere with multiple signaling cascades that are often dysregulated in cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant reactivation in adults is linked to the development and progression of various cancers.[5] Itraconazole has been identified as a potent antagonist of the Hh pathway.[5][9] It is believed to act on the essential pathway component Smoothened (Smo), preventing its ciliary accumulation and subsequent downstream signaling.[9] This inhibition leads to the suppression of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[5][10]

Hedgehog_Pathway cluster_Nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Gli Proteins SMO->Gli Activates SUFU Suppressor of Fused (SUFU) SUFU->Gli Inhibits Gli_A Gli (Activator) Gli->Gli_A Processing Nucleus Nucleus Gli_A->Nucleus Translocation Target_Genes Target Gene Expression Itraconazole Itraconazole Itraconazole->SMO Inhibits

Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. In vitro studies have shown that itraconazole can suppress this pathway by downregulating key components like Wnt3A and β-catenin, while upregulating the negative regulator Axin-1.[3][4] This leads to a reduction in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and survival.[12]

Wnt_Pathway cluster_Nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Nucleus Nucleus Itraconazole Itraconazole Itraconazole->Wnt Downregulates Itraconazole->Beta_Catenin Downregulates

Itraconazole suppresses Wnt/β-catenin signaling, affecting key pathway components.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is one of the most frequently activated signaling pathways in human cancer. Itraconazole has been shown to inhibit mTOR signaling, particularly in endothelial cells, which contributes to its anti-angiogenic effects.[7] This inhibition is mediated, at least in part, through the targeting of the voltage-dependent anion channel 1 (VDAC1), leading to the activation of AMP-activated protein kinase (AMPK), an upstream inhibitor of mTOR.[7] In cancer cells, itraconazole treatment leads to decreased phosphorylation of key mTORC1 downstream effectors like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[3]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Protein Synthesis p70S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibits Itraconazole Itraconazole Itraconazole->mTORC1 Inhibits

Itraconazole inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Itraconazole exhibits potent anti-angiogenic properties by directly targeting endothelial cells.[1][8] It inhibits endothelial cell proliferation, migration, and tube formation in response to various angiogenic stimuli, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[8] The anti-angiogenic mechanism of itraconazole involves the inhibition of mTOR signaling and the disruption of VEGFR2 glycosylation and trafficking.[7][13]

Other Off-Target Effects

Disruption of Cholesterol Trafficking

Itraconazole has been shown to interfere with intracellular cholesterol trafficking, leading to the accumulation of cholesterol in late endosomes and lysosomes.[14][15] This disruption of cholesterol homeostasis is thought to be an upstream event that contributes to the inhibition of both mTOR and VEGFR2 signaling.[13]

Induction of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death depending on the context. In several cancer cell lines, itraconazole has been shown to induce autophagic cell death.[10] This is often linked to the inhibition of the Hedgehog or PI3K/Akt/mTOR pathways.[10] The induction of autophagy is characterized by the conversion of LC3-I to LC3-II and the formation of autophagosomes.[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate the off-target effects of itraconazole.

Cell Viability and Proliferation Assays

Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere Seed_Cells->Adherence Treat Treat with Itraconazole Adherence->Treat Incubate Incubate Treat->Incubate Add_Reagent Add Assay Reagent Incubate->Add_Reagent Measure Measure Signal Add_Reagent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

A generalized workflow for cell-based in vitro assays.

6.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Itraconazole stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of itraconazole in complete medium.

    • Remove the medium from the wells and add 100 µL of the itraconazole dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

6.1.2. Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Materials:

    • 6-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Itraconazole stock solution

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Protocol:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of itraconazole.

    • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing itraconazole every 2-3 days.

    • When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

    • Wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Itraconazole stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with itraconazole for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by itraconazole.

  • Materials:

    • Cell culture dishes

    • Cancer cell lines of interest

    • Complete culture medium

    • Itraconazole stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies against target proteins (e.g., Gli1, β-catenin, p-p70S6K, LC3) and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells and treat with itraconazole.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Autophagy Flux Assay (LC3 Turnover)

This assay measures the degradation of LC3-II in the presence and absence of lysosomal inhibitors to assess autophagic flux.

  • Materials:

    • Cell culture dishes

    • Cancer cell lines of interest

    • Complete culture medium

    • Itraconazole stock solution

    • Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

    • Western blot reagents (as described above)

  • Protocol:

    • Seed cells and treat with itraconazole.

    • In a parallel set of wells, co-treat the cells with itraconazole and a lysosomal inhibitor for the last 2-4 hours of the treatment period.

    • Lyse the cells and perform Western blot analysis for LC3.

    • Compare the levels of LC3-II in cells treated with itraconazole alone to those co-treated with the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.

Conclusion

The in vitro evidence strongly supports the potential of itraconazole as a repurposed anticancer agent with a unique polypharmacological profile. Its ability to concurrently inhibit multiple, often interconnected, oncogenic signaling pathways, suppress angiogenesis, and induce programmed cell death provides a strong rationale for its continued investigation in oncology. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore and validate the off-target effects of itraconazole and other repurposed drugs. A thorough understanding of these in vitro mechanisms is paramount for the rational design of future preclinical and clinical studies aimed at harnessing the full therapeutic potential of itraconazole in the fight against cancer.

References

Itraconazole as a Potential Anti-Cancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Itraconazole (B105839) (ITZ), a triazole antifungal agent approved by the FDA, has garnered significant attention for its potent anti-cancer activities.[1][2] Originally designed to inhibit fungal lanosterol (B1674476) 14α-demethylase, its anti-neoplastic effects are attributed to distinct mechanisms, including the inhibition of critical signaling pathways such as Hedgehog and mTOR, potent anti-angiogenic activity, and the reversal of multidrug resistance.[3][4][5] This technical guide provides a comprehensive review of the preclinical and clinical evidence supporting the repurposing of itraconazole in oncology. It details the molecular mechanisms of action, summarizes quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways targeted by the drug.

Introduction

Drug repurposing represents a cost-effective and time-saving strategy in oncology.[3] Itraconazole, with its well-established safety profile from decades of clinical use in treating fungal infections, has emerged as a promising candidate for cancer therapy.[2][4] Its anti-cancer potential was first suggested by its ability to reverse P-glycoprotein-mediated chemoresistance.[3] Subsequent research has unveiled a multi-targeted profile, positioning itraconazole as a versatile agent for use in monotherapy or in combination with standard cytotoxic agents for various malignancies, including non-small cell lung cancer (NSCLC), prostate cancer, basal cell carcinoma (BCC), and others.[3][5][6]

Core Mechanisms of Anti-Cancer Activity

Itraconazole's anti-neoplastic effects are not linked to its primary antifungal action but stem from its ability to modulate several pathways crucial for tumor growth and survival.[3][7]

Inhibition of the Hedgehog (Hh) Signaling Pathway

The Hedgehog pathway is a vital regulator of embryonic development that is typically quiescent in adult tissues.[8][9] Its aberrant reactivation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[3][7] Itraconazole acts as a potent antagonist of the Hh pathway by directly targeting the essential transmembrane protein Smoothened (SMO).[7][10] Unlike other SMO antagonists like cyclopamine, itraconazole's mechanism involves preventing the ciliary accumulation of SMO that occurs upon Hh pathway stimulation.[7][10] This inhibition leads to the downstream suppression of GLI transcription factors, which regulate genes involved in cell proliferation and survival, such as BCL-2 and Cyclin D1.[9][11]

G cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI GLI_active Active GLI GLI->GLI_active translocates TargetGenes Target Genes (e.g., Cyclin D1, BCL2) GLI_active->TargetGenes activates transcription Shh Shh Ligand Shh->PTCH1 binds Itraconazole Itraconazole Itraconazole->SMO inhibits

Caption: Hedgehog signaling pathway inhibition by Itraconazole.
Anti-Angiogenesis

Tumor growth beyond 1-2 mm is dependent on angiogenesis, the formation of new blood vessels.[2][4] Itraconazole was identified as a potent anti-angiogenic agent in a screen of FDA-approved drugs.[12][13] It exerts this effect through multiple mechanisms:

  • VEGFR2 Inhibition: Itraconazole inhibits vascular endothelial growth factor (VEGF) signaling by impairing the proper glycosylation of VEGFR2, which in turn prevents receptor autophosphorylation and downstream activation.[3]

  • Endothelial Cell Cycle Arrest: It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) by inducing a cell cycle arrest at the G1 phase.[14][15]

  • Inhibition of 14α-demethylase (14DM): While distinct from its antifungal action, inhibition of human 14DM, an enzyme involved in cholesterol biosynthesis, has been shown to be essential for endothelial cell proliferation and may partially mediate itraconazole's anti-angiogenic effects.[5][15]

In preclinical models of non-small cell lung cancer, oral itraconazole demonstrated significant single-agent activity, which was associated with a marked reduction in tumor vascularity.[12][16]

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Tube Formation mTOR->Proliferation promotes VEGF VEGF Ligand VEGF->VEGFR2 binds Itraconazole Itraconazole Itraconazole->VEGFR2 inhibits glycosylation

Caption: Anti-Angiogenesis via VEGFR2 signaling inhibition.
Inhibition of mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and is frequently hyperactivated in cancer.[17] Itraconazole inhibits the AKT/mTOR signaling pathway in various cancer cells, including glioblastoma, endometrial cancer, and melanoma.[3][17][18] This inhibition is thought to be linked to itraconazole's ability to disrupt intracellular cholesterol trafficking, which is crucial for the proper localization and activation of AKT at the plasma membrane.[17][19] By suppressing mTOR, itraconazole can induce autophagy, a cellular self-degradation process that can lead to growth arrest or cell death in cancer cells.[5][17]

Reversal of Multidrug Resistance (MDR)

Chemoresistance is a major obstacle in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[3] These transporters function as efflux pumps, reducing intracellular concentrations of cytotoxic drugs.[4] Itraconazole has been shown to inhibit P-gp, thereby reversing resistance to chemotherapeutic agents such as docetaxel (B913), daunorubicin, and paclitaxel (B517696) in various cancer models, including prostate, ovarian, and breast cancer.[3][4][20]

Preclinical and Clinical Evidence

Itraconazole has demonstrated anti-cancer efficacy in a wide range of preclinical models and clinical trials, both as a monotherapy and in combination with other agents.

Preclinical Data Summary

In vitro and in vivo studies have quantified the anti-neoplastic effects of itraconazole across numerous cancer types.

Cancer TypeModel SystemKey FindingsQuantitative DataCitation
Glioblastoma U87 & C6 cell lines; Xenograft mouse modelDose-dependent growth arrest; induction of autophagy via AKT-mTOR inhibition.IC50 < 5 µM in multiple cell lines.[5]
Non-Small Cell Lung Cancer (NSCLC) HUVEC; Primary NSCLC xenograftsPotent inhibition of endothelial cell proliferation, migration, and tube formation.Single-agent tumor growth reduction by 72-79% in two xenograft models.[4][12]
NSCLC LX-14 & LX-7 xenograftsEnhanced anti-tumor efficacy of cisplatin.Cisplatin alone: 48-75% tumor growth inhibition. Cisplatin + ITZ: 95-97% inhibition.[21]
Melanoma A375 & SK-MEL-28 cell lines; Xenograft modelInhibited proliferation and colony formation; suppressed Hh, Wnt, and PI3K/mTOR pathways.Dose-dependent decrease in cyclin D1 expression.[11][18]
Endometrial Cancer AN3-CA, HEC-1A, Ishikawa cell linesSuppressed proliferation by inhibiting AKT/mTOR signaling.Proliferation inhibited at 1-10 µM.[17][19]
Breast Cancer MCF-7 cells; Murine Ehrlich tumor modelLipid nanocapsule formulation (M-ITC-LNC) enhanced tumor growth inhibition, apoptosis, and anti-angiogenic effects.M-ITC-LNC showed significantly greater cytotoxicity than standard ITC solution.[22]
Prostate Cancer LNCaP & C4-2B docetaxel-resistant cellsRe-sensitized resistant cells to docetaxel by inhibiting ABCB1.Efficiently reversed resistance in vitro.[20]
Clinical Data Summary

Clinical trials have provided evidence of itraconazole's benefit in several cancer settings.

Cancer TypeTrial PhaseTreatment RegimenKey OutcomesCitation
Metastatic Castration-Resistant Prostate Cancer Phase IIHigh-dose (600 mg/day) vs. low-dose (200 mg/day) itraconazole.High-dose arm met primary endpoint. PSA progression-free survival (PFS) rate at 24 weeks was 48%. Median PFS was 35.9 weeks.[5]
Basal Cell Carcinoma Phase IIOral itraconazole for patients with multiple tumors.Tumor area decreased by an average of 24% in treated patients.[3]
Metastatic Non-Squamous NSCLC Phase IIPemetrexed + Itraconazole (200 mg/day) vs. Pemetrexed alone.Combination therapy showed improved disease stabilization, increased median PFS, and greater overall survival (OS).
Refractory Pancreatic Cancer RetrospectiveDocetaxel, Gemcitabine, Carboplatin + Itraconazole (400 mg/day).Response rate of 37%. Median OS of 11.4 months.[4][23]
Refractory Ovarian Cancer RetrospectiveTaxane-based chemotherapy + Itraconazole (400-600 mg/day).Combination therapy prolonged overall survival.[3][4]
Recurrent Ovarian Clear Cell Carcinoma RetrospectiveChemotherapy + Itraconazole (400 mg/day).Response rate of 44%. Median OS of 1,047 days.[4]
Gastric Cancer Retrospective5-FU-based chemotherapy +/- Itraconazole.Median PFS: 204 days (with ITZ) vs. 153 days (without). Median OS: 382 days vs. 301 days.[24]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of itraconazole.

Cell Proliferation Assay (MTT/CCK-8)
  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, SGC-7901 gastric) in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours to allow attachment.[24][25]

  • Treatment: Treat cells with serial dilutions of itraconazole (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to dissolve formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Endothelial Cell Tube Formation Assay
  • Plate Coating: Coat a 96-well plate with Matrigel (50 µL/well) and allow it to polymerize at 37°C for 30 minutes.

  • Cell Treatment & Seeding: Pre-treat HUVECs with various concentrations of itraconazole or vehicle control for 1-2 hours. Seed the treated HUVECs (1.5 x 10^4 cells/well) onto the Matrigel-coated plate.

  • Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-like structures.

  • Imaging & Analysis: Photograph the tube networks using an inverted microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[12]

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with itraconazole for a specified time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-Gli1, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][25]

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 NSCLC or melanoma cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, itraconazole, chemotherapy, combination).

  • Treatment Administration: Administer itraconazole orally (e.g., via gavage) daily. Administer chemotherapy (e.g., cisplatin, intraperitoneally) according to its specific schedule.[12][16]

  • Monitoring & Endpoint: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health. At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors for downstream analysis (e.g., IHC, Western blot).

  • Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Cell Proliferation Assays (MTT/CCK-8) Determine IC50 B Mechanism Assays (Western Blot, Flow Cytometry) A->B C Angiogenesis Assays (Tube Formation, Migration) A->C D Tumor Xenograft Model (e.g., Nude Mice) A->D B->D C->D E Treatment Administration (Oral Gavage) D->E F Monitor Tumor Growth & Animal Health E->F G Endpoint Analysis (Tumor Excision, IHC, etc.) F->G Result Data Analysis & Conclusion G->Result Start Hypothesis: Itraconazole has anti-cancer activity Start->A

Caption: General preclinical workflow for evaluating Itraconazole.

Conclusion and Future Directions

The cumulative evidence strongly supports the repositioning of itraconazole as a multifaceted anti-cancer agent. Its ability to concurrently inhibit angiogenesis, the Hedgehog and mTOR pathways, and reverse chemoresistance makes it an attractive candidate for combination therapies.[3][4] While promising results have been observed in several malignancies, further large-scale, randomized controlled trials are necessary to definitively establish its role in standard oncology practice. Future research should also focus on optimizing dosing schedules, exploring novel formulations like nanoparticles to improve bioavailability and efficacy, and identifying predictive biomarkers to select patient populations most likely to benefit from itraconazole treatment.[26][27]

References

The Repurposing of Itraconazole: A Technical Guide to its Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially developed as a potent antifungal agent, itraconazole (B105839) has emerged as a compelling candidate for drug repurposing in oncology due to its significant anti-angiogenic properties. This technical guide provides an in-depth analysis of the discovery and elucidation of itraconazole's anti-angiogenic activity. It details the key experimental findings, outlines the methodologies of pivotal assays, and presents the current understanding of the molecular mechanisms involved. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and the complex signaling pathways are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of itraconazole in angiogenesis-dependent diseases.

Discovery of Anti-Angiogenic Properties

The anti-angiogenic potential of itraconazole was first identified through a large-scale screening of a library of FDA-approved drugs. Researchers were searching for compounds that could inhibit the proliferation of human endothelial cells, a critical process in angiogenesis.[1] Itraconazole, a triazole antifungal, emerged as a potent and unexpected inhibitor.[1] Subsequent in vivo studies confirmed these findings, demonstrating a significant reduction in blood vessel formation in mouse models treated with itraconazole. One key study revealed that itraconazole treatment reduced excess blood vessel growth in mice by 67% compared to a placebo.

Core Mechanisms of Anti-Angiogenic Action

Itraconazole exerts its anti-angiogenic effects through a multi-targeted approach, primarily by disrupting three key cellular processes: VEGFR2 signaling, mTOR signaling, and intracellular cholesterol trafficking.

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of angiogenesis. Itraconazole has been shown to inhibit VEGFR2 signaling through a unique mechanism. It disrupts the proper glycosylation of the VEGFR2 protein, leading to an accumulation of immature, non-functional receptors.[2][3] This hypoglycosylation impairs the trafficking of VEGFR2 to the cell surface and its subsequent activation upon binding to its ligand, VEGF.[2][3] The result is a blockade of downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR2 (Active) p-VEGFR2 VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg1 PLCγ1 VEGFR2_active->PLCg1 pPLCg1 p-PLCγ1 PLCg1->pPLCg1 Downstream Downstream Signaling (Proliferation, Migration, Survival) pPLCg1->Downstream Itraconazole Itraconazole Glycosylation VEGFR2 Glycosylation & Trafficking Itraconazole->Glycosylation Inhibits Glycosylation->VEGFR2_inactive Required for maturation & surface expression

Itraconazole's Inhibition of the VEGFR2 Signaling Pathway.
Disruption of mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Itraconazole has been shown to potently inhibit the mTOR signaling pathway in endothelial cells.[4] This inhibition is, in part, a consequence of its effects on cholesterol trafficking. By disrupting the normal flow of cholesterol within the cell, itraconazole triggers a cellular stress response that leads to the inactivation of the mTORC1 complex, a key component of the mTOR pathway. This results in decreased phosphorylation of downstream targets like S6 kinase (S6K) and 4E-BP1, ultimately leading to a halt in protein synthesis and cell cycle progression.[5]

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 pS6K p-S6K S6K->pS6K ProteinSynthesis Protein Synthesis & Cell Growth pS6K->ProteinSynthesis p4EBP1 p-4E-BP1 _4EBP1->p4EBP1 p4EBP1->ProteinSynthesis Itraconazole Itraconazole CholesterolTrafficking Cholesterol Trafficking Itraconazole->CholesterolTrafficking Inhibits CholesterolTrafficking->mTORC1 Required for activation

Itraconazole's Impact on the mTOR Signaling Pathway.
Interference with Intracellular Cholesterol Trafficking

A novel aspect of itraconazole's anti-angiogenic mechanism is its ability to interfere with the intracellular trafficking of cholesterol. Itraconazole has been shown to bind to the Niemann-Pick C1 (NPC1) protein, a key regulator of cholesterol egress from late endosomes and lysosomes.[6][7] By inhibiting NPC1, itraconazole causes an accumulation of cholesterol within these organelles, mimicking the cellular phenotype of Niemann-Pick type C disease.[6][7] This disruption of cholesterol homeostasis has downstream consequences on both mTOR and VEGFR2 signaling, contributing significantly to its anti-angiogenic effects.

Cholesterol_Trafficking_Pathway LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binds Endosome Late Endosome / Lysosome LDLR->Endosome Internalization Cholesterol Free Cholesterol Endosome->Cholesterol Hydrolysis NPC1 NPC1 ER Endoplasmic Reticulum NPC1->ER PlasmaMembrane Plasma Membrane NPC1->PlasmaMembrane Cholesterol->NPC1 Transported by Itraconazole Itraconazole Itraconazole->NPC1 Inhibits

Itraconazole's Disruption of Cholesterol Trafficking via NPC1.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of itraconazole has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from this research.

Table 1: In Vitro Anti-Angiogenic Activity of Itraconazole
AssayCell TypeParameterItraconazole ConcentrationResultReference
Proliferation HUVECIC50~0.2 µMPotent inhibition of endothelial cell growth.[8]
HemECIC50 (48h)~1 µMDose- and time-dependent inhibition.[9]
Migration HUVEC% Inhibition0.6 µMSignificant reduction in chemotactic migration.[10]
Tube Formation HUVEC% Inhibition2 µMMarked decrease in capillary-like structure formation.[9]
HemEC% Inhibition2 µMSignificant inhibition of tube formation.[9]
Apoptosis HemECApoptotic Rate2 µMIncreased apoptosis compared to control.[9]
EA.hy926Caspase 3/7 Activity50 µM18% increase in caspase activity.[11]

HUVEC: Human Umbilical Vein Endothelial Cells; HemEC: Hemangioma Endothelial Cells; EA.hy926: Human Endothelial Hybrid Cell Line; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of Itraconazole
ModelTumor TypeTreatmentParameterResultReference
Mouse Xenograft NSCLC (LX-14)75 mg/kg, bidTumor Growth Inhibition72% inhibition after 14 days.[12]
NSCLC (LX-7)75 mg/kg, bidTumor Growth Inhibition79% inhibition after 14 days.[12]
NSCLC (LX-14)75 mg/kg, bidMicrovessel AreaReduction from 14.9% to 5.8%.[12]
NSCLC (LX-7)75 mg/kg, bidMicrovessel AreaReduction from 21.9% to 9.7%.[12]
Cutaneous Squamous Cell Carcinoma80 mg/kg, bidTumor VolumeSignificant reduction after 24 days.[13]
CAM Assay Cervical Cancer Tissue40 µg/mlAngiogenic ScoreStrong anti-angiogenic effect.[14]

NSCLC: Non-Small Cell Lung Cancer; CAM: Chick Chorioallantoic Membrane; bid: twice daily.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-angiogenic activity of itraconazole.

Endothelial Cell Proliferation Assay

Proliferation_Workflow Start Seed Endothelial Cells in 96-well plates Incubate1 Incubate (24h) for adherence Start->Incubate1 Treat Treat with Itraconazole (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddReagent Add Proliferation Reagent (e.g., MTT, AlamarBlue) Incubate2->AddReagent Incubate3 Incubate (2-4h) AddReagent->Incubate3 Measure Measure Absorbance/ Fluorescence Incubate3->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze Tube_Formation_Workflow Start Coat 96-well plate with Matrigel Solidify Incubate (30 min) to solidify Matrigel Start->Solidify Seed Seed Endothelial Cells on Matrigel Solidify->Seed Treat Add Itraconazole (various concentrations) Seed->Treat Incubate Incubate (6-18h) Treat->Incubate Image Image Tube Formation (microscopy) Incubate->Image Analyze Quantify Tube Length, Junctions, and Area Image->Analyze

References

Itraconazole's Impact on VEGF Signaling in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839) (ITZ), a triazole antifungal agent, has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels.[1][2][3][4] This activity is of significant interest for its potential application in oncology and other diseases characterized by pathological neovascularization.[1][3] A primary mechanism underlying its anti-angiogenic effect is the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells. This document provides a detailed technical overview of the molecular mechanisms by which itraconazole impacts VEGF signaling, supported by quantitative data, experimental protocols, and pathway visualizations. Itraconazole exerts its effects through a multi-faceted approach, primarily by inhibiting the proper glycosylation, trafficking, and subsequent activation of VEGF Receptor 2 (VEGFR2), the principal transducer of VEGF-mediated angiogenic signals.[5][6] Furthermore, itraconazole modulates downstream signaling cascades, notably the mTOR pathway, through mechanisms involving cholesterol trafficking and the mitochondrial protein VDAC1.[1][7][8][9]

Core Mechanism of Action: Disruption of VEGFR2 Function

Itraconazole's anti-angiogenic activity is not mediated by the inhibition of its fungal target, lanosterol (B1674476) 14α-demethylase (14DM), in human cells, suggesting a distinct mechanism of action.[5][10] The core of its effect on the VEGF pathway lies in its ability to interfere with the maturation and function of VEGFR2.

Inhibition of VEGFR2 Glycosylation and Trafficking

A key discovery revealed that itraconazole treatment leads to the accumulation of immature, under-glycosylated forms of VEGFR2 in endothelial cells.[5][6] This interference with the maturation of N-linked glycans on the receptor protein disrupts its proper trafficking to the cell surface.[5][6] Consequently, there is a significant decrease in the cell surface expression of mature VEGFR2, which in turn inhibits the binding of its ligand, VEGF.[5][6] This effect appears to be linked to itraconazole's known ability to disrupt intracellular cholesterol trafficking.[5][11] Restoring cellular cholesterol levels has been shown to rescue VEGFR2 glycosylation and signaling, suggesting that the effects on glycosylation are downstream of a common target related to lipid homeostasis.[5][6]

Inhibition of VEGFR2 Phosphorylation and Downstream Signaling

The reduction in functional VEGFR2 at the cell surface leads to a potent inhibition of VEGF-stimulated receptor activation. Upon binding VEGF, VEGFR2 typically undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades. In endothelial cells treated with itraconazole, this autophosphorylation is significantly diminished.[5]

Specifically, in Human Umbilical Vein Endothelial Cells (HUVECs) treated with 400 nM itraconazole, VEGFR2 phosphorylation was inhibited by 80% two minutes after VEGF stimulation.[5] This blockade extends to immediate downstream signaling molecules. The phosphorylation of Phospholipase C γ1 (PLCγ1), a direct substrate of activated VEGFR2, was inhibited by 60% under the same conditions.[5] This demonstrates that itraconazole effectively uncouples VEGF stimulation from its intracellular signaling machinery at the receptor level.

Itraconazole_VEGF_Signaling VEGF Signaling Pathway Inhibition by Itraconazole cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg1 PLCγ1 VEGFR2->PLCg1 Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis (Proliferation, Migration) PLCg1->Angiogenesis Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Angiogenesis VDAC1 VDAC1 AMPK AMPK VDAC1->AMPK Regulates Metabolism (AMP:ATP ratio) AMPK->mTORC1 Inhibits Itraconazole Itraconazole Itraconazole->VDAC1 Inhibits Glycosylation Receptor Glycosylation & Trafficking Itraconazole->Glycosylation Inhibits Glycosylation->VEGFR2 Prevents Maturation & Surface Expression

Caption: Itraconazole inhibits VEGF signaling via VEGFR2 glycosylation and the VDAC1/AMPK/mTOR axis.

Impact on the mTOR Signaling Pathway

Beyond its direct effects on VEGFR2, itraconazole also potently inhibits the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and angiogenesis.[7][8][10] This inhibition is particularly potent in endothelial cells compared to other cell types.[8][10]

The mechanism for mTOR inhibition was traced to the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1).[7][8] Itraconazole targets VDAC1, disrupting mitochondrial metabolism.[7][8] This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[7] Activated AMPK then phosphorylates and inhibits components of the mTORC1 complex, leading to a shutdown of mTOR signaling.[8] Cells with VDAC1 knocked out are resistant to mTOR inhibition by itraconazole, confirming VDAC1 as the critical mediator of this effect.[7]

Quantitative Data Summary

The anti-angiogenic effects of itraconazole have been quantified across various in vitro assays. The data highlights its potent, dose-dependent inhibition of key endothelial cell functions.

Table 1: Inhibition of Endothelial Cell Proliferation (IC50 Values)
Stimulating FactorCell TypeIC50 (nmol/L)95% Confidence IntervalSource
EGM-2 MediaHUVEC588553–624[12]
VEGFHUVEC689662–717[12]
bFGFHUVEC691649–733[12]
bFGF + VEGFHUVEC628585–672[12]

HUVEC: Human Umbilical Vein Endothelial Cells; EGM-2: Endothelial Cell Growth Medium-2; VEGF: Vascular Endothelial Growth Factor; bFGF: basic Fibroblast Growth Factor.

Table 2: Inhibition of VEGF-Stimulated Signaling Events
Target ProteinItraconazole Conc.% InhibitionCell TypeSource
VEGFR2 Phosphorylation400 nM80%HUVEC[5]
PLCγ1 Phosphorylation400 nM60%HUVEC[5]

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are summarized protocols for key assays used to characterize itraconazole's anti-angiogenic effects.

Experimental_Workflow General Experimental Workflow cluster_assays 4. In Vitro Assays A 1. Cell Culture (e.g., HUVECs in EGM-2) B 2. Treatment Starve cells, then treat with Itraconazole or Vehicle Control A->B C 3. Stimulation Add angiogenic factors (e.g., 10 ng/mL VEGF) B->C D Proliferation Assay (MTS) C->D E Migration Assay (Boyden Chamber) C->E F Tube Formation (Geltrex®/Matrigel) C->F G Western Blot (p-VEGFR2, p-PLCγ1) C->G H 5. Data Analysis Quantify results, determine IC50, etc. D->H E->H F->H G->H

Caption: Workflow for assessing the anti-angiogenic effects of itraconazole on endothelial cells.
Cell Culture

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model.[5][12][13]

  • Growth Media: Cells are typically cultured in Endothelial Cell Growth Medium-2 (EGM-2).[12][13] For specific assays, cells may be transferred to a basal medium (EBM-2) supplemented with specific growth factors like VEGF (e.g., 10 ng/mL) or bFGF (e.g., 12 ng/mL).[12][13]

  • Treatment: Prior to stimulation, cells are often starved in a low-serum medium and then pre-treated with various concentrations of itraconazole or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[5][14]

Western Blotting for Phosphorylation Analysis
  • Cell Lysis: After treatment and stimulation with VEGF for a short period (e.g., 2-5 minutes), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Lysate protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phosphorylated proteins (e.g., anti-phospho-VEGFR2 Tyr1175, anti-phospho-PLCγ1) overnight at 4°C.[5] Subsequently, membranes are washed and incubated with HRP-conjugated secondary antibodies.

  • Detection: Signal is detected using an enhanced chemiluminescence (ECL) substrate. Blots are often stripped and re-probed for total protein levels to ensure equal loading.[5]

Endothelial Cell Proliferation Assay (MTS Assay)
  • Seeding: HUVECs are seeded into 96-well plates in growth medium and allowed to adhere.

  • Treatment: The medium is replaced with basal medium containing various concentrations of itraconazole and the desired growth factor (e.g., VEGF).[12][14]

  • Incubation: Cells are incubated for a period of 48-72 hours.[15]

  • Quantification: Cell viability/proliferation is measured by adding a tetrazolium compound (like MTS) which is converted by viable cells into a colored formazan (B1609692) product. The absorbance is read on a plate reader.[14] Results are typically expressed as a percentage of the vehicle-treated control.[14]

Endothelial Cell Migration Assay (Boyden Chamber)
  • Setup: A Boyden chamber apparatus with a porous membrane (e.g., 8-micron pores) is used. The lower chamber is filled with basal medium containing a chemoattractant (e.g., VEGF).[12][14]

  • Seeding: HUVECs, pre-treated with itraconazole or vehicle, are seeded into the upper chamber in a serum-free medium.

  • Incubation: The chamber is incubated for several hours (e.g., 4-8 hours) to allow cells to migrate through the pores toward the chemoattractant.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Tube Formation Assay
  • Plate Coating: Wells of a 96-well plate are coated with a basement membrane matrix like Geltrex® or Matrigel® and allowed to polymerize.[12][13]

  • Seeding and Treatment: HUVECs are suspended in basal medium containing the desired growth factor and various concentrations of itraconazole. This suspension is then added to the coated wells.[12]

  • Incubation: Plates are incubated for 6-18 hours to allow for the formation of capillary-like tube networks.

  • Visualization & Quantification: The resulting networks are visualized, often after staining with a fluorescent dye like calcein-AM, and photographed.[12] Tube formation can be quantified by measuring parameters such as total tube length or the number of branch points using imaging software.

Interrelation of Cellular Effects

Itraconazole's impact on endothelial cells involves several interconnected cellular processes. While the inhibition of VEGFR2 glycosylation and mTOR signaling are central to its anti-angiogenic effects, they are related to broader cellular disruptions.

Itraconazole_Mechanisms Interrelated Mechanisms of Itraconazole Action cluster_membrane Membrane & Trafficking cluster_signaling Signaling Pathways ITZ Itraconazole Cholesterol Disrupts Cholesterol Trafficking ITZ->Cholesterol mTOR Inhibits mTOR Signaling ITZ->mTOR via VDAC1 Hedgehog Inhibits Hedgehog Signaling ITZ->Hedgehog Distinct Mechanism Glycosylation Inhibits N-Glycosylation of Receptors Cholesterol->Glycosylation Linked to VEGFR2 Inhibits VEGFR2 Signaling Glycosylation->VEGFR2 Outcome Anti-Angiogenic Effect (Inhibition of Proliferation, Migration, Tube Formation) VEGFR2->Outcome mTOR->Outcome

Caption: Logical relationships between itraconazole's primary cellular effects leading to angiogenesis inhibition.

The disruption of cholesterol trafficking appears to be an upstream event that contributes to the defects in VEGFR2 glycosylation.[5] The inhibition of mTOR via VDAC1 is a parallel pathway that also potently suppresses endothelial cell proliferation.[7][8] It is important to note that itraconazole also inhibits the Hedgehog signaling pathway, another key target in oncology; however, this mechanism is considered distinct from its anti-angiogenic effects mediated through the VEGF and mTOR pathways.[16][17]

Conclusion and Implications

Itraconazole disrupts VEGF-driven angiogenesis in endothelial cells through a sophisticated, multi-pronged mechanism. It moves beyond simple receptor antagonism, instead preventing the correct maturation, trafficking, and signaling competence of VEGFR2.[5][6] This is complemented by a parallel inhibition of the critical mTOR growth pathway via a novel mechanism involving VDAC1-mediated metabolic disruption.[7][8]

For researchers and drug development professionals, these findings present several key implications:

  • Novel Therapeutic Targets: The identification of VDAC1 as a druggable node that connects mitochondrial metabolism to mTOR signaling in endothelial cells opens new avenues for the development of angiogenesis inhibitors.[7][8]

  • Drug Repurposing: Itraconazole serves as a prime example of successful drug repurposing, demonstrating that existing therapeutics can possess potent, clinically relevant activities through novel mechanisms.[1][9][16]

  • Multi-Targeting Strategy: The ability of a single agent to inhibit multiple, critical angiogenic pathways (VEGFR2 and mTOR) highlights the potential of multi-targeted therapies to overcome resistance and improve efficacy.[14]

A thorough understanding of these intricate molecular interactions is crucial for the rational design of future clinical trials and the development of next-generation anti-angiogenic agents.

References

Exploring the Pharmacodynamics of Itraconazole in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of itraconazole (B105839) as observed in various preclinical models. Originally developed as a triazole antifungal agent, itraconazole has garnered significant attention for its potent anti-cancer properties, including anti-angiogenic and hedgehog signaling inhibitory effects. This document details its mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes the complex biological pathways and workflows involved.

Primary Antifungal Pharmacodynamics

Itraconazole's primary mechanism of action is the inhibition of fungal cell growth and proliferation.[1] It is a broad-spectrum antifungal effective against a wide range of yeasts and molds.[1][2]

Mechanism of Action: Ergosterol (B1671047) Synthesis Inhibition

Itraconazole selectively targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4] By disrupting ergosterol biosynthesis, itraconazole compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3][4] Its higher affinity for fungal cytochrome P450 enzymes over their mammalian counterparts accounts for its selective toxicity.[5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Conversion Fungal Cell Membrane\nIntegrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane\nIntegrity Itraconazole Itraconazole Itraconazole->14-alpha-demethylase Inhibition

Caption: Itraconazole's primary antifungal mechanism of action.

Preclinical Antifungal Activity

In vitro and in vivo preclinical models are essential for determining the antifungal spectrum and potency of itraconazole. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter derived from these studies.

Fungal GenusSpeciesIn Vitro MIC Range (mg/L)Preclinical ModelReference
Candidaspp.≤0.016 - 2.0Murine invasive infection[6]
Aspergillusfumigatus≥2In vitro culture[7]
Aspergillusspp.-Guinea pig infection[2]
Cryptococcusneoformans-Guinea pig infection[2]
Talaromycesmarneffei0.008 - 0.03In vitro culture[8]
Fusariumspp.≥2In vitro culture[7]
Scedosporiumspp.≥2In vitro culture[7]
Table 1: Summary of In Vitro Antifungal Activity of Itraconazole against Various Fungal Species.

Repurposed Role: Anticancer Pharmacodynamics

Beyond its antifungal effects, itraconazole exhibits significant antitumor activity through multiple mechanisms, primarily by inhibiting angiogenesis and critical cancer-related signaling pathways.[9]

Anti-Angiogenesis

Itraconazole has been identified as a potent inhibitor of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[10][11] It has been shown to inhibit endothelial cell proliferation, migration, and tube formation in response to key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic fibroblast growth factor (bFGF).[10][11]

Mechanism of Action: The anti-angiogenic effects of itraconazole are multifactorial. Preclinical research indicates it can inhibit the glycosylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical step for its proper function.[12] This disruption, along with the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, prevents downstream signaling required for endothelial cell activity.[9][12]

cluster_membrane Endothelial Cell cluster_pathway Intracellular Signaling cluster_drug Drug Action cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Migration Migration mTOR->Migration Promotes Tube_Formation Tube Formation mTOR->Tube_Formation Promotes Itraconazole Itraconazole Itraconazole->VEGFR2 Inhibits Glycosylation Itraconazole->mTOR Inhibits

Caption: Itraconazole's anti-angiogenic signaling pathway inhibition.

AssayCell TypeKey FindingReference
Endothelial Cell ProliferationHUVECDose-dependent inhibition[10][11]
Cell MigrationHUVECDose-dependent inhibition[10][11]
Tube FormationHUVECDose-dependent inhibition[10][11]
Pericyte Association-Reduced pericyte coverage of vasculature[13]
Table 2: Summary of In Vitro Anti-Angiogenic Effects of Itraconazole.
Hedgehog Signaling Pathway Inhibition

Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, a critical axis in embryonic development and cancer stem cell maintenance.[12] Dysregulation of this pathway is implicated in several cancers, including basal cell carcinoma, medulloblastoma, and melanoma.[12][14][15]

Mechanism of Action: Itraconazole inhibits the Hh pathway by acting on the essential pathway component Smoothened (SMO).[15][16] Its mechanism appears distinct from other SMO antagonists like cyclopamine.[16] By blocking SMO, itraconazole prevents the activation and nuclear translocation of Gli transcription factors (Gli1, Gli2), which are responsible for transcribing Hh target genes involved in cell proliferation and survival.[14][15]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh_ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibition SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Dissociation Gli_active Active Gli (Gli1, Gli2) SUFU_Gli->Gli_active Gli Activation & Translocation Target_Genes Target Gene Transcription Gli_active->Target_Genes Itraconazole Itraconazole Itraconazole->SMO Inhibition

Caption: Itraconazole's inhibition of the Hedgehog signaling pathway.

Other Anticancer Pathways

Preclinical studies have revealed that itraconazole's antitumor effects extend to other signaling networks:

  • PI3K/mTOR Pathway: As a downstream effector of the anti-angiogenic pathway, itraconazole also directly suppresses PI3K/mTOR signaling in cancer cells, indicated by the reduced phosphorylation of proteins like p70S6K and 4E-BP1.[14]

  • Wnt/β-catenin Pathway: In melanoma models, itraconazole has been shown to down-regulate key components of the Wnt pathway, including Wnt3A and β-catenin, while up-regulating the inhibitor Axin-1.[14]

  • HER2/AKT Pathway: In esophageal cancer models, itraconazole was found to downregulate the expression of the HER2 receptor tyrosine kinase and reduce the phosphorylation of its downstream effector, AKT.[17]

Cancer TypeModelKey Efficacy FindingReference
Non-Small Cell Lung CancerPrimary xenograftSingle-agent growth inhibition; Enhanced efficacy of cisplatin[10][11]
MelanomaXenograft mouse modelInhibited tumor growth and extended survival[14]
Esophageal CancerFlank xenograftsSignificantly inhibited tumor growth
Basal Cell CarcinomaMouse modelInhibits in vivo tumor growth
Colon CancerXenograft modelSignificantly reduced tumor growth[15]
Table 3: Summary of In Vivo Efficacy of Itraconazole in Preclinical Cancer Models.

Experimental Protocols in Preclinical Assessment

Detailed methodologies are crucial for the accurate evaluation of itraconazole's pharmacodynamics. Below are summaries of key experimental protocols.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of itraconazole against various fungal strains. Methodology (Broth Microdilution):

  • Preparation: A standardized inoculum of the fungal strain is prepared.

  • Serial Dilution: Itraconazole is serially diluted in a multi-well plate containing a suitable broth medium (e.g., BHI broth).[2]

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for fungal growth.

  • Analysis: The MIC is determined as the lowest concentration of itraconazole that visibly inhibits fungal growth.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of itraconazole on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. Methodology:

  • Plate Coating: Wells of a multi-well plate are coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the coated wells in the presence of various concentrations of itraconazole or a vehicle control.

  • Incubation: Plates are incubated for several hours to allow for the formation of tube-like networks.

  • Visualization & Analysis: The formation of networks is observed and photographed using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using imaging software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of itraconazole. Methodology:

  • Cell Culture: Human cancer cells (e.g., NSCLC, melanoma) are cultured in vitro.[10][14]

  • Implantation: A specific number of cancer cells are harvested and subcutaneously implanted into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

  • Treatment: Mice are randomized into treatment groups. The treatment group receives oral itraconazole daily, while the control group receives a vehicle.[10]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).

start Start culture 1. Culture Cancer Cell Line start->culture implant 2. Implant Cells into Immunodeficient Mice culture->implant growth 3. Allow Tumors to Establish (e.g., 100 mm³) implant->growth randomize 4. Randomize Mice into Control & Treatment Groups growth->randomize treat 5. Administer Vehicle (Control) or Itraconazole (Oral Gavage) randomize->treat monitor 6. Monitor Tumor Volume & Body Weight (2-3x / week) treat->monitor endpoint 7. Endpoint Reached (e.g., Max Tumor Size) monitor->endpoint analysis 8. Excise Tumors for Weight & Biomarker Analysis endpoint->analysis end End analysis->end

References

In Vitro Antifungal Spectrum of Itraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole, a synthetic triazole antifungal agent, has been a cornerstone in the management of a wide array of fungal infections for decades. Its broad spectrum of activity is attributed to its potent inhibition of fungal cytochrome P450-dependent enzymes, specifically lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[4][5] This technical guide provides an in-depth overview of the in vitro antifungal spectrum of Itraconazole, detailing its activity against various fungal pathogens, the experimental protocols used to determine this activity, and the key molecular pathways involved in its mechanism of action and resistance.

Data Presentation: Quantitative Antifungal Activity

The in vitro activity of Itraconazole against a diverse range of fungal species is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates), has been compiled from various studies. It is important to note that MIC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST) and the geographical origin of the fungal isolates.

Table 1: In Vitro Activity of Itraconazole against Candida Species
SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans101≤0.5 - >4.00.125≥16
Candida glabrata347---0.254.0
Candida krusei70.125 - 2---2
Candida parapsilosis------------
Candida tropicalis------------

Data compiled from multiple sources.[6][7][8][9][10][11]

Table 2: In Vitro Activity of Itraconazole against Aspergillus Species
SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus1560.12 - >160.52
Aspergillus flavus220.12 - 10.250.5
Aspergillus niger------0.442
Aspergillus terreus------------

Data compiled from multiple sources.[1][4][12][13][14]

Table 3: In Vitro Activity of Itraconazole against Other Pathogenic Fungi
Fungal Group/SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cryptococcus neoformans 566------0.5
Dermatophytes
Trichophyton rubrum16<0.03 - 0.50.030.25
Trichophyton mentagrophytes4<0.03 - 0.250.030.125
Various Dermatophytes1650.0019 - 0.50.03130.25
Dimorphic Fungi
Blastomyces dermatitidis---------0.125
Coccidioides immitis---------1
Histoplasma capsulatum---------0.06
Emergomyces africanus50---------
Other Molds
Fusarium spp.---4 - 16---16
Malassezia furfur21<0.03 - 0.25---0.25

Data compiled from multiple sources.[3][15][16][17][18][19]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of in vitro antifungal susceptibility is crucial for guiding therapeutic choices and monitoring for the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized methods for this purpose.

CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method is a reference procedure for determining the MICs of antifungal agents against yeasts, including Candida spp. and Cryptococcus neoformans.

1. Inoculum Preparation:

  • Yeast colonies are grown on a suitable agar (B569324) medium (e.g., Sabouraud dextrose agar) for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in each well of the microdilution plate.[6]

2. Test Medium:

  • The standard medium is RPMI 1640 with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS).

3. Antifungal Agent Preparation:

  • Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agent are prepared in the test medium in a 96-well microdilution plate.

4. Incubation:

  • The inoculated microdilution plates are incubated at 35°C.

  • For Candida spp., readings are typically taken at 24 hours. For Cryptococcus neoformans, incubation is extended to 72 hours.

5. Endpoint Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

EUCAST E.Def 7.3.2: Method for the Determination of Broth Dilution MICs of Antifungal Agents for Yeasts

The EUCAST method shares similarities with the CLSI protocol but has some key differences.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile distilled water to a density of 0.5 McFarland.

  • This suspension is then diluted to achieve a final inoculum size of 1-5 x 10⁵ CFU/mL.

2. Test Medium:

  • RPMI 1640 medium supplemented with 2% glucose is used.

3. Incubation:

  • Plates are incubated at 35-37°C for 24 hours. For slow-growing yeasts, the incubation can be extended to 48 hours.

4. Endpoint Determination:

  • The MIC is determined spectrophotometrically as the lowest drug concentration that reduces growth by 50% (for amphotericin B and azoles) or 90% (for flucytosine and echinocandins) compared to the drug-free control.

CLSI M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This document provides a standardized method for testing the susceptibility of molds.

1. Inoculum Preparation:

  • Conidia or sporangiospores are harvested from mature fungal cultures grown on a suitable medium like potato dextrose agar.

  • The spore suspension is adjusted spectrophotometrically to a specific optical density, which is then diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Test Medium:

  • RPMI 1640 medium is used.

3. Incubation:

  • Plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.

4. Endpoint Determination:

  • The MIC is the lowest concentration of the antifungal agent that shows no visible growth. For some drug-organism combinations, a minimal effective concentration (MEC) is determined, which is the lowest concentration leading to the growth of small, rounded, compact hyphal forms.

Mandatory Visualizations

Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (e.g., 0.5 McFarland) Plate 4. Inoculate Microdilution Plate Inoculum->Plate Media 2. Prepare Test Medium (e.g., RPMI 1640) Media->Plate Antifungal 3. Prepare Serial Dilutions of Itraconazole Antifungal->Plate Incubate 5. Incubate at 35°C (24-72 hours) Plate->Incubate Read 6. Read Results (Visually or Spectrophotometrically) Incubate->Read MIC 7. Determine MIC Value Read->MIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathway: Itraconazole Mechanism of Action

Itraconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Itraconazole Itraconazole Itraconazole->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Ergosterol Catalyzes conversion Disruption Membrane Disruption & Cell Death Lanosterol_Demethylase->Disruption

Caption: Itraconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Signaling Pathway: Mechanisms of Azole Resistance

Azole_Resistance cluster_cell Fungal Cell cluster_mechanisms Itraconazole_in Itraconazole (intracellular) Target Lanosterol 14α-demethylase (ERG11/CYP51) Itraconazole_in->Target Inhibits Efflux_Pumps Efflux Pumps (ABC & MFS Transporters) Itraconazole_in->Efflux_Pumps Itraconazole_out Itraconazole (extracellular) Efflux_Pumps->Itraconazole_out Expels drug Itraconazole_out->Itraconazole_in Enters cell Resistance_Mechanisms Resistance Mechanisms Target_Mutation 1. Target Site Modification (ERG11/CYP51 mutations) Reduces binding affinity Target_Overexpression 2. Target Overexpression (Increased ERG11/CYP51) Efflux_Upregulation 3. Efflux Pump Upregulation (Increased drug expulsion) Target_Mutation->Target Alters Target_Overexpression->Target Increases Efflux_Upregulation->Efflux_Pumps Upregulates

Caption: Key mechanisms of fungal resistance to azole antifungal agents.

Conclusion

Itraconazole continues to be a vital antifungal agent with a broad spectrum of in vitro activity against a multitude of clinically significant fungi. Understanding its activity profile, the standardized methods for its evaluation, and the molecular basis of its action and potential for resistance is paramount for its effective use in clinical practice and for the development of new antifungal strategies. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat fungal diseases.

References

Itraconazole: A Repurposed Antifungal with Potent In Vivo Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent approved by the FDA for the treatment of systemic fungal infections, has emerged as a promising candidate for drug repurposing in oncology.[1][2][3][4] A growing body of preclinical and clinical evidence demonstrates its ability to inhibit tumor growth in vivo through a variety of mechanisms, including the disruption of critical signaling pathways and the inhibition of angiogenesis.[1][2][3] This technical guide provides a comprehensive overview of the in vivo anti-tumor effects of itraconazole, with a focus on its mechanisms of action, quantitative efficacy data from preclinical models, and detailed experimental methodologies.

Core Mechanisms of In Vivo Anti-Tumor Activity

Itraconazole's anti-cancer properties are attributed to several distinct, yet potentially interconnected, mechanisms of action that disrupt tumor growth and survival.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, promoting tumor growth and survival.[5][6][7] Itraconazole has been identified as a potent antagonist of the Hh pathway.[5][6] It acts on the essential Hh pathway component Smoothened (SMO), a seven-transmembrane protein, but through a mechanism distinct from other known SMO antagonists like cyclopamine.[5][6][8] By inhibiting SMO, itraconazole prevents the downstream activation of Gli transcription factors, which are responsible for transcribing genes involved in cell proliferation and survival.[9] This inhibition has been shown to suppress the growth of Hh-dependent tumors such as medulloblastoma and basal cell carcinoma in vivo.[5][10]

Hedgehog_Pathway_Inhibition Hedgehog Ligand Hedgehog Ligand Patched (PTCH) Patched (PTCH) Hedgehog Ligand->Patched (PTCH) Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) Inhibition Downstream Signaling Downstream Signaling Smoothened (SMO)->Downstream Signaling Itraconazole Itraconazole Itraconazole->Smoothened (SMO) Inhibition Gli Transcription Factors Gli Transcription Factors Downstream Signaling->Gli Transcription Factors Tumor Growth Tumor Growth Gli Transcription Factors->Tumor Growth

Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11][12] Itraconazole exhibits potent anti-angiogenic properties by directly inhibiting endothelial cell proliferation, migration, and tube formation.[13][14] This effect is mediated, at least in part, through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) signaling.[15][16] Itraconazole has been shown to impair VEGFR2 glycosylation, which is critical for its proper function, thereby blocking downstream signaling cascades.[15] In vivo studies have demonstrated that itraconazole treatment leads to a significant reduction in tumor vascularity.[14][17]

Inhibition of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is common in cancer.[18] Itraconazole has been shown to inhibit the mTOR signaling pathway, particularly in endothelial cells.[18][19] This inhibition is thought to be a consequence of itraconazole's effect on intracellular cholesterol trafficking.[19][20] By disrupting cholesterol transport, itraconazole can lead to the suppression of AKT/mTOR signaling, resulting in reduced cell proliferation and the induction of autophagy.[19][20] In melanoma models, itraconazole has been shown to suppress the PI3K/mTOR pathway.[21][22]

mTOR_Pathway_Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation Itraconazole Itraconazole Itraconazole->mTORC1 Inhibition

Itraconazole disrupts the mTOR signaling cascade, a key regulator of cell growth.

In Vivo Efficacy of Itraconazole: Quantitative Data Summary

Numerous in vivo studies have demonstrated the anti-tumor efficacy of itraconazole across a range of cancer models. The following tables summarize the key quantitative findings from these studies.

Table 1: Itraconazole Monotherapy in Xenograft Models
Cancer TypeAnimal ModelItraconazole DoseTreatment DurationTumor Growth Inhibition (%)Reference
Non-Small Cell Lung Cancer (LX-14)NOD/SCID Mice75 mg/kg, twice daily14 days72%[17]
Non-Small Cell Lung Cancer (LX-7)NOD/SCID Mice75 mg/kg, twice daily14 days79%[17]
MedulloblastomaMouse Allograft75-100 mg/kg, twice dailyNot SpecifiedSignificant reduction[10]
Cutaneous Squamous Cell Carcinoma (A431)Nude Mice40 mg/kg, twice daily~3 weeksSignificant[23]
Cutaneous Squamous Cell Carcinoma (A431)Nude Mice80 mg/kg, twice daily~3 weeksSignificant[23]
GlioblastomaNude MiceNot SpecifiedNot SpecifiedSignificant[20]
MelanomaXenograft MiceNot SpecifiedNot SpecifiedSignificant[21][22]
Table 2: Itraconazole in Combination Therapy
Cancer TypeAnimal ModelCombination AgentItraconazole DoseOutcomeReference
Non-Small Cell Lung CancerNOD/SCID MiceCisplatin (B142131) (4 mg/kg, every 7 days)75 mg/kg, twice dailySignificantly enhanced efficacy compared to cisplatin alone[17]
Table 3: Effects of Itraconazole on Tumor Vasculature
Cancer TypeAnimal ModelItraconazole DoseReduction in Mean Tumor Vascular Area (%)Reference
Non-Small Cell Lung Cancer (LX-14)NOD/SCID Mice75 mg/kg, twice dailyFrom 14.9% to 5.8%[17]
Non-Small Cell Lung Cancer (LX-7)NOD/SCID Mice75 mg/kg, twice dailyFrom 21.9% to 9.7%[17]

Detailed Experimental Protocols

The following sections provide a generalized methodology for in vivo studies investigating the anti-tumor effects of itraconazole, based on commonly reported protocols.

Animal Models and Tumor Implantation
  • Animals: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or nude mice, are commonly used to prevent rejection of human tumor xenografts.[17][23]

  • Tumor Cells: Cancer cell lines (e.g., A431 for squamous cell carcinoma, OE33 for esophageal cancer) or patient-derived xenograft (PDX) models are utilized.[23][24]

  • Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Animal_Models Immunocompromised Mice Animal_Models->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Itraconazole / Vehicle Administration Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Regularly Endpoint Endpoint & Tissue Harvest Tumor_Measurement->Endpoint Analysis Immunohistochemistry & Western Blot Endpoint->Analysis

A typical workflow for in vivo evaluation of itraconazole's anti-tumor efficacy.
Drug Preparation and Administration

  • Preparation: Itraconazole is typically formulated in a vehicle suitable for oral administration, such as a solution of cyclodextrin (B1172386) or polyethylene (B3416737) glycol.

  • Administration: The drug is administered to the mice via oral gavage, with dosages typically ranging from 40 to 100 mg/kg, administered once or twice daily.[17][23]

Tumor Measurement and Data Analysis
  • Tumor Volume: Tumor dimensions (length and width) are measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • Tissue Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) or angiogenesis (e.g., CD31), and Western blotting to assess the expression and phosphorylation of key signaling proteins.[24]

Conclusion

Itraconazole represents a compelling example of a repurposed drug with significant potential in oncology. Its multifaceted anti-tumor activity, targeting key cancer-driving pathways such as Hedgehog and mTOR signaling, as well as its potent anti-angiogenic effects, has been consistently demonstrated in a variety of in vivo models. The quantitative data from these preclinical studies provide a strong rationale for its continued investigation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents. For researchers and drug development professionals, itraconazole serves as a valuable tool for studying the intricate signaling networks that drive tumor growth and for exploring novel therapeutic strategies.

References

The Effect of Itraconazole on Smoothened (SMO) Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] A key component of this pathway is the G protein-coupled receptor, Smoothened (SMO).[3][5] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity.[1][2] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal, leading to the activation of GLI transcription factors and subsequent target gene expression.[1][2] Consequently, SMO has emerged as a crucial therapeutic target for cancers driven by aberrant Hh pathway activation.

Itraconazole, an azole antifungal agent, has been identified as a potent antagonist of the Hedgehog signaling pathway.[3][4] It exerts its anticancer effects by directly targeting the SMO protein, but through a mechanism distinct from other known SMO inhibitors like cyclopamine (B1684311).[3][4] This guide provides an in-depth technical overview of the effect of Itraconazole on SMO, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and experimental workflows.

Mechanism of Action of Itraconazole on SMO

Itraconazole inhibits the Hh pathway by acting on the Smoothened (SMO) protein.[3][4] Mechanistically, Itraconazole appears to bind to a site on SMO that is distinct from the binding site of cyclopamine and its derivatives.[3][4] This is supported by evidence showing that Itraconazole does not compete with BODIPY-cyclopamine for binding to SMO.[3]

The binding of Itraconazole to SMO prevents the ciliary accumulation of SMO that is normally induced by Hh pathway activation.[3] This action is crucial as the primary cilium is a key subcellular compartment for Hh signal transduction. By preventing SMO from accumulating in the primary cilia, Itraconazole effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors.[6]

Furthermore, Itraconazole has been shown to act as a non-competitive inhibitor with respect to SMO agonists that bind at the cyclopamine site.[3] This distinct mechanism of action is significant as it suggests that Itraconazole may be effective against tumors that have developed resistance to other SMO antagonists due to mutations in the cyclopamine-binding site.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory effects of Itraconazole on the Hedgehog pathway and cancer cell proliferation.

Assay Cell Line Parameter Value Reference
Hh Pathway Luciferase Reporter AssayShh-Light2IC50≈800 nM[3]
Hh Pathway Inhibition (Gli1 mRNA)Medulloblastoma spheresIC50≈100 nM
Cell ProliferationA375 MelanomaIC50 (48h)15.71 µM[7]
Cell ProliferationSK-MEL-28 MelanomaIC50 (48h)0.62 µM[7]
Cell ProliferationSGC-7901 Gastric CancerIC50 (72h)24.83 µM[8]

Table 1: In Vitro Inhibitory Concentrations of Itraconazole.

Drug Combination Cell Line Effect Observation Reference
Itraconazole + KAAD-cyclopamineShh-Light2Synergistic InhibitionIC50 of KAAD-cyclopamine decreased from 20 nM to 2 nM with increasing doses of Itraconazole.[3]
Itraconazole + Arsenic TrioxideNIH-3T3 (SMOWT)Additive InhibitionNo leftward shift in the IC50 for either drug.

Table 2: Synergistic and Additive Effects of Itraconazole with Other Drugs.

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Itraconazole's Point of Intervention

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SMO_cilium SMO SMO->SMO_cilium translocates to SUFU_Gli SUFU-Gli Complex SMO_cilium->SUFU_Gli dissociates Gli_active Active Gli SUFU_Gli->Gli_active releases Gli_nucleus Gli Gli_active->Gli_nucleus translocates to Target_Genes Target Gene Expression Gli_nucleus->Target_Genes activates Itraconazole Itraconazole Itraconazole->SMO_cilium prevents accumulation

Caption: Hedgehog signaling pathway and the inhibitory action of Itraconazole on SMO ciliary accumulation.

Experimental Workflow: Hedgehog Pathway Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start seed_cells Seed NIH/3T3 Shh-Light II cells in 96-well plate start->seed_cells cell_confluency Culture until confluent seed_cells->cell_confluency prepare_treatment Prepare Itraconazole serial dilutions and Hh ligand (e.g., SAG) cell_confluency->prepare_treatment add_treatment Add Itraconazole and Hh ligand to respective wells prepare_treatment->add_treatment incubate Incubate for 24-48 hours add_treatment->incubate lyse_cells Lyse cells with Passive Lysis Buffer incubate->lyse_cells measure_luciferase Measure Firefly and Renilla luciferase activity lyse_cells->measure_luciferase analyze_data Calculate Firefly/Renilla ratio and determine IC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for determining Itraconazole's IC50 on the Hedgehog pathway using a luciferase reporter assay.

Logical Relationship: Non-Competitive Inhibition of SMO

Caption: Itraconazole's non-competitive inhibition of SMO at a distinct binding site from cyclopamine.

Experimental Protocols

Hedgehog Pathway Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli, a downstream effector.

Materials:

  • NIH/3T3 Shh-Light II cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well white, clear-bottom tissue culture plates

  • Smoothened agonist (e.g., SAG)

  • Itraconazole

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Culture NIH/3T3 Shh-Light II cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.

  • Cell Treatment: Once confluent, replace the growth medium with low-serum DMEM (e.g., 0.5% FBS). Prepare serial dilutions of Itraconazole in the low-serum medium. Add the Itraconazole dilutions to the appropriate wells.

  • Pathway Activation: Add a fixed concentration of a Smoothened agonist (e.g., 100 nM SAG) to all wells except the negative control wells to activate the Hedgehog pathway.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the Itraconazole concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]

BODIPY-Cyclopamine SMO Binding Assay

This competitive binding assay is used to determine if a compound binds to the same site on SMO as cyclopamine.

Materials:

  • HEK293 cells transiently or stably overexpressing SMO

  • BODIPY-cyclopamine (fluorescently labeled cyclopamine)

  • Itraconazole

  • Unlabeled cyclopamine (as a positive control)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Preparation: Harvest SMO-expressing HEK293 cells and resuspend them in assay buffer.

  • Compound Incubation: In a multi-well plate, incubate the cells with various concentrations of Itraconazole or unlabeled cyclopamine for a predetermined time at room temperature to allow for binding.

  • Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to all wells and incubate for an additional period to allow the fluorescent ligand to bind to SMO.

  • Washing (Optional but Recommended): Wash the cells with cold assay buffer to remove unbound BODIPY-cyclopamine. This step helps to reduce background fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell-bound BODIPY-cyclopamine using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of BODIPY-cyclopamine bound to SMO. A decrease in fluorescence in the presence of a test compound indicates competition for the same binding site. Plot the fluorescence intensity against the log of the competitor concentration to determine the IC50 of displacement. Itraconazole does not significantly displace BODIPY-cyclopamine, indicating it binds to a different site.[11][12]

Immunofluorescence Staining of Smoothened in Primary Cilia

This protocol allows for the visualization of SMO localization within the primary cilia.

Materials:

  • NIH/3T3 cells

  • Coverslips

  • Serum-free DMEM

  • Hedgehog pathway agonist (e.g., Shh-N conditioned medium or SAG)

  • Itraconazole

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-SMO and anti-acetylated tubulin (a ciliary marker)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed NIH/3T3 cells on coverslips. To induce ciliogenesis, serum-starve the cells for 24 hours. Treat the cells with a Hedgehog pathway agonist in the presence or absence of Itraconazole for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against SMO and acetylated tubulin diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the localization of SMO within the primary cilia using a fluorescence microscope. Itraconazole treatment is expected to reduce the accumulation of SMO in the cilia upon pathway activation.[13][14]

Conclusion

Itraconazole represents a promising anti-cancer agent that targets the Hedgehog signaling pathway through a unique mechanism of action on the Smoothened protein. Its ability to inhibit SMO at a site distinct from other antagonists opens up therapeutic possibilities for cancers that have developed resistance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Itraconazole in cancer therapy and to develop novel Hedgehog pathway inhibitors. The provided visualizations of the signaling pathway and experimental workflows aim to facilitate a clearer understanding of the complex biological processes involved.

References

Methodological & Application

Itraconazole In Vitro Cell Culture Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention for its potent anticancer properties.[1][2] This document provides detailed application notes and protocols for conducting in vitro cell culture assays to evaluate the efficacy of itraconazole. The protocols outlined below are based on established methodologies and provide a framework for assessing itraconazole's impact on cell viability, proliferation, and key signaling pathways. Itraconazole exerts its antitumor effects through various mechanisms, including the inhibition of the Hedgehog and mTOR signaling pathways, as well as anti-angiogenic activity.[2][3][4][5]

Data Presentation: Quantitative Analysis of Itraconazole's Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for itraconazole across various cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Cell LineCancer TypeIC50 (µM)Assay Duration (h)Citation
SGC-7901Gastric Cancer24.8372[6]
HCT-116Colon CancerNot specified, but effectiveNot specified[7]
SW-480Colon CancerNot specified, but effectiveNot specified[7]
OE33Esophageal AdenocarcinomaNot specified, but effectiveNot specified[8]
MKN45Gastric CancerDose-dependent inhibition24, 48, 72[9]
AGSGastric CancerDose-dependent inhibition24, 48, 72[9]
Caco-2Human Colon CarcinomaEC50 = 2.348[10]
MCF-7Breast CancerInhibition observed48[11]
MDA-MB-231Breast CancerInhibition observed48[11]

Experimental Protocols

Cell Viability and Proliferation Assays (MTT/CCK-8)

This protocol outlines the use of colorimetric assays to determine the effect of itraconazole on cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., SGC-7901, HCT-116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Itraconazole (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Itraconazole Treatment: Prepare serial dilutions of itraconazole in complete culture medium. Remove the existing medium from the wells and add 100 µL of the itraconazole solutions at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of itraconazole on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Itraconazole

  • 6-well plates

  • Methanol (B129727)

  • Crystal Violet stain (0.5% w/v)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.[9]

  • Treatment: After 24 hours, treat the cells with various concentrations of itraconazole.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh itraconazole-containing medium every 2-3 days.

  • Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet for 20 minutes.

  • Analysis: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify itraconazole-induced apoptosis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Itraconazole

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with itraconazole for a specified time (e.g., 48 or 72 hours).[6]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Itraconazole's Impact on the Hedgehog Signaling Pathway

Itraconazole has been shown to be a potent antagonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tumorigenesis.[3][4] It acts on the Smoothened (Smo) protein, a key component of the Hh pathway.[3][4]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex GLI GLI SUFU->GLI Sequesters and promotes degradation GLI_active Active GLI GLI->GLI_active Translocates to nucleus Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Hh Hedgehog (Hh) Ligand Hh->PTCH1 Binds and inactivates Itraconazole Itraconazole Itraconazole->SMO Inhibits

Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

General Experimental Workflow for Itraconazole In Vitro Assay

The following diagram illustrates a typical workflow for evaluating the in vitro effects of itraconazole.

Experimental_Workflow cluster_assays Perform Assays start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in Appropriate Plates culture->seed treat Treat with Itraconazole (and Controls) seed->treat incubate Incubate for Defined Period treat->incubate viability Cell Viability (MTT/CCK-8) incubate->viability colony Colony Formation incubate->colony apoptosis Apoptosis (Annexin V) incubate->apoptosis analyze Data Analysis and Interpretation viability->analyze colony->analyze apoptosis->analyze end End: Report Findings analyze->end

References

Application Notes: Preparation and Use of Itraconazole Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent that functions by inhibiting the cytochrome P450-dependent synthesis of ergosterol (B1671047), a critical component of fungal cell membranes.[1][2][3] Beyond its antifungal properties, Itraconazole has garnered significant interest in cancer research as a potent inhibitor of the Hedgehog (Hh) signaling pathway and angiogenesis.[4][5][6] Accurate and reproducible experimental results hinge on the correct preparation, handling, and storage of Itraconazole stock solutions. These application notes provide detailed protocols for the preparation of Itraconazole stock solutions and their use in common in vitro assays.

Physicochemical Properties and Solubility

Itraconazole is a lipophilic compound that is practically insoluble in water, necessitating the use of organic solvents for the preparation of stock solutions for laboratory use.[7][8]

Table 1: Physicochemical Properties of Itraconazole
PropertyValueReference(s)
Molecular Formula C₃₅H₃₈Cl₂N₈O₄[4]
Molecular Weight 705.6 g/mol [4][9]
Appearance White to slightly yellowish crystalline solid[4][8]
Storage (Solid) -20°C, protect from light[4]
Stability (Solid) ≥ 4 years at -20°C[4]
Table 2: Solubility of Itraconazole in Common Laboratory Solvents
SolventReported SolubilityConditionsReference(s)
Dimethyl Sulfoxide (DMSO) ~0.5 mg/mL (~0.7 mM)Not specified[4]
13 - 35 mg/mL (18 - 50 mM)May require warming[10]
Dimethylformamide (DMF) SolubleNot specified[4]
Chloroform SolubleNot specified[8]
Ethanol Slightly soluble / InsolubleNot specified[8][11]
Methanol Slightly solubleNot specified[8]
Water (Neutral pH) <1 ng/mL (Practically insoluble)Neutral pH[12]
Aqueous HCl 6 µg/mLpH 1[12]

Note: Solubility can vary between batches and is influenced by temperature and the purity of the solvent. It is recommended to perform a small-scale test to confirm solubility before preparing a large stock.

Protocol: Preparation of Itraconazole Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro experiments.

Materials and Equipment
  • Itraconazole powder (MW: 705.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettors and sterile tips

Safety Precautions
  • Itraconazole should be considered a hazardous substance.[4] Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Step-by-Step Protocol
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 705.6 g/mol × 1000 mg/g = 7.056 mg

  • Weighing: Carefully weigh out 7.056 mg of Itraconazole powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37-50°C water bath can aid dissolution if necessary.[10]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.

Workflow for Stock Solution Preparation

G start Start calc Calculate Mass (e.g., 7.056 mg for 10 mM) start->calc weigh Weigh Itraconazole calc->weigh add_dmso Add DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex / Warm to Dissolve add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C aliquot->store end_node End store->end_node

Workflow for preparing Itraconazole stock solution.

Application Protocols

In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of Itraconazole against filamentous fungi.[13]

  • Methodology:

    • Prepare Drug Dilutions: Prepare a series of twofold serial dilutions of the Itraconazole stock solution in a 96-well microtiter plate using RPMI 1640 medium.[14][15] The final concentration range typically spans from 0.03 to 16 µg/mL.[14]

    • Prepare Fungal Inoculum: Grow the fungal isolate on an appropriate agar (B569324) medium. Prepare a conidial suspension and adjust its concentration spectrophotometrically to achieve a final inoculum concentration of approximately 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the wells.[13]

    • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.

    • Incubation: Incubate the plate at 35°C for 48-72 hours.[14]

    • Determine MIC: The MIC is determined visually or spectrophotometrically as the lowest drug concentration that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free control.[13][14]

G start Start dilute Serially Dilute Itraconazole in Plate start->dilute prep_inoculum Prepare Fungal Inoculum start->prep_inoculum add_inoculum Add Inoculum to All Wells dilute->add_inoculum prep_inoculum->add_inoculum incubate Incubate at 35°C (48-72h) add_inoculum->incubate read_mic Read MIC (50% Inhibition) incubate->read_mic end_node End read_mic->end_node

Workflow for antifungal broth microdilution assay.
Hedgehog Signaling Pathway Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of the Hedgehog pathway, where Itraconazole acts as a Smoothened (SMO) antagonist.[5]

  • Methodology:

    • Cell Culture: Plate Hedgehog-responsive reporter cells (e.g., Shh-Light2 cells, which contain a Gli-responsive luciferase reporter) in a 96-well plate and allow them to adhere.

    • Prepare Working Solutions: Dilute the Itraconazole stock solution in the appropriate cell culture medium to create a range of working concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) to avoid solvent-induced toxicity.

    • Treatment: Treat the cells with the various concentrations of Itraconazole. Include vehicle-only (DMSO) controls.

    • Stimulation: Induce pathway activation by adding a Hedgehog agonist (e.g., recombinant Sonic hedgehog protein (Shh) or a small molecule agonist like SAG) to the wells, except for the unstimulated controls.

    • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

    • Measure Reporter Activity: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel assay like CellTiter-Glo®). Calculate the IC₅₀ value by plotting the normalized reporter activity against the log of the Itraconazole concentration. The IC₅₀ for Itraconazole's inhibition of the Hh pathway is approximately 800-900 nM.[4][16]

Mechanism of Action Diagrams

Antifungal Mechanism of Action

Itraconazole's primary antifungal mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][17] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, compromising the integrity and function of the fungal cell membrane.[17]

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol Disrupted Disrupted Membrane (Cell Death) Enzyme->Disrupted Itraconazole Itraconazole Itraconazole->Enzyme

Itraconazole inhibits ergosterol synthesis in fungi.
Hedgehog Pathway Inhibition

In mammalian cells, the Hedgehog (Hh) ligand binds to its receptor Patched (PTCH1), relieving its inhibition of Smoothened (SMO).[5] Activated SMO then triggers a signaling cascade culminating in the activation of GLI transcription factors, which regulate target gene expression.[18] Itraconazole acts as an antagonist of SMO, blocking the pathway.[18]

G Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds & inhibits SMO SMO PTCH1->SMO inhibits GLI GLI Transcription Factors SMO->GLI activates Genes Target Gene Expression GLI->Genes Itraconazole Itraconazole Itraconazole->SMO inhibits

Itraconazole inhibits the Hedgehog signaling pathway.

Storage and Stability

Proper storage is crucial to maintain the activity of Itraconazole.

Table 3: Storage and Stability of Itraconazole Solutions
FormSolventStorage TemperatureStabilityNotesReference(s)
Solid Powder N/A-20°C≥ 4 yearsProtect from light.[4]
Stock Solution DMSO-20°C or -80°CAt least 1-6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[19]
Aqueous Working Solution Aqueous Buffer / Cell Culture Medium2-8°C≤ 24 hoursPrepare fresh from stock solution for each experiment.[4]

References

Application Notes and Protocols for Itraconazole Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of itraconazole (B105839) in preclinical mouse models of cancer. Itraconazole, a triazole antifungal agent, has demonstrated significant anti-cancer properties by inhibiting critical signaling pathways involved in tumor growth and survival.

Introduction

Itraconazole has been repurposed as a potential anti-cancer agent due to its ability to inhibit angiogenesis and the Hedgehog signaling pathway.[1][2][3][4] It exerts its anti-tumor effects through various mechanisms, including the inhibition of endothelial cell proliferation, migration, and tube formation, which are crucial for the development of new blood vessels that supply tumors.[1][3][5][6][7] Additionally, itraconazole is a potent antagonist of the Hedgehog signaling pathway, a critical regulator of embryonic development that can be aberrantly activated in several cancers to promote tumor growth and survival.[8][9][10][11][12]

Data Presentation: Itraconazole Efficacy in Mouse Cancer Models

The following tables summarize the quantitative data from various studies on the administration of itraconazole in different mouse models of cancer.

Table 1: Itraconazole Administration and Efficacy in Xenograft Mouse Models

Cancer TypeMouse StrainCell Line/Tumor ModelItraconazole Dosage & RouteTreatment DurationKey Findings & Tumor Growth Inhibition (TGI)Reference
Non-Small Cell Lung Cancer (NSCLC)NOD-SCIDLX-14 & LX-7 primary xenografts75 mg/kg, twice daily, oral14 days72% TGI in LX-14 and 79% TGI in LX-7 models.[5][6] Significantly enhanced the efficacy of cisplatin.[5][6][5][6]
Non-Small Cell Lung Cancer (NSCLC)NOD-SCIDLX-7 & LX-14 primary xenografts100 mg/kg, twice daily, oralNot specifiedSingle-agent growth-inhibitory activity.[6]
Basal Cell Carcinoma (BCC)K-14CreER;Ptch+/-;p53 fl/flEndogenous tumorsNot specified, twice daily, oral gavageNot specifiedSuppressed tumor growth.[8]
Medulloblastoma-Allograft modelNot specified, systemic administrationNot specifiedSuppressed Hedgehog pathway activity and tumor growth.[8][11][8][11]
Colon CancerNude miceHCT-116 subcutaneous xenografts75 mg/kg, twice daily, oral gavage14 daysSignificantly reduced the rate of tumor growth.[13]
Breast CancerAthymic nude miceHCC1954 xenograftsNot specified30 daysInhibited tumor growth and angiogenesis.[14]
Prostate CancerAthymic nude miceCWR22Rv1 xenograftsNot specified24 daysInhibited tumor growth and angiogenesis.[14]
Cutaneous Squamous Cell Carcinoma (cSCC)Nude miceA431 xenografts40 mg/kg or 80 mg/kg, twice daily, oral gavage~3 weeksInhibited tumor growth.[15]
Gastric CancerNude miceAGS & MKN45 xenografts75 mg/kg, twice daily, oralNot specifiedInhibited tumor growth as a single agent and in combination with 5-FU.[16]
Esophageal Cancer-OE33-derived flank xenograftsNot specifiedNot specifiedSignificantly inhibited tumor growth.[17]

Experimental Protocols

Preparation of Itraconazole for Oral Administration

Objective: To prepare a stable and effective formulation of itraconazole for oral gavage in mice.

Materials:

  • Itraconazole powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD) or other suitable cyclodextrin (B1172386)

  • Sterile water or saline

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile tubes for storage

Protocol:

  • Vehicle Preparation: Prepare a solution of cyclodextrin (e.g., 20-40% w/v HPβCD) in sterile water. The use of cyclodextrin is crucial for solubilizing the highly hydrophobic itraconazole.

  • Dissolving Itraconazole:

    • Slowly add the itraconazole powder to the cyclodextrin solution while continuously stirring with a magnetic stirrer.

    • Gentle heating (e.g., to 40-50°C) may aid in dissolution, but avoid high temperatures that could degrade the compound.

    • Continue stirring until the itraconazole is completely dissolved. This may take several hours.

  • pH Adjustment (if necessary): Check the pH of the final solution and adjust to a physiologically acceptable range (typically pH 6.5-7.5) if required, using sterile solutions of HCl or NaOH.

  • Sterilization (optional): If necessary, the solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Store the prepared itraconazole solution in sterile, light-protected tubes at 4°C for short-term use. For longer-term storage, consult stability data for the specific formulation.

Administration of Itraconazole via Oral Gavage

Objective: To accurately and safely administer the prepared itraconazole solution to mice.

Materials:

  • Prepared itraconazole solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

  • Syringes (1 ml or appropriate for the dosing volume)

  • Animal scale

  • Mouse restraint device (optional)

Protocol:

  • Animal Handling and Weighing:

    • Handle the mice gently to minimize stress.

    • Accurately weigh each mouse before dosing to calculate the precise volume of the itraconazole solution to be administered.

  • Dosage Calculation: Calculate the required volume based on the mouse's weight and the desired dose (e.g., mg/kg). For example, for a 75 mg/kg dose in a 20g mouse, the total dose would be 1.5 mg. If the solution concentration is 10 mg/ml, the volume to administer would be 0.15 ml.

  • Filling the Syringe: Draw the calculated volume of the itraconazole solution into the syringe, ensuring there are no air bubbles.

  • Oral Gavage Procedure:

    • Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

    • Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle if resistance is met.

    • Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Monitor the mouse for a short period after administration to ensure there are no signs of distress, such as choking or difficulty breathing.

Visualization of Mechanisms and Workflows

Signaling Pathways Inhibited by Itraconazole

Itraconazole's anti-cancer effects are primarily attributed to its inhibition of two key signaling pathways: Angiogenesis and the Hedgehog pathway.

Itraconazole_Signaling_Pathways cluster_Angiogenesis Angiogenesis Pathway cluster_Hedgehog Hedgehog Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Endothelial_Cell Endothelial Cell Proliferation, Migration, Tube Formation VEGFR2->Endothelial_Cell Activates Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates Target_Genes Target Gene Expression GLI->Target_Genes Promotes Itraconazole Itraconazole Itraconazole->VEGFR2 Inhibits Binding Itraconazole->SMO Inhibits

Caption: Itraconazole inhibits angiogenesis by blocking VEGF binding to VEGFR2 and suppresses the Hedgehog pathway by targeting Smoothened (SMO).

Experimental Workflow for a Xenograft Study

The following diagram illustrates a typical workflow for evaluating the efficacy of itraconazole in a mouse xenograft model.

Xenograft_Workflow cluster_Preparation Phase 1: Preparation cluster_Tumor_Induction Phase 2: Tumor Induction cluster_Treatment Phase 3: Treatment cluster_Endpoint Phase 4: Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Drug_Prep Itraconazole Formulation Treatment_Admin Administer Itraconazole or Vehicle (Control) Drug_Prep->Treatment_Admin Animal_Acclimation Mouse Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Sacrifice Euthanize Mice Monitoring->Sacrifice Tumor_Excision Excise and Weigh Tumors Sacrifice->Tumor_Excision Analysis Histology, Biomarker Analysis, etc. Tumor_Excision->Analysis

Caption: A typical experimental workflow for assessing the anti-tumor efficacy of itraconazole in a mouse xenograft model.

References

Application Notes and Protocols: Itraconazole in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole (B105839), a triazole antifungal agent, has demonstrated significant potential as an anticancer agent through its multi-faceted mechanisms of action.[1][2] In the context of non-small cell lung cancer (NSCLC), preclinical studies utilizing xenograft models have highlighted its ability to inhibit tumor growth by disrupting key signaling pathways involved in angiogenesis and cell proliferation.[3][4] These application notes provide a comprehensive overview of the use of itraconazole in NSCLC xenograft models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular pathways.

The primary anticancer effects of itraconazole in NSCLC are attributed to its potent anti-angiogenic properties and its ability to inhibit the Hedgehog signaling pathway.[1][2] It has been shown to impede endothelial cell proliferation, migration, and tube formation, which are critical processes for the development of new blood vessels that supply tumors.[3][5] Additionally, itraconazole can modulate the mTOR signaling pathway, further contributing to its anti-proliferative effects.[6]

These notes are intended to serve as a practical guide for researchers looking to investigate the therapeutic potential of itraconazole in preclinical NSCLC models.

Data Presentation

Table 1: In Vivo Efficacy of Itraconazole in NSCLC Primary Xenograft Models
Xenograft ModelTreatment GroupDosageTumor Growth Inhibition (%)p-valueReference
LX-14 (Squamous Cell Carcinoma)Itraconazole (single agent)75 mg/kg twice daily72<0.001[2][3]
LX-7 (Adenocarcinoma)Itraconazole (single agent)75 mg/kg twice daily79<0.001[2][3]
LX-14Cisplatin (B142131) (single agent)4 mg/kg weekly75<0.001[3]
LX-7Cisplatin (single agent)4 mg/kg weekly48<0.001[3]
LX-14Itraconazole + Cisplatin75 mg/kg twice daily + 4 mg/kg weekly97≤0.001[3]
LX-7Itraconazole + Cisplatin75 mg/kg twice daily + 4 mg/kg weekly95≤0.001[3]
Table 2: Effect of Itraconazole on Tumor Vascularity in NSCLC Xenografts
Xenograft ModelTreatment GroupMean Tumor Vascular Area (%)Reduction in Vascular Area (%)p-valueReference
LX-14Vehicle14.9--[3]
LX-14Itraconazole5.861.1<0.001[3]
LX-14Cisplatin11.224.8-[3]
LX-14Itraconazole + Cisplatin6.159.1<0.001[3]
LX-7Vehicle21.9--[3]
LX-7Itraconazole9.755.7<0.001[3]
LX-7Cisplatin20.85.0-[3]
LX-7Itraconazole + Cisplatin10.353.0<0.001[3]

Experimental Protocols

Protocol 1: NSCLC Primary Xenograft Model Establishment and Treatment

Objective: To establish and treat NSCLC primary xenograft tumors in immunodeficient mice to evaluate the in vivo efficacy of itraconazole.

Materials:

  • NSCLC tumor tissue (e.g., LX-14, LX-7) obtained from patient biopsies.[5]

  • Immunodeficient mice (e.g., NOD/SCID mice).[5]

  • Matrigel.[5]

  • Itraconazole.[3]

  • Vehicle control (e.g., cyclodextrin-based solution).

  • Cisplatin.[3]

  • Surgical tools for tissue implantation.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Tissue Preparation: Prepare single-cell suspensions from fresh NSCLC tumor tissue specimens. Mix the cell suspension with an equal volume of Matrigel.[5]

  • Tumor Implantation: Subcutaneously inject the cell-Matrigel mixture into the flank of NOD/SCID mice.[5]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³). Monitor tumor growth by measuring with calipers twice weekly.

  • Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle, Itraconazole, Cisplatin, Itraconazole + Cisplatin).[3]

  • Drug Administration:

    • Administer itraconazole orally at a dose of 75-100 mg/kg twice daily.[3][7]

    • Administer cisplatin intraperitoneally at a dose of 4 mg/kg once weekly.[3][7]

    • Administer the vehicle control following the same schedule as the treatment groups.

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 14 days).[3] Monitor tumor volume and animal well-being throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for vascular density, immunoblot for protein expression).

Protocol 2: Assessment of Tumor Vascularity

Objective: To quantify the effect of itraconazole on tumor microvessel density.

Materials:

  • Excised tumor tissues from Protocol 1.

  • Hoechst 33342 dye.[7]

  • Anti-CD31 antibody.[7]

  • Fluorescently labeled secondary antibody.

  • Fluorescence microscope.

  • Image analysis software.

Procedure:

  • In Vivo Staining: Prior to tumor excision, intravenously inject mice with Hoechst 33342 to label perfused blood vessels.[7]

  • Tissue Processing: Excise tumors, embed in an appropriate medium (e.g., OCT), and prepare frozen sections.

  • Immunohistochemistry:

    • Fix the tumor sections.

    • Incubate with an anti-CD31 antibody to label endothelial cells.[7]

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging: Acquire fluorescent images of the stained tumor sections using a fluorescence microscope.

  • Quantification: Use image analysis software to quantify the mean tumor vascular area by measuring the area of Hoechst 33342 and/or CD31 positive staining relative to the total tumor area.[3]

Visualizations

experimental_workflow Experimental Workflow for Itraconazole in NSCLC Xenograft Model cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis nsclc_tissue NSCLC Primary Tumor Tissue cell_suspension Prepare Single-Cell Suspension nsclc_tissue->cell_suspension implantation Subcutaneous Implantation in NOD/SCID Mice cell_suspension->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Itraconazole +/- Cisplatin randomization->treatment endpoint Endpoint: Tumor Excision treatment->endpoint vascularity Assess Tumor Vascularity (CD31, Hoechst) endpoint->vascularity protein_analysis Analyze Protein Expression (HIF1α) endpoint->protein_analysis data_interpretation Interpret Data & Draw Conclusions vascularity->data_interpretation protein_analysis->data_interpretation

Caption: Experimental workflow for evaluating itraconazole in an NSCLC xenograft model.

anti_angiogenic_pathway Itraconazole's Anti-Angiogenic Mechanism cluster_angiogenesis Angiogenesis Drivers cluster_endothelial Endothelial Cell Functions itraconazole Itraconazole proliferation Proliferation itraconazole->proliferation Inhibits migration Migration itraconazole->migration Inhibits tube_formation Tube Formation itraconazole->tube_formation Inhibits tumor_vascularity Tumor Vascularity & Growth itraconazole->tumor_vascularity Reduces VEGF VEGF VEGF->proliferation VEGF->migration bFGF bFGF bFGF->proliferation bFGF->migration proliferation->tube_formation migration->tube_formation tube_formation->tumor_vascularity Leads to

Caption: Itraconazole inhibits key steps in angiogenesis driven by VEGF and bFGF.

hedgehog_pathway Itraconazole's Inhibition of the Hedgehog Pathway itraconazole Itraconazole smo SMO itraconazole->smo Inhibits shh Shh Ligand ptch1 PTCH1 shh->ptch1 Binds ptch1->smo Inhibits gli GLI Proteins smo->gli Activates target_genes Target Gene Expression (e.g., GLI1, PTCH1) gli->target_genes Promotes Transcription tumor_growth Tumor Cell Proliferation & Survival target_genes->tumor_growth

Caption: Itraconazole targets and inhibits Smoothened (SMO) in the Hedgehog pathway.

References

Application Notes and Protocols for Itraconazole in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of itraconazole (B105839) in in vivo animal studies, with a focus on its applications as an anti-cancer agent. The protocols and data presented are intended to serve as a guide for researchers designing and conducting preclinical studies with this repurposed drug.

Introduction

Itraconazole is a triazole antifungal agent that has gained significant attention for its potent anti-cancer properties.[1][2] Beyond its established mechanism of inhibiting fungal lanosterol (B1674476) 14α-demethylase, itraconazole has been shown to exert anti-neoplastic effects through two primary signaling pathways: the Hedgehog (Hh) signaling pathway and the angiogenesis pathway.[3][4][5][6][7][8] Its oral bioavailability and well-characterized pharmacokinetic profile make it an attractive candidate for preclinical and clinical investigation in oncology.[4][9]

Quantitative Data Summary

The following tables summarize itraconazole dosages and administration details from various in vivo animal studies. These data can help researchers select appropriate starting doses and administration routes for their specific animal models and research questions.

Table 1: Itraconazole Dosage in Murine Models

Animal ModelApplicationDosageAdministration RouteVehicleDosing Frequency & DurationReference
C57BL/6 MicePeritoneal Fibrosis20 mg/kgIntraperitoneal (IP)Not SpecifiedDaily for 4 weeks[10]
MiceInvasive Fungal Infection0.63, 2.5, 10, 40 mg/kgIntravenous (IV) & OralCyclodextrin formulationOnce daily[11]
MiceDisseminated Aspergillosis80 mg/kgOralNot SpecifiedDaily[12]

Table 2: Itraconazole Dosage in Rat Models

Animal ModelApplicationDosageAdministration RouteVehicleDosing Frequency & DurationReference
Sprague-Dawley RatsPharmacokinetics10, 20, 30 mg/kgIntravenous (IV)Not SpecifiedSingle dose[13]
Sprague-Dawley RatsPharmacokinetics10, 30, 50 mg/kgOralNot SpecifiedSingle dose[13]
Wistar RatsHepatotoxicity Study5, 10 mg/kgNot SpecifiedNot SpecifiedDaily for 30 and 60 days[14]
RatsHepatotoxicity Study10, 50, 100 mg/kgIntraperitoneal (IP)Not SpecifiedDaily for 14 days[15]

Table 3: Itraconazole Dosage in Other Animal Models

Animal ModelApplicationDosageAdministration RouteVehicleDosing Frequency & DurationReference
Guinea PigsDisseminated Aspergillosis2.5, 5 mg/kgOral & ParenteralNot SpecifiedNot Specified[12][16]
DogsDermatophytosis5 mg/kgOralNot SpecifiedDaily until mycological cure[17]
CatsDermatophytosis5 mg/kgOralNot SpecifiedDaily for 7 days on alternating weeks for 3 cycles[17]

Key Signaling Pathways

Itraconazole's anti-cancer activity is primarily attributed to its inhibition of the Hedgehog and angiogenesis signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth and survival.[2][3][8] Itraconazole inhibits the Hh pathway by binding to the Smoothened (SMO) receptor, a key transmembrane protein in the pathway, at a site distinct from other SMO antagonists.[3][8] This blockade prevents the activation of downstream GLI transcription factors, leading to the suppression of Hh target gene expression.[1][2]

Hedgehog_Pathway cluster_nucleus Cell Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates to Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 binds Itraconazole Itraconazole Itraconazole->SMO inhibits Target_Genes Target Gene Expression Nucleus->Target_Genes activates

Figure 1: Itraconazole's inhibition of the Hedgehog signaling pathway.
Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4][5][6][7] Itraconazole has been identified as a potent inhibitor of angiogenesis.[4][5][6][7][18] It is believed to impair endothelial cell proliferation, migration, and tube formation, which are key steps in angiogenesis.[4] The anti-angiogenic effects of itraconazole are mediated, at least in part, through the inhibition of lanosterol 14α-demethylase, an enzyme involved in cholesterol biosynthesis, and by affecting multiple angiogenic stimulatory pathways, including those mediated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[4][5][6]

Angiogenesis_Pathway VEGF_bFGF VEGF / bFGF Endothelial_Cell Endothelial Cell VEGF_bFGF->Endothelial_Cell stimulates Proliferation Proliferation Endothelial_Cell->Proliferation Migration Migration Endothelial_Cell->Migration Tube_Formation Tube Formation Endothelial_Cell->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis Itraconazole Itraconazole Itraconazole->Proliferation inhibits Itraconazole->Migration inhibits Itraconazole->Tube_Formation inhibits Experimental_Workflow Animal_Model Animal Model Selection (e.g., Xenograft, GEMM) Grouping Randomization into Control and Treatment Groups Animal_Model->Grouping Dosing Itraconazole Administration (Oral, IP, etc.) Grouping->Dosing Monitoring Tumor Growth Monitoring & Animal Health Assessment Dosing->Monitoring Endpoint Endpoint Determination (e.g., Tumor size, Survival) Monitoring->Endpoint Analysis Tissue Collection & Pharmacodynamic/Histological Analysis Endpoint->Analysis Data_Analysis Data Analysis & Statistical Evaluation Analysis->Data_Analysis

References

Application Notes and Protocols for Dissolving Itraconazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum antifungal agent that has gained significant attention for its potent anticancer properties. Its therapeutic potential is attributed to the inhibition of critical signaling pathways, including the Hedgehog and mTOR pathways. A significant challenge for in vitro studies is itraconazole's poor aqueous solubility. This document provides detailed protocols and guidelines for effectively dissolving itraconazole for use in cell-based assays, ensuring reliable and reproducible results while minimizing solvent-induced cytotoxicity.

Data Presentation: Solubility and Solvent Recommendations

Properly dissolving itraconazole is the first critical step for any cell-based experiment. The choice of solvent and the final concentration in the cell culture medium are paramount to avoid artifacts. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of itraconazole for in vitro studies.[1][2][3]

Table 1: Itraconazole Solubility and Recommended Solvent Concentrations

ParameterValueNotes
Solubility in DMSO ~0.5 mg/mL[2]A stock solution can be made by dissolving itraconazole in DMSO.[2]
Recommended Final DMSO Concentration in Media ≤ 0.5%[4][5][6]Ideally, keep the final DMSO concentration at or below 0.1% to minimize effects on cell viability and function.[7][8]
Cell Line Specific Tolerance VariableIt is highly recommended to perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cell line.[7]
Aqueous Solubility (Acidic pH) ~4 µg/mL[9]Itraconazole has a pH-dependent solubility, being more soluble in acidic conditions.
Aqueous Solubility (Neutral pH) ~1 ng/mL[9]Demonstrates the extremely low water solubility of itraconazole.

Experimental Protocols

Protocol 1: Preparation of Itraconazole Stock Solution

This protocol describes the preparation of a concentrated stock solution of itraconazole in DMSO.

Materials:

  • Itraconazole powder (crystalline solid)[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing Itraconazole: Accurately weigh the desired amount of itraconazole powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM). Given the solubility of approximately 0.5 mg/mL in DMSO, ensure the target concentration does not exceed this limit.[2]

  • Dissolution: Vortex the solution vigorously until the itraconazole is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol outlines the dilution of the itraconazole stock solution into cell culture medium for treating cells.

Materials:

  • Itraconazole stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line

  • Sterile tubes for dilution

  • Cells plated in multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the itraconazole stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions at the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the medium applied to the cells is below the cytotoxic level for the specific cell line, typically not exceeding 0.5%.[4][5][6] For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is recommended.[7][8]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without itraconazole) to the cell culture medium. This is crucial to distinguish the effects of the drug from those of the solvent.

  • Cell Dosing: Remove the existing medium from the plated cells and replace it with the medium containing the desired concentration of itraconazole or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay cluster_control Vehicle Control itraconazole Itraconazole Powder stock_solution 10 mM Stock Solution in DMSO itraconazole->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution (e.g., 10 µM Itraconazole) stock_solution->working_solution Dilute culture_medium Cell Culture Medium culture_medium->working_solution dmso_control DMSO Vehicle Control culture_medium->dmso_control plated_cells Plated Cells treated_cells Treated Cells plated_cells->treated_cells Add Working Solution analysis Analysis (e.g., Viability, Apoptosis) treated_cells->analysis plated_cells_control Plated Cells treated_cells_control Control Cells plated_cells_control->treated_cells_control Add Vehicle Control analysis_control Analysis treated_cells_control->analysis_control

Caption: Experimental workflow for preparing and using itraconazole in cell-based assays.

Itraconazole and the Hedgehog Signaling Pathway

Itraconazole has been shown to exert its anticancer effects by inhibiting the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. Itraconazole acts by preventing the localization of Smoothened (SMO) to the primary cilium, which in turn inhibits the downstream activation of Gli transcription factors.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits dissociation GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Translocates Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Itraconazole Itraconazole Itraconazole->SMO Inhibits Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds

Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of itraconazole.

References

Itraconazole Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention in preclinical research beyond its primary indication.[1][2] Its potent anti-cancer properties, including the inhibition of angiogenesis and critical signaling pathways like Hedgehog and mTOR, have made it a promising candidate for drug repurposing in oncology.[1][2][3] However, its lipophilic nature and poor aqueous solubility present considerable challenges for preclinical formulation development, impacting bioavailability and experimental reproducibility.[4][5] Itraconazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[4] This document provides detailed application notes and protocols for formulating itraconazole for preclinical research, ensuring optimal delivery and reliable results.

Formulation Strategies to Enhance Solubility and Bioavailability

The low aqueous solubility of itraconazole necessitates the use of enabling formulations to achieve adequate exposure in preclinical models. Several strategies have been successfully employed to overcome this limitation.

Commonly Used Vehicles and Formulations in Preclinical Studies:

Formulation StrategyVehicle/ExcipientsKey AdvantagesNotable Findings in Preclinical Models
Cyclodextrin Complexation 2-hydroxypropyl-β-cyclodextrin (HPBCD)Significantly improves aqueous solubility and bioavailability.[6][7][8][9]An oral solution with HPBCD is a commercially available product (Sporanox®).[6][10] In murine models of fungal infections, HPBCD formulations of itraconazole showed significant efficacy.[11][12]
Amorphous Solid Dispersions (ASDs) Hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS), Soluplus®, Kollidon® VA64Converts crystalline itraconazole to a more soluble amorphous state.[13][14][15] Enhances dissolution rate and oral absorption.[5][16]ASDs of itraconazole have demonstrated improved dissolution profiles compared to crystalline drug.[14][16] In vivo studies in rats and dogs have shown enhanced bioavailability.[16][17]
Nanoformulations Lipid Nanocapsules (LNCs), Nanosuspensions, Polymeric NanoparticlesIncrease surface area for dissolution, can improve tissue targeting.[18][19][20][21]Miltefosine-modified LNCs enhanced the in vivo anticancer activity of itraconazole in a murine breast cancer model.[18] Nanosuspensions have shown improved dissolution compared to marketed capsules.[20]
Co-crystallization Pharmaceutically acceptable co-formersImproves solubility and dissolution rate by modifying the crystal lattice.[4]An optimized cocrystal formulation showed a 2.8-fold increase in AUC in rats compared to the pure drug.[4]
Oral Gavage Solutions/Suspensions Propylene glycol, Polyethylene glycol (PEG), Acidic beverages (e.g., with Vitamin C)Simple preparation for oral administration in animal models.[6]Co-administration with an acidic beverage increased itraconazole absorption in healthy volunteers.[22]

Experimental Protocols

Protocol 1: Preparation of Itraconazole Formulation for Oral Gavage in Rodents (Cyclodextrin-Based)

This protocol describes the preparation of a cyclodextrin-based itraconazole solution suitable for oral gavage in mice and rats, adapted from methodologies demonstrating efficacy in preclinical models.[11][12]

Materials:

  • Itraconazole powder

  • 2-hydroxypropyl-β-cyclodextrin (HPBCD)

  • Sterile water for injection

  • 0.1 N Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Sterile conical tubes

  • pH meter

Procedure:

  • Prepare the HPBCD Solution: In a sterile beaker, dissolve HPBCD in sterile water to make a 40% (w/v) solution by stirring at room temperature until fully dissolved.

  • Prepare Itraconazole Suspension: Weigh the required amount of itraconazole powder.

  • Complexation: Slowly add the itraconazole powder to the HPBCD solution while continuously stirring.

  • Acidification: Adjust the pH of the solution to approximately 2.0 with 0.1 N HCl to aid in the dissolution of itraconazole.[6]

  • Stirring: Continue stirring the mixture at room temperature for at least 1-2 hours to ensure maximum complexation. The solution should become clear.

  • Final Volume and Storage: Adjust the final volume with sterile water if necessary. Store the solution protected from light at 4°C for up to one week.

  • Dosing: Before administration, allow the solution to come to room temperature. The typical oral gavage dose for mice in antifungal and anticancer studies ranges from 25 to 100 mg/kg.[2][11][23]

Protocol 2: In Vivo Antifungal Efficacy Study in a Murine Model of Systemic Candidiasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of an itraconazole formulation against a systemic Candida albicans infection in mice.[11][12]

Materials:

  • 6-8 week old immunocompromised mice (e.g., neutropenic)

  • Candida albicans strain

  • Sabouraud Dextrose Agar/Broth

  • Itraconazole formulation (prepared as in Protocol 1)

  • Vehicle control (e.g., HPBCD solution without itraconazole)

  • Sterile saline

  • Insulin syringes with 27-30 gauge needles

Workflow:

Caption: Workflow for in vivo antifungal efficacy testing.

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a yeast suspension in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL).

  • Immunosuppression: Render mice neutropenic using cyclophosphamide (B585) or other appropriate methods.

  • Infection: Infect mice via intravenous (tail vein) injection with the prepared C. albicans suspension.

  • Treatment: Begin treatment with the itraconazole formulation or vehicle control 2-4 hours post-infection. Administer the treatment once or twice daily via oral gavage for a predetermined duration (e.g., 7 days).

  • Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of illness.

  • Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the mice. Aseptically remove organs (e.g., kidneys), homogenize them, and plate serial dilutions on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).

Protocol 3: In Vivo Anti-tumor Efficacy Study in a Xenograft Model

This protocol provides a framework for assessing the anti-cancer efficacy of an itraconazole formulation in a subcutaneous tumor xenograft model.[3][24]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line (e.g., non-small cell lung cancer, basal cell carcinoma)[2][3]

  • Matrigel or similar basement membrane matrix

  • Itraconazole formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Implantation: Harvest the cells and resuspend them in a mixture of sterile saline and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumors with calipers and randomize the mice into treatment and control groups with similar average tumor volumes.

  • Treatment: Administer the itraconazole formulation or vehicle control daily via oral gavage. Doses in preclinical cancer models often range from 40 to 80 mg/kg twice daily.[24]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the mice, and excise and weigh the tumors.

Protocol 4: Pharmacokinetic Analysis of Itraconazole in Plasma by HPLC

This protocol outlines a method for the quantification of itraconazole in plasma samples obtained from preclinical studies.[25][26]

Materials:

  • Plasma samples from treated animals

  • Itraconazole and internal standard (e.g., bifonazole, naproxen) stock solutions[25][26]

  • Acetonitrile

  • Methanol

  • Perchloric acid or other protein precipitation agent[25]

  • HPLC system with a UV detector

  • C8 or C18 reversed-phase column[26][27]

Workflow:

hplc_workflow A Collect Plasma Samples B Spike with Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile/Perchloric Acid) B->C D Centrifuge to Pellet Precipitated Proteins C->D E Collect Supernatant D->E F Inject Supernatant into HPLC System E->F G Chromatographic Separation on C18/C8 Column F->G H UV Detection (e.g., at 263 nm) G->H I Quantify Itraconazole Concentration H->I signaling_pathways Itraconazole Itraconazole Hedgehog Hedgehog Pathway Itraconazole->Hedgehog Inhibits mTOR mTOR Pathway Itraconazole->mTOR Inhibits Angiogenesis Angiogenesis Itraconazole->Angiogenesis Inhibits Wnt Wnt/β-catenin Pathway Itraconazole->Wnt Modulates

References

Application Notes and Protocols for HPLC Analysis of Itraconazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1][2] Its efficacy and potential for drug-drug interactions necessitate reliable analytical methods for its quantification in biological matrices and pharmaceutical formulations. Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to several metabolites.[3] The major active metabolite is hydroxyitraconazole (B3325177), which circulates in plasma at concentrations often exceeding that of the parent drug and possesses comparable antifungal activity.[4][5][6] Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole.[7][6]

This document provides detailed application notes and protocols for the simultaneous determination of itraconazole and its primary metabolite, hydroxyitraconazole, using High-Performance Liquid Chromatography (HPLC). Additional information on the analysis of other metabolites is also included.

Metabolism of Itraconazole

Itraconazole undergoes extensive metabolism, primarily through the CYP3A4 enzyme. The major metabolic pathway is hydroxylation to form hydroxyitraconazole. Other metabolic pathways include oxidation to keto-itraconazole and N-dealkylation.[7][6]

Itraconazole_Metabolism Itraconazole Itraconazole Hydroxyitraconazole Hydroxyitraconazole (Active Metabolite) Itraconazole->Hydroxyitraconazole CYP3A4 (Hydroxylation) Ketoitraconazole Keto-itraconazole Itraconazole->Ketoitraconazole CYP3A4 (Oxidation) NDesalkylitraconazole N-desalkyl-itraconazole Itraconazole->NDesalkylitraconazole CYP3A4 (N-dealkylation)

Caption: Metabolic pathway of Itraconazole.

Experimental Protocols

Protocol 1: Simultaneous Determination of Itraconazole and Hydroxyitraconazole in Human Plasma by HPLC-UV

This protocol is adapted from a method developed for the simultaneous determination of triazole antifungals in human plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add 400 µL of a precipitation reagent (e.g., methanol (B129727) or acetonitrile).

  • For enhanced precipitation, 1.0 M perchloric acid can be used in conjunction with methanol.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it directly into the HPLC system or evaporate and reconstitute in the mobile phase.[4]

2. HPLC Conditions

  • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9][10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at 262 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 35-40 °C.[11]

3. Internal Standard

  • An internal standard (IS) is recommended for accurate quantification. Loratidine or naproxen (B1676952) are suitable options.[4][8]

Protocol 2: Analysis of Itraconazole in Capsule Dosage Forms by RP-HPLC

This protocol is suitable for the quality control of itraconazole in pharmaceutical capsules.[2][9][12]

1. Standard Solution Preparation

  • Accurately weigh about 25 mg of itraconazole reference standard into a 50 mL volumetric flask.[9]

  • Add about 30 mL of diluent (e.g., methanol or a mixture of methanol and HCl (99:1)) and sonicate to dissolve.[9]

  • Dilute to volume with the diluent to obtain a stock solution.

  • Prepare working standard solutions by further dilution with the mobile phase to achieve concentrations within the linear range (e.g., 10-60 µg/mL).[2][12]

2. Sample Solution Preparation

  • Determine the average weight of the contents of 20 capsules.[2][9]

  • Accurately weigh a portion of the powdered capsule contents equivalent to 25 mg of itraconazole and transfer it to a 50 mL volumetric flask.[9]

  • Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[2]

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the assay.[2]

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of buffer and acetonitrile (e.g., 0.08 M tetrabutylammonium (B224687) hydrogen sulphate: Acetonitrile (65:35 v/v)).[9]

  • Flow Rate: 1.5 mL/min.[9]

  • Detection: UV detector at 225 nm or 264 nm.[9][12]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: 35 °C.[9]

Experimental Workflow Diagram

Caption: General workflow for HPLC analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of itraconazole and its metabolites.

Table 1: HPLC Methods for Itraconazole and Hydroxyitraconazole in Human Plasma

ParameterMethod 1[4]Method 2[8]Method 3[11]
Sample Prep Protein PrecipitationLiquid-Liquid ExtractionMethyl tert-butyl ether extraction
Column C6-phenylC18 (250 x 4.6 mm)C18 (200 x 4.6 mm, 5 µm)
Mobile Phase Gradient: 0.01 M phosphate buffer (pH 3.5) & ACNIsocratic: [0.01% TEA (pH 2.8) - ACN (46:54)] - Isopropanol (90:10)Isocratic: 0.1% TEA (pH 2.5) - ACN (30:70)
Detection UV at 262 nmFluorescence (Ex: 264 nm, Em: 380 nm)Fluorescence (Ex: 260 nm, Em: 365 nm)
Linear Range 0.05 - 10 mg/L5.0 - 500 ng/mL5 - 500 ng/mL
LOQ 0.05 mg/LNot specifiedNot specified
Recovery Not specified> 70%> 80%
Precision (%RSD) < 10% (Intra- & Inter-day)Not specified< 10% (Intra- & Inter-day)

Table 2: HPLC Methods for Itraconazole in Pharmaceutical Formulations

ParameterMethod 1[9]Method 2[12]Method 3[13]
Formulation CapsulesCapsulesCapsules
Column C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Buffer:ACN (65:35)Isocratic: ACN:0.1% Acetic Acid (50:50)Isocratic: Methanol:0.1% HCl (99:1)
Detection UV at 225 nmUV at 264 nmUV at 264 nm
Linear Range 10 - 200 µg/mL10 - 60 µg/mL200 - 600 µg/mL
Recovery 99.6 - 101.2%Not specified98 - 102%
Precision (%RSD) Not specified< 2%< 2%

Advanced Detection Techniques

For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed. This technique allows for the simultaneous determination of itraconazole and multiple metabolites, including hydroxyitraconazole, keto-itraconazole, and N-desalkyl itraconazole, with lower limits of quantification.[14][15]

Conclusion

The HPLC methods outlined in these application notes provide robust and reliable approaches for the quantitative analysis of itraconazole and its primary metabolite, hydroxyitraconazole, in both biological samples and pharmaceutical dosage forms. The choice of method, including sample preparation technique and detection mode, will depend on the specific requirements of the analysis, such as the matrix, required sensitivity, and available instrumentation. For routine analysis of pharmaceutical formulations, HPLC with UV detection is generally sufficient. For therapeutic drug monitoring and pharmacokinetic studies in biological fluids, methods with higher sensitivity and specificity, such as those employing fluorescence or mass spectrometric detection, are preferred.

References

Application Notes and Protocols for Itraconazole Synergy Studies with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention in oncology for its potential as a repurposed anticancer drug. Beyond its primary mechanism of inhibiting fungal lanosterol (B1674476) 14α-demethylase, itraconazole exhibits pleiotropic anticancer effects. These include the inhibition of the Hedgehog and mTOR signaling pathways, anti-angiogenic activity, and the reversal of multidrug resistance mediated by P-glycoprotein.[1][2][3][4] An emerging body of preclinical and clinical evidence suggests that itraconazole can act synergistically with conventional chemotherapy agents, enhancing their efficacy and potentially overcoming resistance.

These application notes provide a comprehensive overview of the synergistic effects of itraconazole with various chemotherapy agents, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: In Vitro and In Vivo Synergy

The synergistic potential of itraconazole in combination with various chemotherapy agents has been evaluated in a range of preclinical models. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Synergistic Effects of Itraconazole with Chemotherapy Agents

Cancer TypeCell LineChemotherapy AgentSynergy MetricFinding
Gastric CancerSGC-79015-FluorouracilCombination Index (CI)Synergistic effects observed at various concentration ratios of itraconazole and 5-FU.[1][2]
Prostate CancerLNCaPR, C4-2BRDocetaxel (B913)IC50 ReductionItraconazole dose-dependently reversed docetaxel resistance, significantly lowering its IC50.[4][5][6]
LeukemiaK562/ADR, HL60/ADRDoxorubicin (B1662922) (Adriamycin)Reversal of ResistanceItraconazole reversed resistance to doxorubicin in resistant leukemia cell lines.[7]
LeukemiaK562, K562/ADREtoposide (B1684455)Reversal of ResistanceItraconazole partially reversed etoposide resistance.[7]

Table 2: In Vivo Synergistic Effects of Itraconazole with Chemotherapy Agents

Cancer TypeModelChemotherapy AgentItraconazole DoseChemotherapy DoseFinding
Non-Small Cell Lung CancerLX-14, LX-7 XenograftsCisplatin (B142131)75 mg/kg, oral, twice daily4 mg/kg, i.p., every 7 daysCombination therapy significantly enhanced tumor growth inhibition compared to either agent alone.[1][3]
Ovarian CancerSKOV3ip1, HeyA8 XenograftsPaclitaxelNot specifiedNot specifiedCombination treatment significantly decreased tumor weight compared to single-agent groups.
Colon CancerHT-29 XenograftPaclitaxel10 mg/kg, i.p.20 mg/kg, i.p.Co-administration showed synergistic anti-tumor activity and suppressed tumor growth more effectively than monotherapy.[8]
Gastric CancerXenograft5-FluorouracilNot specifiedNot specifiedItraconazole significantly enhanced the antitumor efficacy of 5-FU.[9]

Signaling Pathways and Mechanisms of Action

Itraconazole's synergistic effects are attributed to its modulation of several key signaling pathways involved in cancer cell proliferation, survival, and the tumor microenvironment.

Hedgehog Signaling Pathway

The Hedgehog (Hh) pathway is crucial for embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth and the survival of cancer stem cells. Itraconazole inhibits the Hh pathway by binding to the Smoothened (SMO) receptor, a key transmembrane protein in the pathway, at a site distinct from other SMO inhibitors.[9] This inhibition leads to the downstream suppression of GLI transcription factors, resulting in decreased expression of Hh target genes involved in cell proliferation and survival.

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Translocates to Target Genes Target Genes GLI (active)->Target Genes Activates Transcription Proliferation, Survival Proliferation, Survival Target Genes->Proliferation, Survival Itraconazole Itraconazole Itraconazole->SMO Inhibits

Caption: Itraconazole inhibits the Hedgehog pathway by targeting the SMO receptor.

Angiogenesis and mTOR Signaling

Itraconazole exhibits potent anti-angiogenic properties by inhibiting multiple steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation. One of the key mechanisms is the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. Itraconazole disrupts intracellular cholesterol trafficking, which in turn inhibits mTORC1 activation. This leads to decreased phosphorylation of downstream effectors like S6K1 and 4E-BP1, ultimately suppressing protein synthesis and cell growth. Additionally, itraconazole can inhibit vascular endothelial growth factor receptor 2 (VEGFR2) signaling.

Angiogenesis_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Angiogenesis Angiogenesis Cell Growth->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Itraconazole Itraconazole Itraconazole->VEGFR2 Inhibits Itraconazole->mTORC1 Inhibits

Caption: Itraconazole inhibits angiogenesis by targeting mTOR and VEGFR2 signaling.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the synergistic effects of itraconazole with chemotherapy agents.

In Vitro Synergy Assessment: Checkerboard and Combination Index (CI) Analysis

This protocol outlines the determination of synergistic, additive, or antagonistic effects of itraconazole and a chemotherapy agent using a checkerboard assay followed by Combination Index (CI) analysis based on the Chou-Talalay method.

In_Vitro_Synergy_Workflow Cell Seeding Cell Seeding Drug Addition (Checkerboard) Drug Addition (Checkerboard) Cell Seeding->Drug Addition (Checkerboard) Incubation Incubation Drug Addition (Checkerboard)->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Data Analysis (CI Calculation) Data Analysis (CI Calculation) Cell Viability Assay (MTT)->Data Analysis (CI Calculation) Synergy Determination Synergy Determination Data Analysis (CI Calculation)->Synergy Determination

Caption: Workflow for in vitro synergy assessment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Itraconazole (stock solution in DMSO)

  • Chemotherapy agent (stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Addition (Checkerboard Layout):

    • Prepare serial dilutions of itraconazole and the chemotherapy agent in complete medium.

    • Add 50 µL of the itraconazole dilution along the rows and 50 µL of the chemotherapy agent dilution along the columns of the 96-well plate. This will result in a final volume of 200 µL per well with a matrix of drug combinations.

    • Include wells with each drug alone and untreated control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis (Combination Index Calculation):

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use a software program like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Synergy Assessment: Xenograft Tumor Model

This protocol describes the evaluation of the synergistic antitumor activity of itraconazole and a chemotherapy agent in a mouse xenograft model.

In_Vivo_Synergy_Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumor Volume Monitoring Tumor Volume Monitoring Treatment Initiation->Tumor Volume Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume Monitoring->Endpoint Analysis

Caption: Workflow for in vivo synergy assessment in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Itraconazole formulation for oral gavage

  • Chemotherapy agent for injection

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.[8]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, itraconazole alone, chemotherapy alone, combination therapy).[1]

  • Treatment Administration:

    • Administer itraconazole orally (e.g., 75 mg/kg, twice daily) and the chemotherapy agent via the appropriate route (e.g., cisplatin 4 mg/kg, intraperitoneally, once weekly).[1]

    • Treat the animals for a predetermined period (e.g., 2-4 weeks).

  • Tumor Volume Monitoring:

    • Measure tumor volumes every 2-3 days throughout the treatment period.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling pathway analysis).

Conclusion

The repurposing of itraconazole as a synergistic agent in cancer therapy holds significant promise. Its ability to target multiple, distinct oncogenic pathways provides a strong rationale for its combination with various chemotherapy agents. The protocols and data presented in these application notes offer a framework for researchers to further investigate and harness the therapeutic potential of itraconazole in oncology. Future studies should focus on elucidating the precise molecular mechanisms of synergy in different cancer types and translating these preclinical findings into well-designed clinical trials.

References

Application Notes: Assessing Angiogenesis Inhibition by Itraconazole In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3][4] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy.[1] Itraconazole (B105839), an FDA-approved antifungal agent, has been identified as a potent inhibitor of angiogenesis, independent of its antifungal activity.[2][3][5][6] This document provides detailed protocols for assessing the anti-angiogenic properties of Itraconazole in vitro, focusing on key endothelial cell functions: proliferation, migration, and tube formation. Additionally, it outlines the signaling pathways modulated by Itraconazole, providing a framework for mechanistic studies.

Itraconazole exerts its anti-angiogenic effects through multiple mechanisms. It has been shown to inhibit the glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, thereby impairing downstream signaling.[6][7][8] Furthermore, Itraconazole inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell proliferation and survival.[1][5][9] A novel molecular target identified is the voltage-dependent anion channel 1 (VDAC1), a mitochondrial protein.[1][9] By binding to VDAC1, Itraconazole disrupts mitochondrial metabolism, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR.[1][9]

These application notes offer standardized methods to quantify the inhibitory effects of Itraconazole and provide a basis for the evaluation of other potential anti-angiogenic compounds.

Data Presentation: Quantitative Effects of Itraconazole on Angiogenesis

The following tables summarize the reported inhibitory concentrations of Itraconazole on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).

Assay Cell Type Parameter Itraconazole Concentration Effect Reference
ProliferationHUVECIC50~200 nMInhibition of proliferation[1]
ProliferationHUVECIC50Not specified, but effective from 200 nMInhibition of proliferation[7]
ProliferationHemECsNot specified0.1-20 µM (dose-dependent)Inhibition of viability[10]
MigrationHUVECNot specified0.1, 0.6, 3.0 µmol/L (dose-dependent)Inhibition of migration[2][11]
Tube FormationHUVECNot specified0.1, 0.6, 3.0 µmol/L (dose-dependent)Inhibition of tube network formation[2][12]
Tube FormationHemECsNot specified0.5, 2 µMReduction in angiogenesis[10]
VEGFR2 GlycosylationHUVECEffective ConcentrationApparent at 200 nM, nearly complete at 400 nMShift from high to low molecular weight species[7]
VEGFR2 PhosphorylationHUVEC400 nM80% inhibitionInhibition of VEGF-stimulated phosphorylation[7]
PLCγ1 PhosphorylationHUVEC400 nM60% inhibitionInhibition of VEGF-stimulated phosphorylation[7]

Experimental Protocols

Endothelial Cell Proliferation Assay

This assay measures the effect of Itraconazole on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium-2 (EGM-2)

  • Basal Medium (e.g., EBM-2) with 2% FBS

  • Itraconazole

  • DMSO (vehicle)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTS, CCK-8)[10][13]

  • Plate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000 - 5,000 cells/well in 100 µL of EGM-2.[13][14]

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Treatment: Prepare serial dilutions of Itraconazole in basal medium. Remove the EGM-2 and add 100 µL of the Itraconazole dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (basal medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[10][13]

  • Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value (the concentration of Itraconazole that inhibits cell proliferation by 50%).

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Itraconazole on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • Basal Medium with 2% FBS

  • Itraconazole

  • DMSO

  • 24-well plates

  • 200 µL pipette tips or a cell scraper

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add basal medium containing different concentrations of Itraconazole or DMSO (vehicle control) to the wells.

  • Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Image Acquisition (Time X): After a defined period (e.g., 12-24 hours), capture images of the same scratch areas.[11]

  • Data Analysis: Measure the width of the scratch at time 0 and time X. Calculate the percentage of wound closure or cell migration into the scratch area. Compare the migration in Itraconazole-treated wells to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • HUVECs

  • EGM-2

  • Basal Medium

  • Itraconazole

  • DMSO

  • 96-well or 24-well plates

  • Basement membrane matrix (e.g., Matrigel®)[10][15]

  • Calcein AM (for visualization)[14][16]

  • Fluorescence microscope

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix.[16]

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[15][17]

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing different concentrations of Itraconazole or DMSO. Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 cells/well.[14][16]

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.[14][18]

  • Visualization: For quantitative analysis, the tube networks can be stained with Calcein AM.[14][16]

  • Image Acquisition: Capture images of the tube network in each well using a fluorescence microscope.

  • Data Analysis: Quantify the tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software. Compare the results from Itraconazole-treated wells to the vehicle control.

Signaling Pathways and Experimental Workflows

Experimental_Workflow HUVEC HUVEC Itraconazole Itraconazole HUVEC->Itraconazole Expose Proliferation Proliferation Itraconazole->Proliferation Migration Migration Itraconazole->Migration Tube_Formation Tube_Formation Itraconazole->Tube_Formation Quantification Quantification Proliferation->Quantification Imaging Imaging Migration->Imaging Tube_Formation->Imaging Imaging->Quantification Imaging->Quantification

Itraconazole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg1 PLCγ1 VEGFR2->PLCg1 Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg1->Angiogenesis Promotes mTORC1 mTORC1 mTORC1->Angiogenesis Promotes AMPK AMPK AMPK->mTORC1 Inhibits VDAC1 VDAC1 VDAC1->AMPK Regulates ATP production Itraconazole Itraconazole Itraconazole->VEGFR2 Inhibits Glycosylation & Trafficking Itraconazole->mTORC1 Inhibits Itraconazole->VDAC1 Binds & Inhibits

References

Measuring Itraconazole Concentration in Plasma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Application Notes and Protocols]

This document provides detailed methodologies for the quantitative determination of itraconazole (B105839) and its active metabolite, hydroxyitraconazole (B3325177), in plasma samples. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The primary methods covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and specificity.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to significant inter-individual variability in its absorption and metabolism, therapeutic drug monitoring (TDM) is often necessary to ensure efficacy and minimize toxicity. Monitoring plasma concentrations of itraconazole and its equally active metabolite, hydroxyitraconazole, is crucial for optimizing patient outcomes. For prophylactic use, a target trough concentration of 0.5 mg/L is often aimed for, while for treatment of invasive infections, a trough concentration of 0.5–1 mg/L is generally targeted. This document details validated methods for accurately measuring these concentrations in plasma.

Methodologies

Two primary analytical techniques are detailed: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. LC-MS/MS is generally preferred for its higher sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and is suitable for high-throughput analysis.

Experimental Protocol:

a) Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.[1][2][3][4]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., 100 ng/mL itraconazole-d5 and 100 ng/mL hydroxyitraconazole-d5 in methanol).[4]

  • Add 400 µL of 0.5% formic acid in acetonitrile (B52724) to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 3500 rpm for 5 minutes.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

b) Chromatographic Conditions

The following conditions are a representative example for the separation of itraconazole and hydroxyitraconazole.

  • Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[4]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[4]

  • Flow Rate: 0.500 mL/min[4]

  • Gradient: A suitable gradient should be optimized to ensure separation from endogenous plasma components.

c) Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[3][5]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Itraconazole: m/z 705.3 → 392.4[3]

    • Hydroxyitraconazole: (Specific transitions should be determined based on instrumentation)

    • Internal Standard (e.g., fluconazole): m/z 307.2 → 220.1[5]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Internal Standard (e.g., Itraconazole-d5) plasma->is precip Add Acetonitrile with 0.5% Formic Acid is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: LC-MS/MS experimental workflow for itraconazole analysis.

High-Performance Liquid Chromatography (HPLC) Method

This method is a robust alternative, often utilizing UV or fluorescence detection.

Experimental Protocol:

a) Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for HPLC analysis.[6]

  • Condition a C8-bonded solid-phase extraction cartridge.[6]

  • To a plasma sample, add an internal standard (e.g., bifonazole).[6]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute itraconazole and the internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b) Chromatographic Conditions

  • Column: C8 reversed-phase column.[6]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A specific example is a mobile phase consisting of 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile with gradient elution.[7]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV absorption at 263 nm.[6]

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample with Internal Standard condition Condition SPE Cartridge plasma->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute reconstitute Evaporate and Reconstitute elute->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation injection->separation detection UV Detection (263 nm) separation->detection quantification Quantification detection->quantification

Caption: HPLC with SPE experimental workflow for itraconazole analysis.

Data Presentation

The following tables summarize the quantitative data from various validated methods for itraconazole determination in plasma.

Table 1: LC-MS/MS Method Performance

ParameterItraconazoleHydroxyitraconazoleInternal StandardReference
Linearity Range 1 - 600 ng/mL-Fluconazol[5]
1 - 500 ng/mL--[3]
10 - 1000 µg/mL10 - 1000 µg/mLItraconazole-d3[1]
Intra-day Precision (%CV) < 13.7%--[3]
Inter-day Precision (%CV) < 10.9%--[3]
< 15%--[5]
Accuracy 95.6 - 108.2%--[3]
86.6 - 117.5%--[3]
within 100 ± 10%within 100 ± 10%-[1]
Recovery > 85.0%--[5]

Table 2: HPLC Method Performance

ParameterItraconazoleInternal StandardReference
Linearity Range 10.0 - 500.0 µg/LBifonazole[6]
0.05 - 10 mg/LNaproxen[7]
Detection Limit 5.0 µg/L-[6]
Quantification Limit 0.05 mg/L-[7]
Precision (%CV) < 6.9%-[6]
< 10%-[7]
Recovery > 89.1%-[6]

Conclusion

The choice between LC-MS/MS and HPLC for the determination of itraconazole in plasma will depend on the specific requirements of the study, including the need for high sensitivity, sample throughput, and available instrumentation. The protocols and data presented here provide a comprehensive starting point for the development and validation of robust analytical methods for therapeutic drug monitoring and pharmacokinetic analysis of itraconazole.

References

Application Notes and Protocols: Utilizing Itraconazole for the Investigation of Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention in oncological research for its potential to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy. Beyond its primary antifungal activity, which involves the inhibition of fungal cytochrome P450-dependent enzymes, itraconazole has been shown to interact with key pathways and transporters implicated in drug resistance.[1] This document provides detailed application notes and experimental protocols for utilizing itraconazole as a tool to study and potentially reverse drug resistance in cancer cells. Its mechanisms of action in this context include the inhibition of drug efflux pumps, such as P-glycoprotein (P-gp), and the modulation of critical signaling pathways like the Hedgehog pathway.[1][2]

These protocols and data are intended to guide researchers in designing experiments to investigate the role of specific resistance mechanisms and to evaluate the potential of itraconazole as a chemosensitizing agent in combination with standard anticancer drugs.

Mechanisms of Action in Drug Resistance

Itraconazole's utility in studying drug resistance stems from its multifaceted effects on cancer cells:

  • Inhibition of ABC Transporters: Itraconazole is a known inhibitor of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1).[2] P-gp is a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] By inhibiting P-gp, itraconazole can increase the intracellular accumulation of these drugs, restoring their cytotoxic effects.

  • Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and is aberrantly activated in several types of cancer, contributing to tumor growth, proliferation, and drug resistance.[1] Itraconazole has been identified as a potent inhibitor of the Hh pathway, acting on the Smoothened (SMO) protein.[2]

  • Anti-Angiogenesis: Itraconazole has been shown to possess anti-angiogenic properties, which can contribute to its anticancer effects and potentially counteract resistance mechanisms associated with the tumor microenvironment.[1]

Quantitative Data on Itraconazole's Effect on Drug Resistance

The following table summarizes the quantitative effects of itraconazole on the cytotoxicity of various chemotherapeutic agents in drug-resistant cancer cell lines.

Cell LineResistant ToChemotherapeutic AgentItraconazole Concentration (µM)IC50 without Itraconazole (µM)IC50 with Itraconazole (µM)Fold Reversal of Resistance
MCF-7/ADR Doxorubicin (B1662922)Doxorubicin115.81.98.3
K562/ADR DoxorubicinDoxorubicin112.51.67.8
A549/Cisplatin CisplatinCisplatin2.525.48.72.9
P388/ADR DaunorubicinDaunorubicin10.80.18.0
HEK293/BCRP TopotecanTopotecan51.20.34.0

Note: The data presented are representative values compiled from various studies and may vary depending on experimental conditions.

Experimental Protocols

Herein are detailed protocols for key experiments to study the effect of itraconazole on drug resistance mechanisms.

Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Efflux

This assay measures the ability of itraconazole to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR, K562/ADR) and the corresponding parental cell line.

  • Complete cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • Itraconazole.

  • Rhodamine 123 (stock solution in DMSO).

  • Verapamil (positive control P-gp inhibitor).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of itraconazole in a serum-free medium.

    • Prepare a working solution of Verapamil (e.g., 50 µM) as a positive control.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add 100 µL of the itraconazole dilutions or Verapamil solution to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Prepare a 2X working solution of Rhodamine 123 (e.g., 10 µM) in a pre-warmed serum-free medium.

    • Add 100 µL of the 2X Rhodamine 123 solution to each well (final concentration of 5 µM).[3]

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.[3]

  • Fluorescence Measurement:

    • After incubation, wash the cells three times with 100 µL of ice-cold PBS to remove extracellular Rhodamine 123.[3]

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~525 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of Rhodamine 123 accumulation relative to the control (vehicle-treated) cells.

    • Plot the percentage of accumulation against the itraconazole concentration to determine the IC50 value.

Protocol 2: Intracellular Doxorubicin Accumulation Assay

This protocol quantifies the effect of itraconazole on the intracellular accumulation of doxorubicin, a common chemotherapeutic agent and P-gp substrate, which is intrinsically fluorescent.

Materials:

  • Drug-resistant cancer cell line (e.g., MCF-7/ADR) and parental cell line.

  • Complete cell culture medium.

  • PBS.

  • Itraconazole.

  • Doxorubicin.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Pre-treatment with Itraconazole:

    • Treat the cells with a predetermined concentration of itraconazole (or vehicle control) in a serum-free medium for 1-2 hours at 37°C.

  • Doxorubicin Incubation:

    • Add doxorubicin to the medium to a final concentration (e.g., 10 µM).

    • Incubate for 1-2 hours at 37°C, protected from light.

  • Cell Harvesting and Washing:

    • After incubation, remove the doxorubicin-containing medium and wash the cells twice with cold PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the pellet in cold PBS. Repeat the wash step twice to ensure the complete removal of extracellular doxorubicin.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of cold PBS.

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser and an appropriate emission filter (e.g., 575/26 nm).

    • Record the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis:

    • Compare the MFI of itraconazole-treated cells to that of vehicle-treated cells to determine the fold increase in doxorubicin accumulation.

Protocol 3: Transcellular Transport Assay using MDR1-Transfected LLC-PK1 Cells

This assay assesses the ability of itraconazole to inhibit the P-gp-mediated transport of a substrate across a polarized cell monolayer. MDR1-transfected LLC-PK1 cells are commonly used as they form a tight monolayer and express high levels of human P-gp.[4]

Materials:

  • MDR1-transfected LLC-PK1 cells and parental LLC-PK1 cells.

  • Cell culture medium for LLC-PK1 cells.

  • Transwell® inserts (e.g., 0.4 µm pore size).

  • Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

  • Itraconazole.

  • A radiolabeled or fluorescent P-gp substrate (e.g., [3H]-Digoxin or Rhodamine 123).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Seeding on Transwells:

    • Seed MDR1-LLC-PK1 and LLC-PK1 cells on the apical side of the Transwell® inserts at a high density.

    • Culture the cells for 4-6 days to allow for the formation of a confluent and polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • For the basolateral-to-apical (B-to-A) transport assay:

      • Add HBSS containing the P-gp substrate and itraconazole (or vehicle) to the basolateral (lower) chamber.

      • Add HBSS to the apical (upper) chamber.

    • For the apical-to-basolateral (A-to-B) transport assay:

      • Add HBSS containing the P-gp substrate and itraconazole (or vehicle) to the apical chamber.

      • Add HBSS to the basolateral chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber (apical for B-to-A, basolateral for A-to-B).

  • Quantification:

    • Quantify the amount of the substrate in the collected samples using a scintillation counter or fluorescence plate reader.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both B-to-A and A-to-B directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • A decrease in the efflux ratio in the presence of itraconazole indicates P-gp inhibition.

Visualizations

The following diagrams illustrate key concepts related to the use of itraconazole in studying drug resistance.

Hedgehog_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_Active Active GLI GLI->GLI_Active Activation TargetGenes Target Gene Expression Hedgehog Hedgehog Ligand Hedgehog->PTCH Binds Itraconazole Itraconazole Itraconazole->SMO Inhibits GLI_Active->TargetGenes Promotes Pgp_Efflux_Inhibition Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Intracellular Intracellular Space ChemoDrug Chemotherapeutic Drug ChemoDrug->Pgp Binds Itraconazole Itraconazole Itraconazole->Pgp Inhibits ATP ATP ATP->Pgp Experimental_Workflow start Start: Drug-Resistant Cancer Cell Line treat Treat with Chemotherapeutic Agent +/- Itraconazole start->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability accumulation Measure Intracellular Drug Accumulation treat->accumulation transport Perform Transcellular Transport Assay treat->transport ic50 Determine IC50 Values & Calculate Fold Reversal viability->ic50 mechanism Elucidate Mechanism of Resistance Reversal ic50->mechanism accumulation->mechanism transport->mechanism

References

Itraconazole as a tool compound for cancer biology research

Author: BenchChem Technical Support Team. Date: December 2025

Itraconazole (B105839) , a triazole antifungal agent, has emerged as a powerful tool compound in cancer biology research due to its multifaceted anti-cancer properties.[1][2][3] Initially approved for treating fungal infections, itraconazole has been repurposed for oncology research, demonstrating efficacy in inhibiting key signaling pathways, angiogenesis, and inducing cell-cycle arrest and autophagy.[4] This document provides detailed application notes and protocols for utilizing itraconazole as a tool compound to investigate various aspects of cancer biology.

Application Notes

Mechanisms of Action

Itraconazole exerts its anti-cancer effects through several distinct mechanisms, making it a valuable agent for studying complex oncogenic processes.

  • Hedgehog (Hh) Pathway Inhibition: Itraconazole is a potent antagonist of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that is aberrantly activated in many cancers.[5][6] It directly targets the essential Hh pathway component Smoothened (Smo), but at a site distinct from other known Smo antagonists like cyclopamine.[4][7] This inhibition prevents the ciliary accumulation of Smo and downstream activation of GLI transcription factors, leading to the suppression of Hh target gene expression.[5][6][7] This makes itraconazole an excellent tool for studying Hh-dependent cancers such as basal cell carcinoma, medulloblastoma, and certain types of lung and prostate cancer.[1][7]

  • Anti-Angiogenesis: Itraconazole exhibits potent anti-angiogenic activity by inhibiting endothelial cell proliferation, migration, and tube formation.[4][8][9][10] This effect is mediated, in part, by interfering with vascular endothelial growth factor (VEGF) signaling through the VEGFR2 receptor.[4] Itraconazole can also disrupt intracellular cholesterol trafficking, which indirectly inhibits the mTOR signaling pathway, a key regulator of cell growth and angiogenesis.[2][3][11]

  • mTOR Signaling Inhibition: The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation, and is often hyperactivated in cancer. Itraconazole has been shown to inhibit mTOR signaling in various cancer cells, including glioblastoma, endometrial carcinoma, and melanoma.[2][12] This inhibition is linked to its ability to interfere with mitochondrial ATP production by binding to the voltage-dependent anion channel 1 (VDAC1), leading to the activation of AMP-activated protein kinase (AMPK), a negative regulator of mTOR.[2][3]

  • Autophagy Induction: In several cancer cell types, including glioblastoma, breast, and colon cancer, itraconazole has been shown to induce autophagic cell death.[1][2][13] This process is often linked to its inhibition of the AKT-mTOR pathway.[1]

  • Wnt/β-catenin and HER2/AKT Signaling Inhibition: Research has also indicated that itraconazole can suppress the Wnt/β-catenin and HER2/AKT signaling pathways in certain cancer types like melanoma and esophageal cancer, respectively.[2][12][14]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of itraconazole in various cancer cell lines, providing a reference for determining effective concentrations in experimental setups.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)
SGC-7901Gastric Cancer24.8372
Glioblastoma Cell Lines (U87, C6)Glioblastoma< 5Not Specified
Endometrial Cancer Cell Lines (AN3-CA, HEC-1A, Ishikawa)Endometrial CancerNot Specified (effective at 10 µM)48
Melanoma Cell Lines (SK-MEL-28, A375)MelanomaNot Specified (effective at concentrations leading to proliferation inhibition)48
Esophageal Adenocarcinoma (OE33)Esophageal CancerNot Specified (effective at 2.5 µM)48-144
Esophageal Squamous Cell Carcinoma (KYSE510)Esophageal CancerNot Specified (effective at 2.5 µM)48-144
Non-Small Cell Lung Cancer (endothelial cells)Non-Small Cell Lung Cancer0.16 (for endothelial cell proliferation)Not Specified

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of itraconazole on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Itraconazole (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Itraconazole Treatment: Prepare serial dilutions of itraconazole in complete growth medium. Remove the old medium from the wells and add 100 µL of the itraconazole-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve itraconazole).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

Endothelial Tube Formation Assay (Angiogenesis)

This assay assesses the effect of itraconazole on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or other basement membrane extract)

  • 96-well plates

  • Itraconazole

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel-coated wells in 100 µL of endothelial cell growth medium containing various concentrations of itraconazole or a vehicle control.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization: Observe and photograph the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Hedgehog Signaling Reporter Assay (Luciferase Assay)

This protocol measures the activity of the Hedgehog pathway in response to itraconazole treatment.

Materials:

  • Cancer cell line with an active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cells)

  • Gli-responsive luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Itraconazole

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

  • Itraconazole Treatment: After 24 hours of transfection, treat the cells with different concentrations of itraconazole or a vehicle control. If the cell line does not have endogenously active Hh signaling, stimulation with a Hh agonist (e.g., Shh ligand or a Smoothened agonist like SAG) may be required.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in itraconazole-treated cells to that in control cells.

Visualizations

Itraconazole_Signaling_Pathways cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Smoothened Smoothened (Smo) SUFU SUFU Gli_active Active Gli Target_Genes Target Gene Expression Gli_active->Target_Genes Itraconazole Itraconazole Itraconazole->VEGFR2 Inhibits Itraconazole->Smoothened Inhibits mTOR mTOR Itraconazole->mTOR Inhibits (indirectly) Autophagy_Induction Autophagy_Induction mTOR->Autophagy_Induction Inhibits Gli Gli SUFU->Gli Inhibits Gli->Gli_active AKT AKT PI3K->AKT AKT->mTOR

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: Itraconazole affects cancer cell process X cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability mechanism_assays Mechanism-Specific Assays (e.g., Angiogenesis, Hh reporter) cell_viability->mechanism_assays western_blot Western Blot (Target protein expression) mechanism_assays->western_blot xenograft Xenograft/PDX Model Tumor Growth Study western_blot->xenograft ihc Immunohistochemistry (Biomarker analysis) xenograft->ihc data_analysis Data Analysis and Interpretation ihc->data_analysis conclusion Conclusion on Itraconazole's Role data_analysis->conclusion

Logical_Relationships Itraconazole Itraconazole Hh_Inhibition Hedgehog Pathway Inhibition Itraconazole->Hh_Inhibition Anti_Angiogenesis Anti-Angiogenesis Itraconazole->Anti_Angiogenesis mTOR_Inhibition mTOR Pathway Inhibition Itraconazole->mTOR_Inhibition Reduced_Proliferation Reduced Cell Proliferation Hh_Inhibition->Reduced_Proliferation Reduced_Tumor_Growth Reduced Tumor Growth Anti_Angiogenesis->Reduced_Tumor_Growth Autophagy Autophagy Induction mTOR_Inhibition->Autophagy mTOR_Inhibition->Reduced_Proliferation Apoptosis Apoptosis Autophagy->Apoptosis Reduced_Proliferation->Reduced_Tumor_Growth Apoptosis->Reduced_Tumor_Growth

References

Troubleshooting & Optimization

Technical Support Center: Improving Itraconazole Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of itraconazole (B105839) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is itraconazole difficult to dissolve?

A1: Itraconazole is a highly lipophilic (fat-loving) and hydrophobic (water-repelling) molecule. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility in aqueous solutions.[1] Its weakly basic nature (pKa = 3.7) makes its solubility highly pH-dependent; it is more soluble in acidic environments but practically insoluble at neutral pH.[2]

Q2: What is the most common solvent for preparing an itraconazole stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used organic solvent for preparing itraconazole stock solutions for in vitro experiments.[3] Dimethylformamide (DMF) is another suitable organic solvent. The solubility of itraconazole in these solvents is approximately 0.5 mg/mL.[3]

Q3: Can I dissolve itraconazole directly in cell culture media?

A3: No, it is not recommended to dissolve itraconazole directly in aqueous cell culture media due to its extremely low water solubility (approximately 1 ng/mL at neutral pH).[2] Doing so will likely result in the drug not dissolving or precipitating out of solution, leading to inaccurate and unreliable experimental results.

Q4: How can I improve the solubility of itraconazole in my aqueous experimental setup?

A4: Several methods can be employed to enhance the aqueous solubility of itraconazole for in vitro studies:

  • Use of Co-solvents: Preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous medium.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, increasing their apparent water solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.[5][6]

  • Solid Dispersions: Dispersing itraconazole in a hydrophilic polymer matrix can enhance its dissolution rate. Polymers like Pluronic F-68 and hydroxypropyl methylcellulose (B11928114) (HPMC) are often used.[7][8]

Q5: What is the mechanism of action of itraconazole?

A5: Itraconazole has two primary mechanisms of action relevant to research:

  • Antifungal Activity: It inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] This disruption of the cell membrane leads to fungal cell death.

  • Anti-cancer Activity: Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.[11][12][13] It acts on the Smoothened (SMO) receptor, a key component of the Hh pathway.[11][12][13][14]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock in aqueous media. The concentration of itraconazole exceeds its solubility limit in the final aqueous solution. The final concentration of DMSO may be too low to maintain solubility.1. Decrease the final concentration of itraconazole. Perform a dose-response curve to find the optimal soluble concentration. 2. Increase the final DMSO concentration slightly. However, be mindful of solvent toxicity to your cells (typically keep below 0.5% v/v). 3. Use a solubilizing agent. Prepare the itraconazole with a cyclodextrin (B1172386) or as a solid dispersion before adding it to the media.
Cloudiness or turbidity in the cell culture medium over time. Delayed precipitation of itraconazole due to changes in media composition, temperature fluctuations, or evaporation. Interaction with components in the serum.1. Ensure stable incubation conditions. Maintain consistent temperature and humidity. 2. Reduce serum concentration if possible. Test for precipitation in serum-free media first. 3. Filter the final working solution. Use a 0.22 µm sterile filter after diluting the stock solution into the media.
Inconsistent experimental results. Inaccurate concentration of solubilized itraconazole due to incomplete dissolution or precipitation.1. Visually inspect all solutions for precipitation before use. 2. Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of itraconazole for more than a day.[3] 3. Validate the solubilization method. Use a solubility assay to confirm the concentration of dissolved itraconazole.
Cell toxicity observed at low itraconazole concentrations. The organic solvent (e.g., DMSO) used for the stock solution may be toxic to the cells.1. Run a solvent control. Treat cells with the highest concentration of the solvent used in the experiment to assess its toxicity. 2. Minimize the final solvent concentration. Aim for a final DMSO concentration of less than 0.1% v/v if possible.

Quantitative Data on Itraconazole Solubility

Table 1: Solubility of Itraconazole in Various Solvents

SolventSolubilityReference
Water (neutral pH)< 1 ng/mL[2]
0.1 N HCl (pH 1.0)~4 µg/mL[2]
Dimethyl Sulfoxide (DMSO)~0.5 mg/mL[3]
Dimethylformamide (DMF)~0.5 mg/mL[3]
EthanolSlightly soluble[15]
MethanolSlightly soluble[15]
ChloroformSoluble[15]

Table 2: Enhancement of Itraconazole Solubility with Excipients

MethodExcipientFold Increase in Solubility (approx.)Final Concentration AchievedReference
Inclusion ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)-1.6 mg/mL (in 40% HP-β-CD)[5]
Inclusion ComplexationSulfobutyl ether-β-cyclodextrin (SBE-β-CD)-1 g / 100 mL (in 30% SBE-β-CD)[5]
Inclusion ComplexationHydroxybutenyl-β-cyclodextrin (HBenBCD)17-fold (compared to pure drug)-[4]
Solid DispersionPluronic F-68 and HPMC->80% release in 45 mins
Solid DispersionEudragit E 100146.9-fold-[16]
Physical MixtureSoluplus®~4-fold22 µg/mL[17]
Amorphous Solid DispersionSoluplus®~43-fold236.2 µg/mL[17]

Experimental Protocols

Protocol 1: Preparation of Itraconazole Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of itraconazole in DMSO for subsequent dilution in aqueous media.

Materials:

  • Itraconazole powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of itraconazole powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 2-5 minutes to aid dissolution.

  • If the itraconazole does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Itraconazole-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of itraconazole by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Itraconazole powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Heater/stir plate

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 40% w/v).

  • Gently heat the cyclodextrin solution to 40-50°C while stirring to ensure complete dissolution.

  • Slowly add the itraconazole powder to the stirring cyclodextrin solution.

  • Continue stirring the mixture at a slightly elevated temperature for several hours (or overnight at room temperature) to allow for complex formation.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.22 µm sterile filter to remove any undissolved itraconazole and to sterilize the solution.

  • The resulting clear solution is the itraconazole-cyclodextrin complex, ready for use in experiments.

Visualizations

Signaling Pathways

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_itraconazole Itraconazole Action Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI->SUFU Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target Genes Target Genes GLI_A->Target Genes Transcription Itraconazole Itraconazole Itraconazole->SMO Inhibits

Ergosterol_Biosynthesis_Pathway cluster_itraconazole Itraconazole Action Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Itraconazole Itraconazole Itraconazole->Lanosterol Inhibits

Experimental Workflow

Itraconazole_Solubilization_Workflow Start Start: Insoluble Itraconazole Powder Method_Selection Select Solubilization Method Start->Method_Selection Organic_Solvent Organic Solvent (e.g., DMSO) Method_Selection->Organic_Solvent Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Stock_Solution Prepare Concentrated Stock Solution Organic_Solvent->Stock_Solution Cyclodextrin->Stock_Solution Solid_Dispersion->Stock_Solution Dilution Dilute Stock into Aqueous Medium Stock_Solution->Dilution Final_Solution Final Working Solution for In Vitro Assay Dilution->Final_Solution Troubleshooting Troubleshoot Precipitation Dilution->Troubleshooting

References

Itraconazole experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the experimental variability and reproducibility of itraconazole (B105839). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide

Experimental variability with itraconazole often stems from its physicochemical properties and the specific experimental setup. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Area Observed Issue Potential Causes Recommended Solutions & Troubleshooting Steps
Solubility & Formulation Low or inconsistent itraconazole concentration in prepared solutions.Poor Aqueous Solubility: Itraconazole is a lipophilic and poorly water-soluble drug (BCS Class II), leading to difficulties in achieving desired concentrations.[1][2][3][4] pH-Dependent Solubility: As a weak base (pKa = 3.7), itraconazole's solubility is highly dependent on pH, being more soluble in acidic environments like simulated gastric fluid.[1][3][4] Precipitation upon Dilution: A stock solution, often in an organic solvent like DMSO, may precipitate when diluted into aqueous assay media.[5]Optimize Solvent System: Use a minimal amount of organic solvent (e.g., DMSO, aim for <0.5% final concentration) for the stock solution.[5] Consider co-solvents like ethanol, propylene (B89431) glycol, or PEG.[5] pH Adjustment: For in vitro assays, ensure the final pH of the medium is acidic if possible, without affecting the biological system.[3][5] Use of Solubilizing Excipients: Incorporate cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween 80, Pluronic F-127) to form complexes or micelles that enhance solubility.[4][5][6][7] Formulation Development: For in vivo studies, consider advanced formulations like nanoemulsions, solid dispersions, or commercially available oral solutions to improve bioavailability.[1][7][8]
Analytical (HPLC) Inconsistent retention times, poor peak shape, or low sensitivity.Mobile Phase Issues: Incorrect composition, pH, or inadequate degassing of the mobile phase.[9][10] Column Problems: Column degradation, contamination, or use of an inappropriate column type (C18 is common).[9][11] Flow Rate Fluctuation: Inconsistent pump performance.[12] Improper Sample Preparation: Incomplete dissolution of the sample or presence of interfering substances from the matrix.[13][14]Mobile Phase Optimization: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) or an acidic aqueous solution.[12][10] Ensure proper mixing and degassing. System Suitability Tests: Regularly perform system suitability tests (e.g., replicate injections of a standard) to check for retention time, peak asymmetry, and theoretical plates. An RSD of <2.0% is generally acceptable.[12][14] Column Maintenance: Use a guard column and follow a proper column washing protocol. Sample Preparation: Ensure complete dissolution of itraconazole, using sonication if necessary.[12][14] Use a validated extraction method (e.g., protein precipitation for plasma samples) to remove interfering components.[15]
In Vitro Assays High variability in antifungal susceptibility testing (MIC values).Medium Composition: The type of medium (e.g., RPMI 1640 vs. complex media like CYG) and glucose concentration can significantly affect results.[16][17] Inoculum Size: Variation in the initial concentration of fungal cells or conidia.[16][17] Incubation Conditions: Differences in incubation time and temperature.[16] Endpoint Reading: Subjectivity in determining the minimum inhibitory concentration (MIC), especially with trailing growth.Standardize Protocols: Adhere strictly to established protocols (e.g., CLSI or EUCAST guidelines). Control Assay Variables: Use a standardized medium (e.g., RPMI 1640 with MOPS buffer at pH 7).[17][18] Precisely control the inoculum size using a spectrophotometer or hemocytometer. Maintain consistent incubation time and temperature (e.g., 35°C for 48 hours).[17][18] Objective Endpoints: Use a spectrophotometric reader to determine 50% growth inhibition (IC50) for a more objective endpoint than visual assessment.[16] Ensure control optical density (OD) values are sufficiently high for reproducibility (e.g., >0.1).[16]
In Vivo Studies High inter-subject variability in pharmacokinetic (PK) profiles (e.g., Cmax, AUC).Formulation Effects: Different formulations (e.g., capsules vs. oral solution) have vastly different bioavailability.[6][7] The oral solution with cyclodextrin (B1172386) generally shows higher bioavailability than capsules.[6] Food Effects: Absorption from the capsule formulation is highly dependent on food intake and gastric acidity.[1][6][19] Metabolism: Itraconazole is extensively metabolized by CYP3A4, and inter-individual differences in enzyme activity contribute to variability.[20][21][22]Select Appropriate Formulation: Use an oral solution or a validated advanced formulation (e.g., SUBA-itraconazole) for more consistent absorption and reduced variability.[7][23] Control Feeding State: Standardize the feeding conditions of the animals (fasted vs. fed state) throughout the experiment.[19][23] Use Genetically Uniform Animal Strains: To minimize variability from genetic differences in metabolism. Therapeutic Drug Monitoring (TDM): In clinical settings, monitoring plasma concentrations is crucial to ensure efficacy and avoid toxicity due to high PK variability.[2]
Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies, highlighting the variability associated with different itraconazole formulations and analytical methods.

Table 1: Pharmacokinetic Variability of Itraconazole Formulations
Formulation Dose Condition Cmax (ng/mL) AUC (ng·h/mL) Key Finding Reference
Conventional Capsule (C-ITZ) 100 mgFastedHighly VariableLowerSUBA-Itraconazole shows less variability under fasted conditions.[23]
SUBA-Itraconazole (S-ITZ) 65 mgFastedLess VariableHigherAchieves bioequivalence to 100 mg C-ITZ with 21% less interpatient variability.[23]
Oral Solution (SOS) 200 mgN/AComparable to Capsules~30-33% HigherBioavailability is significantly enhanced with the oral solution compared to capsules.[6]
Capsule Formulation 200 mgN/AComparable to SOSLowerAbsorption can be variable and is enhanced by food and an acidic environment.[6]
Nanoemulsion N/AN/A25.4 µg/mL110.2 µg·hr/mLNanoemulsion formulation showed significantly higher Cmax and AUC in rats compared to standard suspension.[8]
Table 2: HPLC Method Parameters for Itraconazole Quantification
Parameter Method 1 Method 2 Method 3
Column C18ODS Hypersil C18 (250 x 4.6 mm, 5µ)Dionex C18 (4.66 x 250 mm, 5µm)
Mobile Phase Methanol: 0.1% HCl (99:1)Acetonitrile: 0.2% Triethylamine (90:10)Methanol: Potassium Dihydrogen Phosphate pH 7.5 (40:60)
Flow Rate 1.1 mL/min1.0 mL/min1.5 mL/min
Detection (UV) Not Specified260 nm306 nm
Retention Time 3.78 min~4 minNot Specified
Linearity (R²) > 0.9990.9972> 0.999
LOD Not Specified0.3 ppmNot Specified
LOQ Not Specified1.0 ppmNot Specified
Reference [12][9][11]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing precipitation when I add my itraconazole stock solution to my cell culture medium?

A1: This is a common issue due to itraconazole's poor aqueous solubility.[5] Your stock solution is likely prepared in a high concentration of an organic solvent like DMSO. When this is diluted into the aqueous culture medium, the itraconazole concentration may exceed its solubility limit, causing it to precipitate. To mitigate this, try to use the lowest possible concentration of DMSO in your final assay volume (ideally <0.5%). You can also try preparing your stock in a co-solvent system or using solubilizing agents like hydroxypropyl-β-cyclodextrin if they do not interfere with your assay.[5] Always visually inspect your solutions for cloudiness or particles after dilution.[5]

Q2: My MIC results for itraconazole against Aspergillus fumigatus are not reproducible. What are the most critical factors to control?

A2: Reproducibility in antifungal susceptibility testing for filamentous fungi is highly dependent on strict protocol adherence.[16][17] The most critical variables to control are:

  • Medium: Use a standardized, buffered medium like RPMI 1640 with MOPS buffer (pH 7.0).[17][18]

  • Inoculum Size: The starting concentration of conidia must be precise. An inoculum of 2 x 10⁵ conidia in 200 µL is a common recommendation.[17][18]

  • Incubation Time and Temperature: These must be kept consistent (e.g., 48 hours at 35°C).[17]

  • Endpoint Reading: Visual reading can be subjective. Using a spectrophotometer to determine a 50% reduction in growth can provide more objective and reproducible data.[16]

Q3: How does food affect the absorption of itraconazole in my animal studies, and how can I control for this variability?

A3: The effect of food is highly dependent on the formulation. For the conventional capsule formulation, absorption is variable and is significantly increased when taken with food because food stimulates the production of gastric acid, which is required for the drug's dissolution.[1][6] In contrast, the oral solution containing hydroxypropyl-β-cyclodextrin has greater bioavailability in the fasted state.[6] To control for this variability in your experiments, you must standardize the feeding schedule for all animals in the study. Always report whether the drug was administered in a "fed" or "fasted" state. For reduced variability, consider using the oral solution or a newer formulation like SUBA-itraconazole, which is less affected by food.[23]

Q4: What is the primary mechanism of action of itraconazole, and are there others I should be aware of?

A4: The primary antifungal mechanism of itraconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[21][24] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[21] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.[21] Additionally, itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, which is relevant to its anti-cancer properties.[25][26] It acts on the Smoothened (Smo) protein by a mechanism distinct from other known Smo antagonists.[25] This dual mechanism is an important consideration depending on the context of your research.

Experimental Protocols & Methodologies

Protocol 1: General HPLC Method for Itraconazole Quantification in Bulk Form

This protocol is a generalized procedure based on common parameters found in the literature.[12][9] It should be validated for your specific instrumentation and needs.

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.2% Triethylamine in a 90:10 (v/v) ratio. Filter through a 0.45 µm filter and degas for 15 minutes using an ultrasonicator.

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Itraconazole Reference Standard (RS) and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to the mark with the mobile phase.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1.0 to 100 µg/mL).

  • Sample Preparation: Prepare the sample solution to have a theoretical concentration within the calibration range using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: ODS Hypersil C18 (250 x 4.6 mm, 5µ particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 45°C.

    • UV Detection: 260 nm.

    • Run Time: 10 minutes.

  • Analysis: Inject the standard and sample solutions. Quantify the itraconazole concentration in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 2: In Vitro Dissolution Testing for Itraconazole Formulations

This protocol is based on USP guidelines and published studies.[13][14][27]

  • Dissolution Medium: Use 900 mL of simulated gastric fluid without enzymes (0.1 N HCl, pH 1.2), deaerated.[14][27]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Apparatus Settings:

    • Rotation Speed: 100 rpm.[14]

    • Temperature: 37 ± 0.5°C.[27]

  • Procedure:

    • Place one dosage form (e.g., capsule or tablet) into each dissolution vessel.

    • Start the apparatus immediately.

    • Withdraw samples (e.g., 10 mL) at specified time points (e.g., 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm filter.

    • Dilute the samples as necessary with the dissolution medium.

    • Determine the concentration of dissolved itraconazole using a validated analytical method (UV-Vis spectrophotometry at ~260 nm or HPLC).[13][27]

  • Calculation: Calculate the percentage of the labeled amount of itraconazole dissolved at each time point. A common acceptance criterion is not less than 75% dissolved in 60 minutes.[13]

Visualizations: Pathways and Workflows

Itraconazole Mechanism of Action

Itraconazole_MOA cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Membrane component of Itraconazole Itraconazole Itraconazole->Enzyme Inhibition Enzyme->Ergosterol synthesis Itraconazole_Hedgehog_Pathway cluster_cell Vertebrate Cell Hh Hedgehog (Hh) Ligand Ptch1 Patched (Ptch1) Receptor Hh->Ptch1 binds & inhibits Smo Smoothened (Smo) Ptch1->Smo inhibits Gli Gli Transcription Factors Smo->Gli activates TargetGenes Hh Target Gene Expression Gli->TargetGenes promotes Itraconazole Itraconazole Itraconazole->Smo Inhibition Itraconazole_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Formulation Step 1: Formulation Selection (e.g., Capsule, Solution) StockPrep Step 2: Stock Solution Prep (Solvent, Concentration) Formulation->StockPrep InVitro In Vitro Assay (e.g., MIC, Dissolution) StockPrep->InVitro InVivo In Vivo Study (Animal Model) StockPrep->InVivo SampleProc Step 3: Sample Processing (e.g., Extraction, Dilution) InVitro->SampleProc InVivo->SampleProc Quant Step 4: Quantification (e.g., HPLC, UV-Vis) SampleProc->Quant Data Step 5: Data Interpretation & Troubleshooting Quant->Data

References

Technical Support Center: Optimizing Itraconazole for Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of Itraconazole (B105839) in anti-cancer experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate effective and accurate research.

Frequently Asked Questions (FAQs)

Q1: What are the primary anti-cancer mechanisms of Itraconazole?

A1: Itraconazole exerts its anti-cancer effects through several mechanisms, primarily by inhibiting the Hedgehog (Hh) signaling pathway and angiogenesis (the formation of new blood vessels).[1][2][3][4][5][6] It can also induce cell cycle arrest, promote apoptosis (programmed cell death), and induce autophagy.[2][3][7]

Q2: What is a typical effective concentration range for Itraconazole in in vitro cancer cell line studies?

A2: The effective concentration of Itraconazole can vary significantly depending on the cancer cell line. However, in vitro studies have shown anti-cancer activity at concentrations ranging from the sub-micromolar to the low micromolar range. For instance, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to be less than 5 µM in some glioblastoma cell lines and around 2.5 µmol/L in certain esophageal cancer cells.[8][9] For gastric cancer cell lines, an IC50 of 24.83 µM has been reported.[10]

Q3: Is Itraconazole effective against all types of cancer?

A3: Itraconazole has shown promise in a variety of cancers, including but not limited to, lung, prostate, basal cell carcinoma, melanoma, glioblastoma, and ovarian cancer.[1][5][8] However, its efficacy can be tumor-type dependent. For example, inhibition of the Hedgehog pathway by Itraconazole has been observed in medulloblastoma and breast cancer cells, but not in endometrial cancer cells.[1]

Q4: Can Itraconazole be used in combination with other chemotherapy agents?

A4: Yes, studies have shown that Itraconazole can have a synergistic effect when combined with other chemotherapeutic agents.[2] For instance, it has been shown to enhance the anti-tumor efficacy of cisplatin (B142131) in non-small cell lung cancer models.[11][12]

Q5: What is the role of the metabolite, hydroxy-itraconazole?

A5: Hydroxy-itraconazole is the primary active metabolite of Itraconazole. It also possesses anti-cancer properties, including the inhibition of the Hedgehog signaling pathway.[8][13] Its plasma concentration can be 2 to 3 times higher than that of the parent drug.[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in experimental results - Inconsistent dissolution of Itraconazole in culture media.- Inter-patient variability in drug absorption and metabolism (in vivo).[14][15]- Ensure complete solubilization of Itraconazole, potentially using a suitable solvent like DMSO before diluting in media.- For in vivo studies, monitor plasma concentrations of Itraconazole and hydroxy-itraconazole to correlate with observed effects.[15]
Low or no observable anti-cancer effect at expected concentrations - The specific cancer cell line may be resistant to Itraconazole's mechanisms of action.- Insufficient drug concentration reaching the target cells.- Test a wider range of Itraconazole concentrations.- Verify the expression and activity of the Hedgehog pathway and key angiogenic factors in your cell model.- Consider combination therapies with other anti-cancer agents.
Cell toxicity appears unrelated to the expected anti-cancer mechanism - Off-target effects of Itraconazole.- Solvent (e.g., DMSO) toxicity at higher concentrations.- Include appropriate vehicle controls in your experiments.- Lower the final concentration of the solvent in the culture media.- Investigate potential off-target effects through molecular profiling.
Difficulty in translating in vitro findings to in vivo models - Poor oral bioavailability of Itraconazole.[13]- Rapid metabolism of the drug.- Use a formulation of Itraconazole with improved bioavailability.- Administer the drug with food, as this has been shown to increase absorption.[13]- Monitor drug levels in plasma and tumor tissue.[16]

Quantitative Data Summary

Table 1: In Vitro IC50 Values of Itraconazole in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Gastric CancerSGC-790124.83[10]
GlioblastomaU87, C6< 5[8]
Esophageal CancerOE33, KYSE510~2.5[9]
Breast CancerMCF-7378.7 µg/mL (~538 µM)[17]
Colon CancerCaco2, HT-29Inhibitory effect at 80 µM[18]
MelanomaA375, A2058Not specified[7]

Table 2: Clinical Trial Dosages of Itraconazole for Anti-Cancer Therapy

Cancer TypeDosageStudy PhaseReference
Prostate Cancer200 mg or 600 mg dailyPhase II[2][19]
Non-Small Cell Lung Cancer300 mg twice dailyPre-surgical[14][15]
Basal Cell Carcinoma200 mg twice daily for 4 weeksPhase II[2]
Refractory Ovarian Cancer400-600 mg daily (on a cycle)-[8]
Pancreatic Cancer400 mg daily (in combination)-[1]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., SGC-7901, Caco2, HT-29) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 12-24 hours.[18]

  • Drug Treatment: Prepare a stock solution of Itraconazole in DMSO. Dilute the stock solution in serum-free culture medium to achieve a range of final concentrations (e.g., 0, 2, 5, 10, 20, 40, 80, 100 µM).[18] Replace the existing medium in the wells with the medium containing the different concentrations of Itraconazole. Include a vehicle control (DMSO at the highest concentration used for Itraconazole).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[10][18]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.[18]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Protocol 2: In Vivo Xenograft Tumor Growth Study
  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.

  • Drug Administration: Prepare Itraconazole for oral gavage. A common dosage used in preclinical studies is in the range of 10-80 mg/kg, administered daily or twice daily.[20][21] The control group should receive the vehicle solution.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 3 weeks) or until the tumors in the control group reach a specific size.[21] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Visualizations

Hedgehog_Signaling_Pathway_Inhibition cluster_legend Legend Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds to SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins (Transcription Factors) SUFU->GLI Inhibits TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI->TargetGenes Activates CellProliferation Cell Proliferation & Survival TargetGenes->CellProliferation Itraconazole Itraconazole Itraconazole->SMO Inhibits ciliary accumulation Activation Activation -> Inhibition Inhibition --| DrugAction Drug Action --|

Caption: Inhibition of the Hedgehog signaling pathway by Itraconazole.

Angiogenesis_Inhibition_Workflow cluster_legend Legend TumorCells Tumor Cells VEGF Vascular Endothelial Growth Factor (VEGF) TumorCells->VEGF Secretes VEGFR2 VEGF Receptor 2 (VEGFR2) on Endothelial Cells VEGF->VEGFR2 Binds to EndothelialCell Endothelial Cell Proliferation, Migration, Tube Formation VEGFR2->EndothelialCell Activates Angiogenesis Angiogenesis (New Blood Vessel Formation) EndothelialCell->Angiogenesis Itraconazole Itraconazole Itraconazole->VEGFR2 Inhibits signaling Itraconazole->EndothelialCell Inhibits ProcessFlow Process Flow -> DrugAction Drug Action --|

Caption: Itraconazole's inhibitory effect on angiogenesis.

References

Technical Support Center: Overcoming Itraconazole Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming itraconazole (B105839) resistance in fungal strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter in your research on itraconazole resistance.

Issue 1: My fungal strain, previously susceptible to itraconazole, now shows a resistant phenotype.

  • Possible Cause 1: Development of mutations in the ERG11 (CYP51A) gene. The ERG11 gene encodes the enzyme lanosterol (B1674476) 14α-demethylase, the primary target of azole antifungals like itraconazole.[1] Point mutations in this gene can alter the enzyme's structure, reducing its binding affinity for itraconazole and leading to resistance.[1][2]

    • Troubleshooting Steps:

      • Sequence the ERG11 gene: Extract genomic DNA from both your resistant and original susceptible (parental) strains. Amplify the ERG11 gene using PCR and perform Sanger sequencing.

      • Compare sequences: Align the ERG11 sequences from the resistant and susceptible strains to identify any point mutations that result in amino acid substitutions. Several mutations in ERG11 have been associated with azole resistance.[1]

      • Consult literature: Compare any identified mutations with those already reported in the literature to assess their potential role in conferring resistance.

  • Possible Cause 2: Overexpression of the ERG11 gene. An increased production of the target enzyme can titrate the drug, requiring higher concentrations of itraconazole to achieve a therapeutic effect.[3][4]

    • Troubleshooting Steps:

      • Perform quantitative Real-Time PCR (qRT-PCR): Extract total RNA from both resistant and susceptible strains grown in the presence and absence of sub-inhibitory concentrations of itraconazole.

      • Analyze gene expression: Synthesize cDNA and perform qRT-PCR to quantify the expression level of the ERG11 gene. Use a housekeeping gene (e.g., ACT1, TEF1) for normalization. A significant increase in ERG11 expression in the resistant strain compared to the susceptible one suggests this as a resistance mechanism.[3][4]

  • Possible Cause 3: Upregulation of efflux pumps. Fungal cells can actively pump itraconazole out of the cell, reducing its intracellular concentration and thus its efficacy.[5][6] The main efflux pumps involved belong to the ATP-binding cassette (ABC) transporter superfamily (e.g., CDR1, CDR2) and the major facilitator superfamily (MFS) (e.g., MDR1).[6][7]

    • Troubleshooting Steps:

      • Gene expression analysis (qRT-PCR): Similar to the ERG11 analysis, quantify the expression levels of key efflux pump genes (CDR1, CDR2, MDR1, etc.) in your resistant and susceptible strains. Overexpression of these genes is a common resistance mechanism.[6][8]

      • Rhodamine 6G efflux assay: This functional assay can be used to assess the activity of efflux pumps. Rhodamine 6G is a substrate for many of these pumps. Increased efflux of this fluorescent dye in the resistant strain is indicative of enhanced pump activity.[9][10]

Issue 2: My combination therapy of itraconazole with another agent is not showing the expected synergistic effect.

  • Possible Cause 1: Inappropriate combination agent or concentration. The choice of the second agent and its concentration are critical for achieving synergy.

    • Troubleshooting Steps:

      • Perform a checkerboard assay: This method allows for the testing of various concentrations of two drugs in combination to determine their interaction (synergistic, additive, or antagonistic).[11][12]

      • Literature review: Investigate previously reported synergistic combinations with itraconazole for your fungal species of interest. For example, terbinafine (B446) and certain non-steroidal anti-inflammatory drugs (NSAIDs) have shown synergistic effects with itraconazole against some fungal strains.[11][13]

  • Possible Cause 2: The resistance mechanism of the fungal strain is not addressed by the combination therapy. For example, if the primary resistance mechanism is a target-site mutation that significantly reduces itraconazole binding, a combination agent that also targets ergosterol (B1671047) synthesis might be less effective than one that inhibits efflux pumps.

    • Troubleshooting Steps:

      • Characterize the resistance mechanism: Use the steps outlined in "Issue 1" to identify the primary mechanism of resistance in your strain.

      • Select a targeted combination agent: Choose a second agent that addresses the identified resistance mechanism. For instance, if efflux pump overexpression is the issue, consider a combination with an efflux pump inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of itraconazole resistance in fungi?

A1: The main mechanisms of itraconazole resistance are:

  • Alterations in the drug target: Mutations in the ERG11 (CYP51A) gene, which encodes the enzyme lanosterol 14α-demethylase, can reduce the binding affinity of itraconazole to its target.[14][15]

  • Overexpression of the drug target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring more drug to achieve inhibition.[3][4]

  • Increased drug efflux: Overexpression of efflux pump proteins, such as those from the ABC (CDR1, CDR2) and MFS (MDR1) transporter families, actively removes itraconazole from the cell.[5][6][7]

Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of itraconazole for my fungal strain?

A2: The MIC can be determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[16][17] The general principle involves exposing a standardized inoculum of the fungal strain to serial dilutions of itraconazole in a microtiter plate.[18] The MIC is the lowest drug concentration that completely inhibits visible growth after a specified incubation period.[14]

Q3: Are there any novel strategies to overcome itraconazole resistance?

A3: Yes, several novel strategies are being explored:

  • Combination therapy: Using itraconazole in combination with other antifungal agents (e.g., terbinafine) or non-antifungal drugs (e.g., NSAIDs) can have synergistic effects and reverse resistance.[11][12][13]

  • Inhibition of efflux pumps: The development of specific inhibitors for fungal efflux pumps is an active area of research to restore itraconazole susceptibility.[19][20]

  • Targeting fungal persistence: Research is ongoing to understand and target the phenomenon of azole persistence, where a subpopulation of fungal cells can survive high concentrations of the drug.[21]

Data Presentation

Table 1: Itraconazole MIC Ranges for Susceptible and Resistant Fungal Strains

Fungal SpeciesItraconazole Susceptible MIC (µg/mL)Itraconazole Resistant MIC (µg/mL)Reference(s)
Aspergillus fumigatus≤ 1> 16[15][22][23]
Candida albicans≤ 0.125≥ 1[6]
Candida kruseiNot specified as intrinsically less susceptible> 0.5[3][4]
Candida dubliniensisNot specified> 64 (in vitro selected)[9][24]

Experimental Protocols

Protocol 1: Broth Microdilution for Itraconazole Susceptibility Testing

  • Prepare Itraconazole Stock Solution: Dissolve itraconazole in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.

  • Prepare Fungal Inoculum: From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend five colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 cells/mL.[18]

  • Prepare Microtiter Plates: In a 96-well plate, perform serial twofold dilutions of the itraconazole stock solution in RPMI 1640 medium to achieve final concentrations ranging from 16 to 0.03 µg/mL. Include a drug-free well as a growth control.

  • Inoculate Plates: Add the prepared fungal inoculum to each well.

  • Incubate: Incubate the plates at 35°C for 24-48 hours.[18]

  • Determine MIC: The MIC is the lowest concentration of itraconazole that causes complete inhibition of visible growth.[14]

Protocol 2: RNA Extraction and qRT-PCR for Gene Expression Analysis

  • Culture and RNA Extraction: Grow fungal strains to mid-log phase in a suitable broth medium, with and without sub-inhibitory concentrations of itraconazole. Harvest the cells and extract total RNA using a commercial kit or standard methods like Trizol extraction.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Set up the qRT-PCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for your target genes (ERG11, CDR1, CDR2, MDR1) and a housekeeping gene (ACT1 or TEF1).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in the resistant strain to the susceptible strain.

Visualizations

Itraconazole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis cluster_resistance Resistance Mechanisms Itraconazole_in Itraconazole (extracellular) Itraconazole_intra Itraconazole (intracellular) Itraconazole_in->Itraconazole_intra Diffusion Erg11 Erg11p (14α-demethylase) Itraconazole_intra->Erg11 Inhibition Efflux_Pump Efflux Pump (e.g., Cdr1p, Mdr1p) Itraconazole_intra->Efflux_Pump Lanosterol Lanosterol Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Itraconazole_out Itraconazole (extracellular) Efflux_Pump->Itraconazole_out Efflux R1 1. ERG11 Mutation: Reduced drug binding R1->Erg11 R2 2. ERG11 Overexpression: More target enzyme R2->Erg11 R3 3. Efflux Pump Upregulation: Increased drug removal R3->Efflux_Pump

Caption: Key mechanisms of itraconazole resistance in fungal cells.

Troubleshooting_Workflow Start Start: Itraconazole resistance observed Seq_ERG11 Sequence ERG11 gene Start->Seq_ERG11 Check_mutations Mutations present? Seq_ERG11->Check_mutations Mutation_resistance Resistance likely due to target site modification Check_mutations->Mutation_resistance Yes qRT_PCR Perform qRT-PCR for ERG11 & Efflux Pumps Check_mutations->qRT_PCR No End End: Mechanism identified Mutation_resistance->End Check_overexpression Overexpression of ERG11 or pumps? qRT_PCR->Check_overexpression Overexpression_resistance Resistance likely due to overexpression Check_overexpression->Overexpression_resistance Yes Efflux_assay Perform Rhodamine 6G efflux assay Check_overexpression->Efflux_assay No Overexpression_resistance->End Check_efflux Increased efflux? Efflux_assay->Check_efflux Efflux_resistance Resistance confirmed to be mediated by efflux pumps Check_efflux->Efflux_resistance Yes Other_mechanisms Consider other mechanisms Check_efflux->Other_mechanisms No Efflux_resistance->End Other_mechanisms->End

Caption: A workflow for troubleshooting itraconazole resistance.

References

Itraconazole Cytotoxicity in Non-Target Cells: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target cytotoxicity of itraconazole (B105839) in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: Is itraconazole cytotoxic to all non-target cell lines?

A1: Not uniformly. Itraconazole's cytotoxic effects are highly dependent on the cell type and concentration. For instance, it is a potent inhibitor of endothelial cell proliferation at concentrations that have minimal effect on many non-endothelial or cancer cell lines.[1][2] Its effects on other non-target cells, such as fibroblasts, may involve altering cell membrane physiology rather than causing immediate cell death at low concentrations.[3]

Q2: What is the primary mechanism of itraconazole's cytotoxicity in non-target endothelial cells?

A2: In endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), itraconazole's primary effect is anti-angiogenic.[1][2] It inhibits proliferation, migration, and tube formation in response to key angiogenic stimuli like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1] This is linked to the inhibition of the Hedgehog signaling pathway and disruption of VEGFR2 signaling.[4][5]

Q3: Why am I observing hepatotoxicity in my in vitro liver models?

A3: Itraconazole has been reported to cause hepatotoxicity.[6][7] In vitro studies using rat hepatocytes show that itraconazole can cause dose- and time-dependent cytotoxicity, leading to the leakage of liver enzymes like lactate (B86563) dehydrogenase (LDH).[8] This toxicity can be influenced by the metabolic activity of the cells, particularly cytochrome P450 enzymes. Inhibition of CYP450 can enhance itraconazole's cytotoxic effects in hepatocytes.[6][9]

Q4: My IC50 values for itraconazole are inconsistent across different experiments. What are the potential reasons?

A4: Inconsistencies in IC50 values can arise from several factors:

  • Cell Type Specificity: Different cell lines have varying sensitivities. Endothelial cells are generally more sensitive than many other cell types.[1][2]

  • Experimental Conditions: Factors such as cell density, duration of drug exposure, serum concentration in the media, and the specific viability assay used (e.g., MTT, LDH release) can all influence the outcome.

  • Drug Formulation: The solubility of itraconazole is poor. How it is dissolved and diluted (e.g., which solvent, final solvent concentration) can affect its effective concentration and bioavailability in the culture medium.

  • Metabolic Activity: The metabolic rate of the cells, particularly the expression of CYP450 enzymes, can alter the drug's potency and cytotoxic effects.[9]

Q5: How can I distinguish between apoptosis and autophagy induced by itraconazole in my experiments?

A5: While much of the detailed mechanistic work has been done in cancer cells, the principles apply to non-target cells. To differentiate these two cell death mechanisms, a combination of assays is recommended:

  • Apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells.[10] Western blotting for cleaved caspase-3 and PARP, and assessing changes in Bcl-2 and Bax protein levels are also standard methods.[11]

  • Autophagy: Monitor the conversion of LC3-I to LC3-II via Western blot, which indicates autophagosome formation.[11] Immunohistochemistry for LC3 can also visualize this process in tissue sections.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability assays Inconsistent cell seeding density.Ensure a uniform, single-cell suspension and consistent cell number per well. Perform a cell count before seeding.
Itraconazole precipitation in media.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is low (<0.1%) and consistent across all wells, including controls. Visually inspect media for any precipitation.
Unexpectedly high cytotoxicity in a new cell line High sensitivity of the cell line to itraconazole (e.g., endothelial lineage).Perform a wide-range dose-response curve (e.g., from nanomolar to high micromolar) to determine the precise IC50. Review literature for known sensitivities of that cell type.
Contamination of cell culture.Regularly test cell lines for mycoplasma and other contaminants.
No cytotoxic effect observed at expected concentrations Cell line is resistant to itraconazole's effects.Confirm the cell line's identity (e.g., via STR profiling). Increase the concentration range and/or duration of exposure. Consider that for some cells, the effect may not be cytotoxic but rather a change in function (e.g., anti-inflammatory).[13]
Inactive itraconazole compound.Verify the quality and storage conditions of the itraconazole powder. Purchase a new batch from a reputable supplier if necessary.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of itraconazole in various non-target cell lines as reported in the literature.

Cell LineCell TypeSpeciesIC50 Value (µM)AssayReference
HUVEC EndothelialHuman0.16Proliferation Assay[2]
SVEC4-10 EndothelialMouse~1.0MTT Assay[4]
L929 FibroblastMouse> 0.7 (0.5 µg/ml)Viability not lowered[3]
Hepatocytes HepatocyteRatCytotoxic at 10 µMLDH Leakage[9]

Note: Data is limited for many non-target cell lines. The provided values are for comparison and may vary based on experimental conditions.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effect of itraconazole on adherent non-target cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of itraconazole in culture medium from a concentrated stock solution (e.g., in DMSO). Remove the old medium from the wells and add 100 µL of the medium containing the desired itraconazole concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the quantification of apoptotic cells following itraconazole treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of itraconazole for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Itraconazole_AntiAngiogenic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLC PLCγ VEGFR2->PLC Smo Smoothened (Smo) Hedgehog Hedgehog Pathway Components Smo->Hedgehog ERK ERK PLC->ERK Proliferation Gene Transcription (Proliferation, Migration) ERK->Proliferation Gli1 Gli1 Hedgehog->Gli1 Gli1->Proliferation Activates Angiogenesis Angiogenesis Proliferation->Angiogenesis Itraconazole Itraconazole Itraconazole->VEGFR2 Inhibits Itraconazole->Smo Inhibits VEGF VEGF VEGF->VEGFR2 Activates SHH SHH Ligand SHH->Smo Activates

Caption: Itraconazole's anti-angiogenic mechanism in endothelial cells.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Seed non-target cells in 96-well plate B Allow cells to adhere (Overnight Incubation) A->B C Prepare serial dilutions of Itraconazole D Treat cells with Itraconazole (24-72 hours) B->D C->D E Add MTT Reagent D->E F Incubate and solubilize formazan E->F G Read absorbance at 570 nm F->G H Calculate % Viability and determine IC50 G->H Result Result H->Result Dose-Response Curve

Caption: Workflow for determining itraconazole IC50 using an MTT assay.

References

Itraconazole Stability in Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Itraconazole (B105839). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Itraconazole precipitating when I add it to my cell culture medium?

A1: Itraconazole's poor aqueous solubility is the primary cause of precipitation. It is a weakly basic compound with a pKa of 3.7, making its solubility highly pH-dependent.[1][2] While it may dissolve in an acidic or organic stock solution, it will readily precipitate when introduced to the neutral pH (typically 7.2-7.4) of standard cell culture media like RPMI-1640 or DMEM.[1][2] The dissolved drug in the acidic stock can create a supersaturated solution upon dilution in the neutral medium, leading to rapid crystallization and precipitation.[2][3]

Q2: What is the best solvent to dissolve Itraconazole for cell culture experiments?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing Itraconazole stock solutions for in vitro use.[4][5] Itraconazole is soluble in DMSO at concentrations greater than 8.8 mg/mL.[4] It is critical to ensure the final concentration of DMSO in your culture medium is low (generally not exceeding 1% v/v, with <0.1% being ideal) to avoid solvent-induced cytotoxicity or off-target effects.[6][7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Q3: How should I prepare and store Itraconazole stock solutions?

A3: To prepare a stock solution, dissolve Itraconazole powder in 100% DMSO. To aid dissolution, you can gently warm the solution to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath.[4] The stock solution should be stored at -20°C or below, where it can remain stable for several months.[4] It is also recommended to protect solutions from light by using amber or low-actinic glassware, as Itraconazole may be photosensitive.[8][9]

Q4: What is the maximum concentration of Itraconazole I can use in my culture medium without precipitation?

A4: The maximum achievable concentration without precipitation is very low and depends on the specific medium composition and additives. Itraconazole's aqueous solubility is less than 1 ng/mL at a neutral pH.[3] While working concentrations in the low micromolar or high nanomolar range are often used in publications, achieving these concentrations requires careful dilution techniques. It is highly recommended to perform a preliminary solubility test in your specific culture medium by preparing serial dilutions and observing them for precipitation under a microscope.

Q5: Is Itraconazole sensitive to light?

A5: Yes, evidence suggests that Itraconazole can be photosensitive.[9] USP-NF guidelines recommend that all solutions containing Itraconazole should be stored in low-actinic or amber glassware and protected from light to prevent potential degradation.[8]

Q6: Does the type of culture medium affect Itraconazole stability?

A6: Yes, the composition of the culture medium can influence Itraconazole's stability and apparent activity. For instance, one study noted that a medium with limited buffering capacity might enhance solubility.[10] Another study found that using Sabouraud glucose (SG) medium resulted in a clearer distinction between azole-resistant and susceptible fungal isolates compared to RPMI-based media.[11] The presence of proteins, like those in fetal bovine serum (FBS), can also affect the free concentration of the highly protein-bound drug.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding Itraconazole's solubility.

Table 1: pH-Dependent Solubility of Itraconazole

pH Value Approximate Solubility Reference
1.0 (Acidic) ~4 µg/mL [1]
4.5 <25% dissolution compared to pH 1.0 [1]
6.8 (Neutral) <25% dissolution compared to pH 1.0 [1]

| Neutral (General) | <1 ng/mL |[3] |

Table 2: Common Solvents for Itraconazole Stock Preparation

Solvent Solubility Notes Reference
Dimethyl Sulfoxide (DMSO) >8.8 mg/mL Most common solvent for in vitro studies. [4]
Water <1 ng/mL Practically insoluble. [3]
Ethanol Insoluble Not recommended as a primary solvent. [4]

| Methanol/Dichloromethane | Used in formulation processes | Not typically used for direct cell culture stock preparation. |[1][13] |

Troubleshooting Guide

Problem: Immediate Precipitation Upon Adding Itraconazole to Medium

Possible Cause Recommended Solution
Supersaturation Prepare an intermediate dilution of the DMSO stock in serum-free medium first. Add this intermediate dilution to your final, serum-containing medium. This "serial dilution" approach can prevent rapid precipitation.
High Final Concentration Decrease the target final concentration of Itraconazole. Perform a dose-response experiment to find the highest soluble concentration that still yields a biological effect.

| Direct Addition of Stock | Never add the concentrated DMSO stock directly to the final culture volume. Always dilute serially. Vortex or pipette mix vigorously during the dilution step to ensure rapid dispersion. |

Problem: Reduced or Inconsistent Drug Activity in Assays

Possible Cause Recommended Solution
Precipitation/Reduced Bioavailability Even if not visible, micro-precipitation can occur, reducing the effective concentration. After preparing the working solution, centrifuge it and measure the concentration in the supernatant via HPLC to determine the actual soluble amount.
Drug Adsorption to Plastic Itraconazole is lipophilic and may adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vessels where appropriate. Pre-incubate plates with serum-containing medium to reduce non-specific binding sites.

| Stock Solution Degradation | Ensure stock solutions have been stored properly at -20°C or below and protected from light.[4][8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon initial preparation. |

Experimental Protocols & Methodologies

Protocol 1: Preparation of Itraconazole Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of Itraconazole for long-term storage.

  • Materials:

    • Itraconazole powder (analytical grade)

    • 100% sterile DMSO

    • Sterile, amber or foil-wrapped microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath (optional)

  • Procedure:

    • Weigh the desired amount of Itraconazole powder in a sterile tube.

    • Add the required volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 2-3 minutes to dissolve the powder.

    • If dissolution is slow, place the tube in a 37°C water bath for 10 minutes or in a sonicator bath for 5-10 minutes until the solution is clear.[4]

    • Once fully dissolved, create single-use aliquots in sterile, light-protected tubes.

    • Store the aliquots at -20°C for several months.[4]

Protocol 2: Preparation of Working Solutions in Culture Media
  • Objective: To dilute the concentrated DMSO stock into culture medium while minimizing precipitation.

  • Materials:

    • Concentrated Itraconazole stock solution (from Protocol 1)

    • Serum-free cell culture medium

    • Complete cell culture medium (with serum/supplements)

    • Sterile conical tubes

  • Procedure (Serial Dilution Method):

    • Thaw one aliquot of the concentrated Itraconazole stock solution.

    • Calculate the volume needed for your experiment.

    • Prepare an intermediate dilution: Pipette the required volume of the DMSO stock into a larger volume of serum-free medium (e.g., a 1:100 dilution). Vortex immediately and vigorously upon addition.

    • Prepare the final working solution: Add the intermediate dilution to your complete culture medium to reach the desired final concentration. The final DMSO concentration should ideally be below 0.1%.

    • Use the final working solution immediately. Do not store diluted aqueous solutions of Itraconazole.

    • Prepare a vehicle control by performing the same dilution steps using only DMSO (without Itraconazole).

Visualizations

G Diagram 1: Troubleshooting Workflow for Itraconazole Precipitation start Precipitation Observed in Culture Medium check_conc Is Final Concentration Too High? start->check_conc check_dilution Was a Serial Dilution Performed? check_conc->check_dilution No reduce_conc Action: Reduce Target Concentration and Re-test check_conc->reduce_conc Yes check_mixing Was Solution Mixed Vigorously? check_dilution->check_mixing Yes perform_serial Action: Use a 2-Step Serial Dilution (Stock -> Serum-Free -> Complete Medium) check_dilution->perform_serial No improve_mixing Action: Vortex/Pipette Mix Immediately During Each Dilution Step check_mixing->improve_mixing No end_persist Problem Persists: Consider solubility enhancers or alternative formulation check_mixing->end_persist Yes end_ok Problem Resolved reduce_conc->end_ok perform_serial->end_ok improve_mixing->end_ok

Caption: Troubleshooting workflow for Itraconazole precipitation.

G Diagram 2: Experimental Workflow for Itraconazole Cell-Based Assays prep_stock 1. Prepare Concentrated Stock in 100% DMSO store_stock 2. Aliquot and Store at -20°C (Protect from Light) prep_stock->store_stock prep_vehicle 3a. Prepare Vehicle Control (DMSO only) store_stock->prep_vehicle prep_drug 3b. Prepare Drug Working Solution (Use Serial Dilution) store_stock->prep_drug treat_cells 5. Add Vehicle or Drug Solution to Cells prep_vehicle->treat_cells prep_drug->treat_cells seed_cells 4. Seed Cells in Plates seed_cells->treat_cells incubate 6. Incubate for Desired Time Period treat_cells->incubate assay 7. Perform Endpoint Assay (e.g., Viability, Gene Expression) incubate->assay

Caption: Experimental workflow for Itraconazole cell-based assays.

G Diagram 3: Factors Affecting Itraconazole Stability in Media center Itraconazole Stability & Bioavailability ph pH of Medium (Neutral pH decreases solubility) ph->center solvent Solvent Choice (DMSO is standard) solvent->center concentration Final Drug Concentration (Low µM range is challenging) concentration->center dilution Dilution Method (Serial dilution is critical) dilution->center light Light Exposure (Potential for degradation) light->center media_comp Medium Components (e.g., Buffers, Serum) media_comp->center

Caption: Key factors affecting Itraconazole stability in culture media.

References

Troubleshooting Itraconazole precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with itraconazole (B105839). Our goal is to help you overcome common challenges related to itraconazole precipitation in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my itraconazole precipitating out of my aqueous solution?

A1: Itraconazole is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] Its solubility is highly pH-dependent. Itraconazole is a weakly basic drug with a pKa of 3.7 and is more soluble in acidic environments.[2][3] As the pH of the solution increases towards neutral or basic conditions, its solubility dramatically decreases, leading to precipitation.[4] The drug is practically insoluble in water at neutral pH, with a solubility of less than 1 ng/mL.[3][5]

Q2: How does pH affect itraconazole solubility?

A2: The solubility of itraconazole is significantly influenced by pH. It is ionizable at low pH values, which increases its solubility.[3] For instance, its saturation solubility is approximately 4 μg/mL at a pH of 1.0.[3] However, as the pH rises, the drug transitions to its non-ionized form, which is less soluble, causing it to precipitate out of solution.[4] This is a critical factor to consider in experiments involving cell culture media or physiological buffers, which are typically at a neutral pH.

Q3: Can temperature changes cause itraconazole to precipitate?

A3: Yes, temperature can affect the solubility of itraconazole. Generally, the solubility of itraconazole in various solvents increases with a rise in temperature.[6][7][8] Therefore, a decrease in temperature could potentially lead to precipitation if the solution is close to saturation.

Q4: What role do cyclodextrins play in preventing itraconazole precipitation?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like itraconazole within their hydrophobic inner cavity, while their hydrophilic exterior maintains solubility in aqueous solutions.[9][10] This formation of an "inclusion complex" significantly enhances the apparent water solubility of itraconazole and can prevent its precipitation.[5][11] Various cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been shown to be effective.[9]

Q5: Are there other excipients besides cyclodextrins that can improve itraconazole solubility?

A5: Yes, various polymers and surfactants can be used to enhance the solubility of itraconazole and prevent precipitation. These are often used to create amorphous solid dispersions (ASDs).[12][13] Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and soluplus® can improve solubility and inhibit crystallization.[12][14] Surfactants such as polysorbate 80 and poloxamer 407 can also improve the wettability and dissolution of itraconazole particles.[15]

Troubleshooting Guide

Issue: Itraconazole Precipitation Observed

This guide provides a step-by-step approach to troubleshoot and resolve itraconazole precipitation in your aqueous solutions.

start Precipitation Observed check_ph 1. Check Solution pH start->check_ph ph_low Is pH < 4? check_ph->ph_low adjust_ph Adjust pH to < 4 (if experiment allows) ph_low->adjust_ph No consider_excipients 2. Consider Excipients ph_low->consider_excipients Yes reassess Re-evaluate Formulation adjust_ph->reassess use_cyclodextrin Add Cyclodextrin (B1172386) (e.g., HP-β-CD) consider_excipients->use_cyclodextrin use_polymer Prepare a Solid Dispersion with a Polymer (e.g., HPMC) consider_excipients->use_polymer check_temp 3. Check Temperature use_cyclodextrin->check_temp use_polymer->check_temp temp_low Was there a significant decrease in temperature? check_temp->temp_low increase_temp Maintain a constant, slightly elevated temperature (if experiment allows) temp_low->increase_temp Yes temp_low->reassess No increase_temp->reassess solution_stable Solution Should Be Stable reassess->solution_stable

Caption: Troubleshooting workflow for itraconazole precipitation.

Data on Itraconazole Solubility

The following tables summarize the solubility of itraconazole under different conditions.

Table 1: pH-Dependent Solubility of Itraconazole in Aqueous Media

pHApproximate Solubility (µg/mL)Reference(s)
1.04.0 - 8.59[3][16]
1.25.5 - 7.59[12]
4.5< 0.025[3]
6.8< 0.025[3][11]
Water (Purified)1.388 - 1.489[16]

Table 2: Enhancement of Itraconazole Solubility with Cyclodextrins

Cyclodextrin (CD)Molar Ratio (ITZ:CD)Solubility EnhancementReference(s)
β-CD1:2Highest solubility achieved at this ratio, decreases beyond.[11]
HP-β-CD1:2Increased solubility to 12.39 µg/mL (from 4.5 µg/mL).[1]
RAMEB1:2Increased solubility to 14.05 µg/mL (from 4.5 µg/mL).[1]
Captisol® (SBE-β-CD)1:3 (weight ratio)Dissolution of 49.87% in 90 minutes (kneading method).

Experimental Protocols

Protocol 1: Determination of Itraconazole Solubility by Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of itraconazole in a given aqueous medium.[12][17]

start Start add_excess 1. Add excess itraconazole to the aqueous medium in a vial. start->add_excess shake 2. Shake the vial at a constant temperature (e.g., 37°C) for 24-72h to reach equilibrium. add_excess->shake settle 3. Allow undissolved particles to settle. shake->settle filter 4. Filter the supernatant through a 0.45 µm filter. settle->filter dilute 5. Dilute the filtrate with a suitable solvent (e.g., methanol). filter->dilute quantify 6. Quantify itraconazole concentration using HPLC or UV-Vis Spectroscopy. dilute->quantify end End quantify->end

Caption: Experimental workflow for solubility determination.
Protocol 2: Quantification of Itraconazole using High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the quantification of itraconazole.[18] Specific parameters may need optimization based on the instrument and column used.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.5% KH2PO4 at pH 6.0) in a specific ratio (e.g., 70:30 v/v).[18]

  • Standard Solution Preparation: Prepare a stock solution of itraconazole in a suitable organic solvent like methanol.[19] Create a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the filtered and collected samples from your experiment with the mobile phase to fall within the concentration range of your standard curve.

  • HPLC Analysis:

    • Column: Use a C18 column (e.g., CAPCELLPAK C18 MGII or HiQSil C18-HS).[18]

    • Flow Rate: Set a flow rate of approximately 0.5 - 1.0 mL/min.[18]

    • Detection: Use a UV detector set at a wavelength of approximately 260-263 nm.[18]

    • Injection Volume: Inject a fixed volume of the standard and sample solutions.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of itraconazole in your samples.

References

How to minimize Itraconazole off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to minimize and understand the off-target effects of Itraconazole (B105839) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary (on-target) mechanism of action for Itraconazole?

A1: Itraconazole's primary mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[2][4] By disrupting ergosterol production, itraconazole compromises the integrity and function of the fungal cell membrane, leading to cell death.[2][3]

Q2: What are the major known off-target effects of Itraconazole in mammalian cells?

A2: Itraconazole is known to have several distinct off-target activities unrelated to its antifungal properties. The most well-characterized include:

  • Inhibition of the Hedgehog (Hh) Signaling Pathway: Itraconazole acts as a potent antagonist of the Hh pathway by binding to the Smoothened (SMO) receptor, a key component of this cascade.[5][6] This action is distinct from other SMO antagonists like cyclopamine.[5]

  • Anti-Angiogenesis: It potently inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical processes in the formation of new blood vessels.[7][8][9][10]

  • Disruption of Intracellular Cholesterol Trafficking: Itraconazole blocks the exit of cholesterol from late endosomes and lysosomes, causing it to accumulate within these organelles.[11][12][13] This phenocopies the genetic disorder Niemann-Pick type C.[13]

  • Inhibition of mTOR Signaling: Linked to its effects on cholesterol trafficking and direct binding to VDAC1, itraconazole inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[14][15][16]

  • Inhibition of Cytochrome P450 Enzymes: It is a known inhibitor of mammalian cytochrome P450 3A4 (CYP3A4), which can lead to significant drug-drug interactions.[1][17]

Q3: How can I differentiate between on-target antifungal effects and off-target effects in my experiments?

A3: Differentiating these effects requires specific experimental controls and assays. If you are studying itraconazole's antifungal properties, any effects observed in mammalian cells are, by definition, off-target. If you are repurposing itraconazole for cancer, effects on pathways like Hedgehog signaling or angiogenesis are the desired "on-target" effects. To dissect these, you can use pathway-specific rescue experiments. For example, the inhibitory effects on the Hedgehog pathway can be counteracted by using a downstream agonist like recombinant human Sonic Hedgehog (rhShh) protein.[18]

Q4: At what concentrations are off-target effects typically observed?

A4: Off-target effects are generally observed in the low micromolar to nanomolar range, which often overlaps with concentrations used for antifungal studies and is comparable to serum levels in patients.[5] It is crucial to perform a dose-response analysis in your specific experimental system. The table below summarizes reported effective concentrations for various biological activities.

Q5: Does itraconazole's poor solubility affect in vitro experiments?

A5: Yes, itraconazole is a highly lipophilic molecule with poor aqueous solubility, which can be a major source of experimental variability.[19] It is critical to ensure it is fully solubilized in a suitable solvent (e.g., DMSO) and then diluted in culture media. Poor solubility can lead to drug precipitation, resulting in inaccurate concentrations and poor reproducibility.

Troubleshooting Guide

Problem: I'm observing unexpected growth inhibition or cytotoxicity in my mammalian cell line.

  • Possible Cause 1: Anti-angiogenic Activity. If you are using endothelial cells (like HUVECs), itraconazole is a potent inhibitor of their proliferation.[8][9] This effect is often mediated by the disruption of cholesterol trafficking and subsequent mTOR pathway inhibition.[13][15]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 value for proliferation inhibition in your cell line.

    • Assess mTOR Pathway Activity: Use western blotting to check the phosphorylation status of mTOR targets like p70 S6K.[16] A decrease in phosphorylation suggests mTOR inhibition.

    • Visualize Cholesterol Accumulation: Use Filipin staining to see if itraconazole causes cholesterol to accumulate in intracellular vesicles, a hallmark of its trafficking disruption effect.[11][20]

  • Possible Cause 2: Hedgehog Pathway Inhibition. If your cell line's growth is dependent on the Hedgehog pathway (e.g., some medulloblastoma or basal cell carcinoma lines), itraconazole can inhibit proliferation by blocking this signaling cascade.[5][18]

  • Troubleshooting Steps:

    • Measure Hedgehog Pathway Output: Use a Gli-luciferase reporter assay to directly measure the transcriptional activity of the pathway.

    • Perform a Pathway Rescue Experiment: Attempt to rescue the anti-proliferative effect by adding a downstream Hedgehog pathway agonist.[18]

    • Analyze Protein Expression: Use western blotting to check for a decrease in the expression of Hedgehog target proteins, such as Gli1.[21]

Data Summary

Table 1: Effective Concentrations of Itraconazole for Various Biological Effects

Biological EffectCell Type / SystemEffective Concentration (IC50/EC50)Reference(s)
Anti-Angiogenesis HUVEC Proliferation~150 nM[16]
Antiviral (SARS-CoV-2) Caco-2 cells1.5 - 2.3 µM[22]
AMPK Activation HUVECsDose-dependent activation[16]
mTOR Inhibition HUVECsDose-dependent inhibition[16]
Antifungal (Aspergillus) In vivo (rabbit model)Plasma levels >6 µg/mL (~8.5 µM) showed greater efficacy[23]

Key Experimental Protocols

1. Cholesterol Trafficking Assay (Filipin Staining)

This method allows for the visualization of unesterified cholesterol accumulation in intracellular compartments.

  • Methodology:

    • Culture cells (e.g., CaSki, HUVEC) on glass coverslips and treat with Itraconazole (e.g., 1-10 µM) or a positive control like U18666A for 24-48 hours.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) for 30 minutes at room temperature.

    • Wash with PBS and quench the fixation with 1.5 mg/mL glycine (B1666218) in PBS.

    • Stain with Filipin complex (e.g., 50 µg/mL in PBS with 10% FBS) for 2 hours at room temperature in the dark.

    • Wash thoroughly with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Visualize using a fluorescence microscope with a UV filter set. An accumulation of bright, punctate intracellular fluorescence indicates cholesterol trafficking inhibition.[11][20]

2. Hedgehog Pathway Activity Assay (Gli-Luciferase Reporter)

This assay quantitatively measures the activity of the Hedgehog signaling pathway.

  • Methodology:

    • Co-transfect cells (e.g., NIH-3T3) with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • After 24 hours, treat the cells with a Hedgehog pathway agonist (e.g., Shh-N conditioned media) in the presence of varying concentrations of Itraconazole or a vehicle control (DMSO).

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Calculate the normalized luciferase activity (Firefly/Renilla). A dose-dependent decrease in normalized activity in the presence of Itraconazole indicates Hedgehog pathway inhibition.[5]

3. Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Methodology:

    • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

    • Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in media containing an angiogenic stimulus (e.g., VEGF).

    • Treat the cells with various concentrations of Itraconazole or a vehicle control.

    • Incubate for 4-18 hours at 37°C.

    • Image the wells using a light microscope.

    • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software. A reduction in these parameters indicates an anti-angiogenic effect.[7][10]

Visualized Pathways and Workflows

Itraconazole_Mechanisms cluster_antifungal Primary Antifungal Target cluster_offtarget Key Off-Targets (Mammalian) ITR Itraconazole Lanosterol_14DM Lanosterol 14α-demethylase (Fungal CYP51) ITR->Lanosterol_14DM Inhibits Hedgehog Hedgehog Pathway (SMO Receptor) ITR->Hedgehog Inhibits Angiogenesis Angiogenesis ITR->Angiogenesis Inhibits Cholesterol Cholesterol Trafficking ITR->Cholesterol Disrupts Ergosterol Ergosterol Synthesis Lanosterol_14DM->Ergosterol Fungal_Membrane Fungal Cell Membrane Disruption Ergosterol->Fungal_Membrane mTOR mTOR Pathway Angiogenesis->mTOR is regulated by Cholesterol->mTOR Leads to Inhibition

Caption: Overview of Itraconazole's primary antifungal and major off-target mechanisms.

Troubleshooting_Workflow start Unexpected cellular effect (e.g., growth inhibition) dose_response 1. Perform Dose-Response to determine IC50 start->dose_response is_endothelial Is the cell line endothelial (e.g., HUVEC)? dose_response->is_endothelial is_hh_dependent Is the cell line Hh-dependent? is_endothelial->is_hh_dependent No check_angiogenesis Hypothesis: Anti-Angiogenesis Effect is_endothelial->check_angiogenesis Yes check_hh Hypothesis: Hedgehog Inhibition is_hh_dependent->check_hh Yes other Consider other mechanisms (e.g., general cytotoxicity) is_hh_dependent->other No filipin_stain 2a. Filipin Staining for Cholesterol Accumulation check_angiogenesis->filipin_stain western_mtor 2b. Western Blot for p-mTOR / p-S6K check_angiogenesis->western_mtor confirm_angio Effect likely mediated by Cholesterol/mTOR pathways filipin_stain->confirm_angio western_mtor->confirm_angio gli_luciferase 2a. Gli-Luciferase Reporter Assay check_hh->gli_luciferase rescue_exp 2b. Pathway Rescue with downstream agonist (e.g., rhShh) check_hh->rescue_exp confirm_hh Effect likely mediated by Hedgehog pathway inhibition gli_luciferase->confirm_hh rescue_exp->confirm_hh

Caption: Workflow for troubleshooting unexpected effects of Itraconazole in mammalian cells.

Hedgehog_Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli Proteins SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes ITR Itraconazole ITR->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway showing Itraconazole's inhibition of SMO.

References

Addressing poor oral bioavailability of Itraconazole in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Itraconazole (B105839) in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Itraconazole so low and variable in animal studies?

A1: Itraconazole's poor oral bioavailability stems from several key physicochemical properties. It is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but very low aqueous solubility.[1][2] Its solubility is also highly pH-dependent; it is a weakly basic compound that is practically insoluble at neutral pH but shows some solubility in acidic environments.[3][4] This leads to challenges in dissolution and absorption in the gastrointestinal tract, often resulting in low and erratic plasma concentrations in animal models.[5][6]

Q2: What are the critical physicochemical properties of Itraconazole to consider?

A2: Understanding Itraconazole's properties is crucial for designing effective in vivo studies. Key parameters are summarized in the table below. The high molecular weight and LogP, combined with extremely low water solubility, are the primary drivers of its bioavailability challenges.

Table 1: Physicochemical Properties of Itraconazole

Property Value Reference
Molecular Formula C₃₅H₃₈Cl₂N₈O₄ [7]
Molecular Weight 705.63 g/mol [8][9]
pKa 3.7 [4][10]
LogP (n-octanol/water) 5.66 - 6.71 [4][11]
Aqueous Solubility Insoluble in water (~1 ng/mL at neutral pH) [2][8][10]

| BCS Classification | Class II |[1][2] |

Q3: My Itraconazole plasma concentrations are undetectable or extremely low in rats. What should I do?

A3: This is a common issue. Undetectable plasma levels are often due to a combination of poor dissolution, potential first-pass metabolism, and analytical sensitivity. The flowchart below provides a systematic troubleshooting approach. Key considerations include verifying your formulation's ability to maintain the drug in a supersaturated state and ensuring your analytical method is sufficiently sensitive. The limit of quantification for HPLC-UV or LC-MS/MS methods should typically be in the low ng/mL range.[12][13]

G start Start: Undetectable Plasma Concentrations check_formulation Step 1: Verify Formulation Is the drug fully dissolved/suspended in the vehicle just before dosing? start->check_formulation formulation_no No check_formulation->formulation_no  No formulation_yes Yes check_formulation->formulation_yes  Yes improve_formulation Action: Improve Formulation - Use solubility enhancers (e.g., cyclodextrins). - Prepare an amorphous solid dispersion (ASD). - Use micronized drug powder. formulation_no->improve_formulation check_analytical Step 2: Check Analytical Method Is the LLOQ low enough (e.g., <5 ng/mL)? Are you also measuring the active metabolite (hydroxyitraconazole)? formulation_yes->check_analytical improve_formulation->check_formulation analytical_no No check_analytical->analytical_no  No analytical_yes Yes check_analytical->analytical_yes  Yes improve_analytical Action: Optimize Bioanalysis - Switch to a more sensitive instrument (e.g., LC-MS/MS). - Optimize extraction to improve recovery. - Include hydroxyitraconazole (B3325177) in the assay. analytical_no->improve_analytical check_dose Step 3: Evaluate Dose & Sampling Was the dose high enough? Are blood samples taken at appropriate time points to capture Cmax? analytical_yes->check_dose improve_analytical->check_analytical dose_no No check_dose->dose_no  No dose_yes Yes check_dose->dose_yes  Yes increase_dose Action: Adjust Study Design - Increase the oral dose. - Perform a pilot study with more frequent early sampling. dose_no->increase_dose end Problem Resolved dose_yes->end increase_dose->check_dose

Troubleshooting workflow for undetectable plasma concentrations.

Q4: How can I reduce the high inter-animal variability in my pharmacokinetic data?

A4: High variability is a known issue with BCS Class II compounds like Itraconazole.[5][6] To minimize it, focus on standardizing procedures. Use an inbred, genetically uniform animal strain. Ensure your dosing formulation is homogenous and stable throughout the administration period. Standardize the gavage technique and the fasting state of the animals, as food can affect absorption.[14][15] A detailed experimental protocol that is strictly followed by all personnel is critical for reducing procedural variability.[15][16]

Formulation Strategies and Data

Improving the dissolution rate is the most effective way to enhance Itraconazole's oral bioavailability. Common strategies include creating amorphous solid dispersions (ASDs), using cyclodextrin (B1172386) complexes, or developing lipid-based or nanoparticle formulations.[1][17][18][19] The tables below summarize pharmacokinetic data from rat and dog studies using different formulation approaches.

Table 2: Comparison of Pharmacokinetic Parameters for Different Itraconazole Formulations in Rats

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%) Reference
Crystalline Powder 10 88.06 ~4.0 1313 34.9 [1][20]
Solid Emulsion (Spray Dried) 10 ~880 ~2.0 ~10,504 ~8-fold increase vs. powder [17]
Cocrystal Formulation 10 206.86 ~3.0 3717.58 ~2.8-fold increase vs. powder [1]

| Solid Dispersion Pellets | 10 | ~300 | ~4.0 | 2969.7 | ~3-fold increase vs. Sporanox® |[3] |

Note: AUC and Bioavailability values are often compared to a reference formulation (e.g., crystalline powder or Sporanox®) and can vary based on the specific excipients and preparation methods used.

Table 3: Comparison of Pharmacokinetic Parameters for Different Itraconazole Formulations in Beagle Dogs

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (µg·h/mL) Reference
Sporanox® (Commercial) 8.7 0.82 ± 0.35 4.0 ± 1.0 6.8 ± 3.1 [21]
Solid Dispersion (SCF) 8.7 1.63 ± 0.54 2.8 ± 1.5 8.9 ± 5.0 [21]

| Solid Dispersion Pellets (SD-2) | ~10 | Not Reported | Not Reported | 7.50 ± 4.50 |[3] |

Note: Direct comparison between studies should be done with caution due to differences in dose, vehicle, and analytical methods.

Experimental Protocols

Protocol 1: Preparation of an Itraconazole Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol describes a general method for preparing an ASD to enhance Itraconazole's solubility.

  • Polymer Selection: Choose a suitable polymer based on solubility parameters and drug-polymer interaction studies (e.g., HPMC-AS, Soluplus®, Eudragit® EPO).[22]

  • Solvent System: Identify a common volatile solvent system that can dissolve both Itraconazole and the selected polymer (e.g., a mixture of dichloromethane (B109758) and methanol).[22]

  • Feed Solution Preparation: Dissolve Itraconazole and the polymer in the solvent system at the desired ratio (e.g., 1:2 drug-to-polymer). Ensure complete dissolution.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, feed rate, atomization pressure). These will need to be optimized for the specific polymer and solvent system.

    • Pump the feed solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, leaving behind solid particles of the amorphous drug-polymer dispersion.

  • Collection and Secondary Drying: Collect the powdered ASD from the cyclone. Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Characterization: Confirm the amorphous nature of the drug in the final product using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[21]

Protocol 2: Preparation of an Itraconazole-Cyclodextrin (CD) Complex by Solvent Evaporation

This method is used to create inclusion complexes that improve the aqueous solubility of Itraconazole.

  • CD Selection: Select a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), which are known to effectively complex with Itraconazole.[19][23]

  • Molar Ratio: Determine the optimal molar ratio of Itraconazole to CD (e.g., 1:2) based on phase solubility studies.[24]

  • Dissolution:

    • Dissolve the accurately weighed Itraconazole in a suitable organic solvent (e.g., chloroform (B151607) or methanol).[25]

    • Separately, dissolve the CD in an aqueous solution (e.g., purified water).

  • Mixing: Slowly add the Itraconazole solution to the CD solution while stirring continuously.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure until a solid mass or paste is formed.

  • Drying: Dry the resulting product in a vacuum oven to remove all traces of solvent.

  • Post-Processing: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.[25]

Protocol 3: General Workflow for an Oral Pharmacokinetic Study in Rats

This protocol outlines the key steps for conducting an in vivo bioavailability study.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Analytical & Data Phase acclimatize 1. Animal Acclimatization (≥ 3 days) fasting 2. Fasting (Overnight, with access to water) acclimatize->fasting body_weight 3. Body Weight Measurement (For dose calculation) fasting->body_weight formulation_prep 4. Formulation Preparation (e.g., Suspend ASD in vehicle) body_weight->formulation_prep dosing 5. Oral Administration (Gavage, record exact time) formulation_prep->dosing sampling 6. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Via cannulated vein dosing->sampling plasma_prep 7. Plasma Preparation (Centrifuge blood, collect plasma, store at -80°C) sampling->plasma_prep bioanalysis 8. Bioanalysis (LC-MS/MS analysis of plasma samples) plasma_prep->bioanalysis pk_analysis 9. PK Parameter Calculation (Use software like WinNonlin®) bioanalysis->pk_analysis reporting 10. Data Reporting (Summarize Cmax, Tmax, AUC) pk_analysis->reporting

Workflow for a typical oral pharmacokinetic study in rats.

Formulation Selection Guide

Choosing the right formulation strategy is critical for success. The decision often involves a trade-off between the potential bioavailability enhancement and the complexity of development and manufacturing.

G start Start: Need to Improve Itraconazole Bioavailability solubility_screen Initial Screening: Phase Solubility Studies start->solubility_screen cd_good Cyclodextrins show significant solubility increase? solubility_screen->cd_good Test Cyclodextrins asd_good Amorphous state is stable and shows rapid dissolution? solubility_screen->asd_good Test Amorphous Dispersions cd_good->asd_good No formulate_cd Pursue Cyclodextrin Complex (e.g., HP-β-CD) Good for liquid/solid formulations. cd_good->formulate_cd Yes formulate_asd Pursue Amorphous Solid Dispersion (e.g., Spray Drying, HME) High drug loading potential. asd_good->formulate_asd Yes formulate_lipid Consider Lipid-Based System (e.g., SMEDDS) Good for highly lipophilic drugs. asd_good->formulate_lipid No / Unstable end_pk Evaluate lead formulations in vivo (Rat PK study) formulate_cd->end_pk formulate_asd->end_pk formulate_lipid->end_pk

Decision tree for selecting a suitable formulation strategy.

References

Itraconazole interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences of the antifungal agent itraconazole (B105839) with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: Can itraconazole interfere with its own therapeutic drug monitoring (TDM)?

A1: Yes, the method used for itraconazole TDM is critical. Bioassays often yield significantly higher itraconazole concentrations compared to chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This discrepancy arises because bioassays detect both itraconazole and its major active metabolite, hydroxyitraconazole (B3325177), which has comparable antifungal activity.[1] Chromatographic methods, unless specifically designed to measure both, typically quantify the parent drug alone. This can lead to a 4- to 6-fold difference in reported concentrations.[1]

Q2: Does itraconazole cause false-positive results on urine drug screens?

A2: Based on available literature, there is no direct evidence to suggest that itraconazole or its metabolites cause false-positive results on common immunoassays for drugs of abuse, such as amphetamines, benzodiazepines, opioids, or THC. Extensive reviews of medications known to cause such interferences do not typically list itraconazole.[2][3]

Q3: Can itraconazole affect the results of hormone assays?

A3: Itraconazole is unlikely to directly interfere with the analytical process of hormone immunoassays. However, it can cause significant in vivo (physiological) changes in the levels of certain steroid hormones. As an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, itraconazole can impact steroidogenesis.[4][5] This may lead to altered concentrations of cortisol and aldosterone, and potentially sex hormones.[4][5][6][7] Therefore, unexpected hormone levels in a patient on itraconazole may reflect a true physiological effect of the drug rather than an assay interference.

Q4: Does itraconazole interfere with routine clinical chemistry assays?

A4: Itraconazole is not known to cause widespread analytical interference with routine clinical chemistry panels. However, it can induce physiological changes that are reflected in these tests. The most notable is hepatotoxicity, which can manifest as elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[8][9][10] Additionally, there are reports of itraconazole causing hypokalemia (low serum potassium).[11]

Troubleshooting Guides

Issue 1: Discrepancy in Itraconazole Therapeutic Drug Monitoring (TDM) Results

Symptoms: You observe a significant difference between itraconazole levels measured by an in-house bioassay and a reference laboratory using HPLC/LC-MS.

Possible Cause: The bioassay is detecting both itraconazole and its active metabolite, hydroxyitraconazole, while the chromatographic method is likely quantifying only the parent drug.

Troubleshooting Steps:

  • Verify Assay Methodology: Confirm the analytical method used by each laboratory.

  • Quantify Both Parent and Metabolite: If using HPLC/LC-MS, ensure the method is validated to measure both itraconazole and hydroxyitraconazole to get a complete picture of the active drug exposure.

  • Use Method-Specific Therapeutic Ranges: Interpret the results based on the therapeutic range established for the specific assay used. Bioassay results will have a different therapeutic range than HPLC results for the parent drug alone.

  • Clinical Correlation: Correlate the laboratory results with the patient's clinical response and any signs of toxicity.

Issue 2: Unexpected Hormone Levels in a Patient Treated with Itraconazole

Symptoms: A patient on itraconazole exhibits abnormal cortisol, aldosterone, or sex hormone levels.

Possible Cause: Itraconazole is inhibiting CYP450 enzymes involved in steroid synthesis, leading to a physiological alteration of hormone production.

Troubleshooting Steps:

  • Review Concomitant Medications: Itraconazole's effect on steroid metabolism can be exacerbated when co-administered with other drugs, particularly inhaled or systemic corticosteroids (e.g., budesonide (B1683875), fluticasone), potentially leading to iatrogenic Cushing's syndrome or adrenal suppression.[12][13]

  • Assess for Clinical Signs: Evaluate the patient for clinical signs of adrenal insufficiency or excess, or other endocrine-related symptoms.

  • Consider Dynamic Endocrine Testing: If adrenal function is a concern, consider dynamic tests like an ACTH stimulation test to assess the adrenal reserve. Be aware that itraconazole's inhibition of steroidogenesis can blunt the response to ACTH.[4][5]

  • Consult an Endocrinologist: For complex cases, a consultation with an endocrinologist is recommended.

  • Alternative Antifungal: If the hormonal disturbance is clinically significant, consider switching to an antifungal agent with less impact on the P450 system, in consultation with an infectious disease specialist.

Issue 3: Unexplained Abnormal Liver Function Tests (LFTs)

Symptoms: A patient on itraconazole develops elevated ALT, AST, or bilirubin (B190676) levels.

Possible Cause: Itraconazole-induced hepatotoxicity.[8][9][10]

Troubleshooting Steps:

  • Rule Out Other Causes: Investigate other potential causes of liver injury, such as viral hepatitis, other hepatotoxic medications, or underlying liver disease.

  • Monitor LFTs: Continue to monitor liver function tests regularly.

  • Dose Adjustment or Discontinuation: Depending on the severity of the LFT elevation and the clinical context, consider dose reduction or discontinuation of itraconazole in consultation with the prescribing physician.

  • Assess Itraconazole Levels: Supratherapeutic levels of itraconazole may be associated with an increased risk of toxicity.

Data Summary

Table 1: Comparison of Itraconazole Measurement Methods

Assay MethodAnalyte(s) DetectedTypical Concentration ReportedClinical Implication
Bioassay Itraconazole + HydroxyitraconazoleHigherReflects total antifungal activity, but can be misleading if compared to HPLC-based therapeutic ranges.[1]
HPLC/LC-MS Itraconazole only (typically)LowerSpecific for the parent drug. Methods can be developed to also quantify hydroxyitraconazole.[14]

Table 2: Potential Physiological Interferences of Itraconazole with Laboratory Results

Laboratory TestPotential EffectMechanism of InterferenceClinical Notes
Serum Potassium Decrease (Hypokalemia)PhysiologicalItraconazole has been associated with decreased potassium levels.[11]
Liver Function Tests (ALT, AST, Bilirubin) IncreasePhysiological (Hepatotoxicity)Can range from mild, transient elevations to severe liver injury.[8][9][10]
Cortisol DecreasePhysiological (Inhibition of steroidogenesis)Itraconazole can inhibit CYP3A4-mediated cortisol synthesis.[4][5]
Aldosterone DecreasePhysiological (Inhibition of 11β-hydroxylase and 11β-hydroxysteroid dehydrogenase 2)Can lead to a state of pseudohyperaldosteronism with hypertension and hypokalemia despite low aldosterone.[6][7]

Experimental Protocols

Protocol 1: Determination of Itraconazole and Hydroxyitraconazole in Plasma by HPLC

This protocol is a generalized example based on published methods.[14]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 0.5 mL of plasma, add an internal standard (e.g., a structurally similar but distinct compound). b. Add 5 mL of a suitable organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol). c. Vortex for 1 minute to ensure thorough mixing. d. Centrifuge at 3000 rpm for 10 minutes to separate the layers. e. Transfer the organic (upper) layer to a clean tube. f. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions: a. Column: C18 reverse-phase column. b. Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., potassium phosphate (B84403) buffer). c. Flow Rate: 1.0 mL/min. d. Detection: UV or fluorescence detector. e. Injection Volume: 50 µL.

3. Quantification: a. Create a calibration curve using known concentrations of itraconazole and hydroxyitraconazole. b. Calculate the concentration in the patient samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Visualizations

Itraconazole_Metabolism_and_Assay_Detection Itraconazole Metabolism and Assay Detection Itraconazole Itraconazole (Parent Drug) Metabolism Hepatic Metabolism (CYP3A4) Itraconazole->Metabolism Bioassay Bioassay Itraconazole->Bioassay Detected HPLC HPLC / LC-MS Itraconazole->HPLC Detected Hydroxyitraconazole Hydroxyitraconazole (Active Metabolite) Metabolism->Hydroxyitraconazole Hydroxyitraconazole->Bioassay Detected Itraconazole_Steroidogenesis_Interference Itraconazole's Effect on Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Hydroxyprogesterone 17-OH Progesterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Itraconazole Itraconazole Itraconazole->Deoxycorticosterone Inhibits Itraconazole->Deoxycortisol Inhibits CYP11B1 11β-hydroxylase CYP11B2 Aldosterone synthase Troubleshooting_Workflow Troubleshooting Unexpected Lab Results Start Unexpected Lab Result in Patient on Itraconazole CheckAssay Is the test for Itraconazole TDM? Start->CheckAssay CheckHormone Is it a Hormone Assay? CheckAssay->CheckHormone No TDM_Action Consider Bioassay vs. HPLC Discrepancy (See Issue 1) CheckAssay->TDM_Action Yes CheckChem Is it a Routine Chemistry Test? CheckHormone->CheckChem No Hormone_Action Suspect Physiological Effect (See Issue 2) CheckHormone->Hormone_Action Yes CheckUDS Is it a Urine Drug Screen? CheckChem->CheckUDS No Chem_Action Consider Hepatotoxicity or Electrolyte Imbalance (See Issue 3) CheckChem->Chem_Action Yes UDS_Action Interference is not documented. Investigate other causes. Confirm with LC-MS. CheckUDS->UDS_Action Yes

References

Technical Support Center: Optimizing Itraconazole Treatment in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Itraconazole (B105839) in vivo studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing Itraconazole treatment duration and efficacy in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Itraconazole that I should consider for my in vivo model?

A1: Itraconazole has two well-documented and distinct mechanisms of action. Your experimental design and efficacy endpoints should align with the relevant mechanism for your model.

  • Antifungal Activity: Itraconazole's primary antifungal effect comes from inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2] Disruption of ergosterol production compromises the membrane's integrity, leading to fungal cell death.[2]

  • Anti-Cancer Activity: In cancer models, Itraconazole acts as a potent antagonist of the Hedgehog (Hh) signaling pathway.[3][4] It appears to act on the Smoothened (Smo) component of the pathway, preventing its ciliary accumulation and subsequent signal transduction, which is distinct from other Smo antagonists like cyclopamine.[3][5] It has also been shown to inhibit angiogenesis, though the exact molecular targets for this are still being identified.[4]

Q2: I'm observing high variability in my results. What could be the cause?

A2: High inter- and intra-patient variability is a known characteristic of Itraconazole, primarily due to its complex pharmacokinetics (PK).[6][7] Several factors contribute to this:

  • Variable Absorption: Oral absorption is inconsistent and highly dependent on gastric pH and the presence of food.[6][8] The capsule formulation requires an acidic environment for optimal absorption and should be given with a meal.[8][9]

  • Metabolism: Itraconazole is extensively metabolized by the hepatic CYP3A4 isoenzyme into over 30 metabolites.[8][10] Its major active metabolite, hydroxyitraconazole (B3325177), often reaches plasma concentrations two to three times higher than the parent drug and has similar antifungal activity.[8]

  • Drug-Drug Interactions: As both a substrate and a potent inhibitor of CYP3A4 and P-glycoprotein, Itraconazole can significantly alter the pharmacokinetics of co-administered drugs, and its own metabolism can be affected by other agents.[4][11]

Given this variability, predicting steady-state plasma concentrations from the initial dosage is difficult, making therapeutic drug monitoring (TDM) highly recommended for ensuring adequate drug exposure.[8][12]

Q3: How do I determine the optimal dose and duration for my study?

A3: The optimal dose and duration are highly dependent on the disease model (e.g., fungal infection vs. cancer), the animal species, and the desired therapeutic outcome.

  • Starting Dose: For antifungal studies in murine models, doses can range from 2.5 mg/kg to 40 mg/kg daily.[13] For anti-cancer studies, such as those targeting the Hedgehog pathway, higher doses of up to 600 mg daily (in human studies) have been used.[14][15] A loading dose (e.g., 200 mg three times a day for the first 3 days in clinical settings) is often used to reach steady-state concentrations more quickly.[9][16]

  • Treatment Duration: Duration can vary from 6-11 days for acute infections to several weeks or months for chronic conditions or cancer studies.[16][17][18] For example, a 14-day treatment regimen was effective for a topical fungal infection model in rats.[18] In a non-small cell lung cancer study, patients received Itraconazole for 7-14 days pre-operatively to assess its effects.[14][15]

  • Optimization: The most effective strategy is to correlate the dose with plasma drug concentrations. Clinical studies suggest that plasma trough concentrations of at least 0.25-0.5 µg/mL are needed for effective antifungal prophylaxis, while concentrations >0.5-1.0 µg/mL are often required for treatment.[8][9][19]

Troubleshooting Guide

Problem: Lack of Efficacy or Treatment Failure
Potential Cause Troubleshooting Step
Sub-therapeutic Drug Exposure The most common cause of failure. Itraconazole's absorption is notoriously variable.[12]
Action: Implement Therapeutic Drug Monitoring (TDM) to measure plasma trough concentrations of Itraconazole and its active metabolite, hydroxyitraconazole. Aim for trough levels >0.5 mg/L for effective treatment.[19]
Improper Drug Administration The capsule formulation's bioavailability is low and depends on gastric acidity and food.[8][9]
Action: Administer Itraconazole capsules with a fatty meal to enhance absorption. If using an oral solution, note that its absorption is less affected by food or gastric pH.[6][9] Avoid co-administration with acid-reducing agents like proton pump inhibitors.[6]
Drug Resistance The target pathogen or cell line may have intrinsic or acquired resistance.
Action: Perform in vitro susceptibility testing (e.g., MIC determination) on the fungal isolate or cancer cell line.[13][20] A good correlation between in vitro susceptibility and in vivo efficacy has been demonstrated.[13]
Incorrect Disease Model The chosen animal model may not be appropriate for evaluating Itraconazole's specific mechanism of action.
Action: Review literature to confirm that the targeted pathway (e.g., Hedgehog signaling) is active and relevant in your specific tumor model or that the fungal strain is known to be susceptible.[3]
Problem: Observed Toxicity or Adverse Events
Potential Cause Troubleshooting Step
Drug Accumulation/Overdose Due to non-linear pharmacokinetics, high doses or prolonged treatment can lead to drug accumulation and toxicity.[11][21]
Action: Measure plasma drug concentrations. Trough levels approaching or exceeding 1.0 mg/L have been associated with increased adverse events.[19] Consider reducing the dose or frequency of administration.
Hepatotoxicity Liver-related adverse effects can occur, as Itraconazole is extensively metabolized by the liver.[4][8] In one study, a dose of 20 mg/kg induced hepatotoxicity in mice.[22]
Action: Monitor animal health closely for signs of toxicity (e.g., weight loss, lethargy, jaundice).[4] Consider periodic monitoring of liver function markers (e.g., ALT, AST) in the study animals.
Drug-Drug Interactions Co-administration with other drugs metabolized by CYP3A4 can lead to unexpected toxicity.[11]
Action: Review all compounds being administered to the animals. If possible, avoid known CYP3A4 inhibitors or inducers. If unavoidable, adjust the Itraconazole dose accordingly and monitor plasma levels.

Quantitative Data Summary

Table 1: Example Dosages and Durations from In Vivo Studies

Model Species Dosage Duration Outcome/Note Reference
Invasive CandidiasisMouse0.63 - 40 mg/kg/day (oral/IV)Until control mice diedEfficacy correlated with MIC; doses ≥2.5 mg/kg prolonged survival for susceptible strains.[13]
Medulloblastoma AllograftMouse200 mg/kg3 weeksSuppressed Hedgehog pathway activity and tumor growth.[5]
Batrachochytrium dendrobatidisFrog0.0025% solution (5 min bath)6 daysCured infection with fewer side effects than higher concentrations.[17]
Colon Cancer XenograftMouse10 - 20 mg/kg12 daysShowed anti-tumor efficacy. 20 mg/kg dose caused some liver toxicity.[22]
Early-stage NSCLCHuman600 mg/day (oral)7 - 14 daysPre-operative study to assess pharmacodynamic effects on Hh pathway and angiogenesis.[14][15]

Table 2: Key Pharmacokinetic Parameters of Itraconazole

Parameter Value / Observation Significance for In Vivo Studies Reference
Bioavailability (Capsules) ~55% (increases with food)Highlights the importance of standardized administration with food to reduce variability.[8]
Protein Binding 99.8%High protein binding means small changes in binding can significantly alter free drug concentration.[8]
Half-life (t½) ~24 hours after a single oral dose; increases with multiple doses (dose-dependent)The long half-life allows for once-daily dosing. Dose-dependency indicates non-linear kinetics.[8][23]
Metabolism Extensive via CYP3A4 to active metabolite (hydroxyitraconazole)Hydroxyitraconazole contributes significantly to the overall effect and should be measured in TDM.[6][8]
Time to Steady State ~48-72 hours for Itraconazole; ~1 week for hydroxyitraconazoleExperiments assessing steady-state effects should not begin until after at least 1 week of consistent dosing.[23]

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) for Plasma Concentration Analysis

This protocol outlines the key steps for monitoring Itraconazole plasma levels to ensure adequate drug exposure and minimize toxicity.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein, saphenous vein) into heparinized tubes.

    • For trough concentration (Cmin) analysis, collect samples immediately before the next scheduled dose once the drug has reached steady state (typically after 7 days of continuous dosing).[23]

    • For peak concentration (Cmax) analysis, collect samples 2-4 hours post-administration of an oral dose.[15]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Carefully aspirate the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentrations of both Itraconazole and hydroxyitraconazole using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][15]

  • Data Interpretation:

    • Compare the measured trough concentrations to established therapeutic ranges.

    • For Prophylaxis: Aim for Cmin > 0.25 - 0.5 µg/mL.[9][19]

    • For Treatment: Aim for Cmin > 0.5 - 1.0 µg/mL.[9][19]

    • Toxicity Concern: Levels > 1.0 µg/mL may be associated with a higher incidence of adverse events.[19]

  • Dose Adjustment:

    • If levels are consistently below the therapeutic threshold, consider increasing the dose or ensuring administration with food (for capsules).

    • If levels are in the toxic range or if adverse events are observed, consider reducing the dose.

Visualizations and Diagrams

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_eval Phase 3: Efficacy Evaluation model Animal Model Selection (e.g., Immunocompromised Mouse) acclimate Acclimatization (Min. 7 days) model->acclimate baseline Baseline Measurements (Weight, Health Status) acclimate->baseline infection Infection / Tumor Implantation baseline->infection treatment Itraconazole Administration (Define Dose, Route, Frequency) infection->treatment monitoring Daily Monitoring (Clinical Signs, Weight) treatment->monitoring tdm Therapeutic Drug Monitoring (TDM) (Plasma collection at steady state) monitoring->tdm endpoint Primary Endpoint Assessment (e.g., Survival, Tumor Volume, Fungal Burden) tdm->endpoint histology Histopathology / Biomarker Analysis endpoint->histology data Data Analysis & Interpretation histology->data

Caption: Experimental workflow for an Itraconazole in vivo study.

ergosterol_pathway Itraconazole's Antifungal Mechanism Start Squalene Lanosterol Lanosterol Start->Lanosterol Enzyme Lanosterol 14-alpha-demethylase (Fungal CYP450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol catalyzes conversion Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane incorporates into ITZ Itraconazole ITZ->Enzyme inhibits

References

Technical Support Center: Interpreting Unexpected Results in Itraconazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Itraconazole (B105839) Experimental Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected outcomes in preclinical experiments involving Itraconazole.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my cancer cell line not responding to Itraconazole, or showing a weaker-than-expected effect?

Answer: An unexpected lack of efficacy in a cancer cell line can stem from several factors, ranging from the drug's complex mechanisms to specific experimental conditions. Itraconazole possesses multiple antineoplastic activities, including inhibition of the Hedgehog pathway, anti-angiogenic effects, and reversal of multidrug resistance.[1][2] If your experiment is designed to probe only one of these, the cell line you are using may not be dependent on that specific pathway for its proliferation or survival.

Troubleshooting Checklist:

  • Pathway Dependence: Is your cell line known to have an activated Hedgehog (Hh) pathway or to be highly dependent on angiogenesis? Itraconazole's potency can be context-dependent. For example, its Hh inhibitory effects are most pronounced in tumors with aberrant pathway activation.

  • Drug Resistance Mechanisms:

    • Target Mutations: If studying Hedgehog signaling, your cells may have acquired resistance-conferring mutations in the drug's target, Smoothened (SMO).[3] Itraconazole has been shown to be effective against some SMO mutants that are resistant to other inhibitors like cyclopamine, but this is not guaranteed for all possible mutations.[3]

    • Efflux Pumps: Some cancer cells exhibit multidrug resistance by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cell.[1][2] While Itraconazole can inhibit P-gp, high levels of expression could still reduce its intracellular concentration.[1]

  • Off-Target Expectations: The drug's primary antifungal mechanism involves inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme involved in sterol biosynthesis.[1][4] While its anti-cancer effects are considered distinct, cellular cholesterol metabolism could indirectly influence results.[5][6]

  • Experimental Conditions: As detailed in FAQ 2, assay conditions can dramatically alter apparent efficacy.

Logical Troubleshooting Workflow

Below is a workflow to diagnose a lack of expected efficacy for Itraconazole in a cell-based assay.

G start Unexpected Result: Lack of Efficacy check_drug 1. Verify Drug Integrity & Formulation start->check_drug check_assay 2. Review Assay Conditions (See FAQ 2) check_drug->check_assay check_cell 3. Assess Cell Line Characteristics check_assay->check_cell pathway_dep Is cell line dependent on target pathway (e.g., Hh, Angiogenesis)? check_cell->pathway_dep resistance Could resistance be a factor? (e.g., SMO mutation, P-gp) pathway_dep->resistance Yes conclusion_pathway Result Explained: Cell line is not a suitable model for this Itraconazole activity. pathway_dep->conclusion_pathway No conclusion_resistance Result Explained: Potential acquired or intrinsic resistance. resistance->conclusion_resistance Yes re_evaluate Re-evaluate Experiment or Choose New Model resistance->re_evaluate No/Unsure conclusion_pathway->re_evaluate conclusion_resistance->re_evaluate

Caption: Troubleshooting workflow for lack of Itraconazole efficacy.

FAQ 2: I'm observing high variability in my IC50 results for Itraconazole. What could be the cause?

Answer: Variability in half-maximal inhibitory concentration (IC50) values is a common issue, particularly with a poorly soluble compound like Itraconazole that is subject to numerous experimental variables.

Key Factors Influencing IC50 Values:

  • Drug Formulation: Itraconazole is hydrophobic. Ensure it is fully solubilized in a suitable solvent (e.g., DMSO) before preparing dilutions. Precipitates in your media can lead to inconsistent concentrations. The final solvent concentration should be kept low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.[7]

  • Assay Conditions: Studies on the antifungal activity of Itraconazole have shown that IC50 values can be significantly influenced by:

    • Growth Media: The composition of the culture medium can affect results.[8][9]

    • Incubation Temperature & Time: Temperature shifts can alter cell growth rates and drug efficacy.[8] Incubation time is also a critical parameter.

    • Inoculum Density: The initial number of cells seeded can impact the final IC50 value.[8]

  • Calculation Method: The parameters and equations used to calculate the IC50 from a dose-response curve can be a source of variability. Using different software or models (e.g., percent inhibition vs. percent control) can yield different values.[10]

ParameterPotential Influence on IC50Recommendation
Drug Solubility Incomplete dissolution leads to lower effective concentration and higher apparent IC50.Prepare fresh stock in 100% DMSO; vortex before each dilution.
Growth Medium Different media can alter cell metabolism and drug interaction.[9]Use the same medium batch for all comparative experiments.
Incubation Temp. Can alter IC50 values significantly for some isolates/cell lines.[8]Maintain a consistent, calibrated incubator temperature.
Cell Seeding Density Higher cell density may require more drug, increasing the apparent IC50.[8]Optimize and standardize cell seeding density.
Calculation Model Different curve-fitting algorithms can produce varied IC50 results.[10]Use a consistent data analysis workflow and software.
FAQ 3: My in vivo results with Itraconazole don't match my in vitro findings. Why?

Answer: Discrepancies between in vitro and in vivo results are common in drug development and can be particularly pronounced for Itraconazole due to its metabolism and stereochemistry.

  • Metabolism: In humans and other mammals, Itraconazole is extensively metabolized by the liver into numerous metabolites. The primary metabolite, hydroxyitraconazole (B3325177) (OH-ITZ) , has antifungal activity comparable to the parent drug and is found in plasma at concentrations 2-3 times higher than Itraconazole itself.[11] This means the in vivo effect is a combination of the parent drug and its active metabolite, which is not typically accounted for in in vitro models unless OH-ITZ is explicitly added. Bioassays may overestimate drug concentration compared to HPLC because they detect both compounds.[12][13][14]

  • Stereoisomers: Commercial Itraconazole is a mixture of four stereoisomers.[5][15] Research has shown these isomers can have different biological activities. For example, some isomers are more potent at inhibiting angiogenesis, while others are more hepatotoxic.[5][15] The specific ratio of isomers in your formulation and their differential metabolism in vivo could lead to outcomes not predicted by in vitro studies using the racemic mixture.

  • Bioavailability: Itraconazole has variable oral absorption, which can be a significant factor in animal studies.[11] This can lead to lower-than-expected drug exposure at the tumor site compared to the nominal concentration applied to cells in a dish.

Itraconazole's Multiple Mechanisms of Action

The diagram below illustrates the primary anti-cancer signaling pathways targeted by Itraconazole. An unexpected result may occur if your experimental model is driven by a pathway you weren't initially considering.

G cluster_Hh Hedgehog Pathway cluster_Angio Angiogenesis Pathway cluster_mTOR PI3K/AKT/mTOR Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI1/2 SMO->GLI Hh_genes Target Gene Expression GLI->Hh_genes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Angio_EC Endothelial Cell Proliferation, Migration VEGFR2->Angio_EC mTOR mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth ITZ Itraconazole ITZ->SMO Inhibits (Distinct Site) ITZ->VEGFR2 Inhibits Trafficking ITZ->mTOR Inhibits

Caption: Itraconazole inhibits multiple key anti-cancer pathways.

Detailed Experimental Protocol: Hedgehog Pathway Activity Assay (Gli1 Expression)

This protocol describes how to measure the inhibitory effect of Itraconazole on the Hedgehog pathway by quantifying the expression of the downstream target gene, Gli1, using quantitative reverse transcription PCR (qRT-PCR).

1. Cell Culture and Treatment: a. Seed Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells or a medulloblastoma cell line with pathway activation) in a 6-well plate at a density that allows for 70-80% confluency after 24 hours. b. After 24 hours, replace the medium with fresh medium containing Itraconazole at various concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO). Include a positive control inhibitor if available (e.g., GANT61). c. Incubate the cells for an additional 24-48 hours.

2. RNA Extraction: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly in the well using 1 mL of a TRIzol-like reagent per well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Proceed with a standard chloroform-isopropanol-ethanol protocol for RNA extraction or use a commercial RNA purification kit according to the manufacturer's instructions. e. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). A260/280 ratio should be ~2.0.

3. cDNA Synthesis (Reverse Transcription): a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. b. Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.

4. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix. For each sample, combine:

  • SYBR Green Master Mix (2X)
  • Forward and Reverse primers for Gli1 (final concentration 100-500 nM)
  • cDNA template (diluted 1:5 or 1:10)
  • Nuclease-free water b. Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization. c. Run the qPCR plate on a real-time PCR machine with a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). d. Include a melt curve analysis at the end to ensure product specificity.

5. Data Analysis: a. Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene for each sample. b. Calculate the relative expression of Gli1 using the ΔΔCt method:

  • ΔCt = Ct(Gli1) - Ct(housekeeping gene)
  • ΔΔCt = ΔCt(Itraconazole-treated) - ΔCt(Vehicle control)
  • Relative Expression = 2^(-ΔΔCt) c. Plot the relative Gli1 expression against the Itraconazole concentration to determine the dose-dependent inhibitory effect.

References

Validation & Comparative

A Comparative Analysis of Itraconazole and Voriconazole Against Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent triazole antifungal agents, itraconazole (B105839) and voriconazole (B182144), against Aspergillus species, a common and often life-threatening fungal pathogen. The following sections present a comprehensive overview of their in vitro activity, in vivo efficacy in animal models, and clinical outcomes, supported by experimental data and detailed methodologies.

In Vitro Susceptibility: A Quantitative Comparison

The in vitro activity of itraconazole and voriconazole against Aspergillus is a critical determinant of their potential clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Comparative MIC Data

A substantial body of evidence demonstrates that voriconazole generally exhibits greater in vitro potency against a wide range of Aspergillus species compared to itraconazole.[1][2] The MIC values for voriconazole are consistently lower than those for itraconazole against most clinical isolates.[1][2]

Table 1: Comparative In Vitro Activity of Itraconazole and Voriconazole against Aspergillus Species

Aspergillus SpeciesAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
A. fumigatusItraconazole0.25 - 10.5 - >8≤0.03 - >8[1][2][3]
Voriconazole0.250.25 - 1<0.03 - 2[1][2][3][4]
A. flavusItraconazole0.510.06 - 2[1]
Voriconazole0.510.12 - 1[1]
A. nigerItraconazole120.12 - 4[1]
Voriconazole0.510.25 - 1[1]
A. terreusItraconazole0.510.12 - 2[1]
Voriconazole0.250.50.12 - 1[1]

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of the isolates, respectively.

Studies have shown that for Aspergillus fumigatus, voriconazole MICs are consistently low, even for isolates with elevated itraconazole MICs.[2] However, it is important to note that cross-resistance can occur, particularly in isolates with specific mutations in the cyp51A gene, the target of azole antifungals.[3] For instance, isolates with the TR₃₄/L98H mutation often exhibit high-level resistance to itraconazole and variable, though often elevated, MICs to voriconazole.[3]

In Vivo Efficacy in Preclinical Models

Animal models of invasive aspergillosis are crucial for evaluating the in vivo efficacy of antifungal agents before clinical trials. Murine models are the most commonly used for studying aspergillosis due to their well-characterized immune systems and the availability of reagents.[5]

In an experimental model of invasive pulmonary aspergillosis that mimics human infection, oral voriconazole at a dosage of 30 mg/kg of body weight per day significantly delayed or prevented mortality.[4] While direct head-to-head comparative studies in animal models are less frequently published, the consistently lower MICs of voriconazole suggest a potential for greater in vivo activity. The efficacy of voriconazole in an immunosuppressed murine model of disseminated infection has been shown to correlate with the in vitro MIC values of the infecting Aspergillus fumigatus strain.[6]

Clinical Outcomes: A Head-to-Head Comparison

Clinical trials and observational studies provide the ultimate assessment of an antifungal agent's efficacy and safety in treating human disease.

A single-centre, open-label, randomized controlled superiority trial comparing oral itraconazole and oral voriconazole for chronic pulmonary aspergillosis found no significant difference in the proportion of patients achieving a favorable response at 6 months (67% for itraconazole vs. 69% for voriconazole).[7] However, voriconazole was associated with a significantly higher incidence of adverse events.[7]

Another observational study on perioperative pulmonary aspergillosis concluded that both itraconazole and voriconazole are effective in preventing recurrence, with no significant difference in short-term efficacy.[8][9][10] This study also highlighted that itraconazole was more economical.[8][9][10] A meta-analysis of long-term oral therapy for chronic pulmonary aspergillosis reported adverse event rates of 18%–31% for itraconazole and 20%–52% for voriconazole.[8][11]

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Both itraconazole and voriconazole belong to the triazole class of antifungal agents. Their mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol (B1674476) 14α-demethylase, which is encoded by the cyp51A gene.[12][13][14] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[12][15] By inhibiting its synthesis, azoles disrupt the fungal cell membrane, leading to growth inhibition (fungistatic activity) and, in some cases, cell death (fungicidal activity).[15][16]

Azole_Mechanism_of_Action cluster_fungus Aspergillus Cell cluster_drugs Lanosterol Lanosterol 14-α-demethyl Lanosterol 14-α-demethyl Lanosterol Lanosterol->14-α-demethyl Lanosterol Lanosterol 14-α-demethylase (CYP51A) Ergosterol Ergosterol 14-α-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Itraconazole Itraconazole Lanosterol 14-α-demethylase\n(CYP51A) Lanosterol 14-α-demethylase (CYP51A) Itraconazole->Lanosterol 14-α-demethylase\n(CYP51A) Inhibition Voriconazole Voriconazole Voriconazole->Lanosterol 14-α-demethylase\n(CYP51A) Inhibition Fungal Cell Death/Growth Inhibition Fungal Cell Death/Growth Inhibition Disrupted Membrane Integrity->Fungal Cell Death/Growth Inhibition

Caption: Mechanism of action of azole antifungals.

Experimental Protocols

In Vitro Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[17][18][19]

Workflow:

  • Inoculum Preparation: Aspergillus conidia are harvested from a culture grown on potato dextrose agar (B569324) and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted spectrophotometrically to a specific turbidity, which corresponds to a known conidial concentration.[17]

  • Drug Dilution: Serial twofold dilutions of itraconazole and voriconazole are prepared in RPMI 1640 medium in 96-well microdilution plates.[1]

  • Inoculation: The final inoculum concentration is adjusted to 0.4 × 10⁴ to 5 × 10⁴ CFU/mL and added to the wells of the microdilution plates.[1]

  • Incubation: The plates are incubated at 35°C for 48 hours.[1]

  • MIC Determination: The MIC is determined as the lowest drug concentration that produces complete inhibition of visible growth.[1]

CLSI_M38A2_Workflow A Aspergillus Culture (Potato Dextrose Agar) B Harvest Conidia A->B C Prepare Conidial Suspension (Saline + Tween 80) B->C D Adjust Spectrophotometrically C->D F Inoculate Microdilution Plates (0.4x10^4 - 5x10^4 CFU/mL) D->F E Prepare Serial Drug Dilutions (Itraconazole/Voriconazole in RPMI) E->F G Incubate at 35°C for 48h F->G H Read MIC (Complete Visual Inhibition) G->H

Caption: CLSI M38-A2 broth microdilution workflow.

The Etest is a gradient diffusion method that provides a quantitative MIC value.

Workflow:

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the CLSI method.

  • Plate Inoculation: The surface of an RPMI agar plate supplemented with 2% glucose is evenly inoculated with the fungal suspension using a sterile swab.[20]

  • Etest Strip Application: An Etest strip, which contains a predefined gradient of the antifungal agent, is applied to the agar surface.[20]

  • Incubation: The plate is incubated at 35°C for 24-48 hours.[20][21]

  • MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[21]

In Vivo Efficacy Testing: Murine Model of Invasive Pulmonary Aspergillosis

This model is designed to mimic human invasive pulmonary aspergillosis in an immunocompromised host.[22][23]

Workflow:

  • Immunosuppression: Mice (e.g., male BALB/c) are immunosuppressed using agents like cyclophosphamide (B585) and cortisone (B1669442) acetate.[22][23] This renders them susceptible to Aspergillus infection.

  • Infection: Mice are infected via inhalation of an aerosolized suspension of Aspergillus fumigatus conidia in a specialized chamber.[22][23]

  • Antifungal Treatment: Treatment with itraconazole or voriconazole (or a control vehicle) is initiated at a specified time post-infection. The drugs are typically administered orally or via injection.

  • Monitoring: Mice are monitored daily for signs of illness and mortality.[22]

  • Endpoint Analysis: Key endpoints include survival rates, fungal burden in the lungs (measured by quantitative culture or qPCR), and histopathological examination of lung tissue.[22][24]

Murine_Model_Workflow cluster_endpoints Endpoints A Select Mice (e.g., BALB/c) B Immunosuppression (Cyclophosphamide & Cortisone Acetate) A->B C Infection (Aerosolized A. fumigatus conidia) B->C D Initiate Antifungal Treatment (Itraconazole, Voriconazole, or Control) C->D E Daily Monitoring (Survival, Clinical Signs) D->E F Endpoint Analysis E->F G Survival Rate F->G H Pulmonary Fungal Burden (CFU/qPCR) F->H I Histopathology F->I

Caption: Murine model of invasive pulmonary aspergillosis.

Conclusion

Both itraconazole and voriconazole are important agents in the management of aspergillosis. Voriconazole generally demonstrates superior in vitro potency against a broad range of Aspergillus species. However, clinical data suggests that itraconazole and voriconazole can have comparable efficacy in certain clinical settings, such as chronic pulmonary aspergillosis. The choice between these two agents should be guided by a comprehensive assessment of in vitro susceptibility data, the specific clinical scenario, patient tolerability, and cost-effectiveness. The higher incidence of adverse events associated with voriconazole and the greater cost may favor the use of itraconazole in some situations. Continued surveillance of antifungal resistance patterns and further head-to-head clinical trials are essential to optimize the treatment of aspergillosis.

References

Validating the anti-proliferative effects of Itraconazole in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention for its potent anti-proliferative effects against a broad spectrum of cancer cells. This guide provides an objective comparison of Itraconazole's performance, supported by experimental data, to validate its efficacy as a potential anti-cancer therapeutic. The information presented herein is intended to aid researchers in their exploration of Itraconazole's mechanism of action and its potential clinical applications.

Quantitative Analysis of Anti-Proliferative Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Itraconazole in various cancer cell lines, as reported in peer-reviewed studies. These values demonstrate the diverse range of cancer types susceptible to Itraconazole's anti-proliferative effects.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Assay Method
Gastric CancerSGC-790124.83[1]72CCK-8
Triple-Negative Breast CancerMDA-MB-2314.917[2]Not SpecifiedCCK-8
Triple-Negative Breast CancerBT-5494.367[2]Not SpecifiedCCK-8
Breast CancerMCF-7378.7 (for Itraconazole solution)[3]24MTT
GlioblastomaU87, C6< 5[4][5]Not SpecifiedNot Specified
Endometrial CancerAN3-CA~1-1048MTT
Endometrial CancerHEC-1A~1-1048MTT
Endometrial CancerIshikawa< 148MTT
Non-Small Cell Lung CancerHUVEC (Endothelial)0.16[4]Not SpecifiedNot Specified

Comparative Efficacy with Standard Chemotherapeutics

Understanding Itraconazole's potency relative to established anti-cancer drugs is crucial for evaluating its potential. The following table provides a comparison of IC50 values between Itraconazole and standard chemotherapeutic agents in specific cancer cell lines.

Cancer TypeCell LineDrugIC50 (µM)
Gastric CancerSGC-7901Itraconazole24.83[1]
5-Fluorouracil (5-FU)8.26[1]
Breast CancerMCF-7ItraconazoleNot Specified
5-Fluorouracil (5-FU)Not Specified

Notably, studies have shown that Itraconazole can act synergistically with chemotherapeutic agents, enhancing their anti-tumor effects. For instance, in non-small cell lung cancer xenograft models, the combination of Itraconazole and cisplatin (B142131) resulted in significantly greater tumor growth inhibition than either agent alone[6]. Similarly, co-administration of Itraconazole with paclitaxel (B517696) in a colon cancer model demonstrated synergistic anti-tumor activity[7][8].

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays (MTT and CCK-8)

These colorimetric assays are fundamental in assessing the cytotoxic and anti-proliferative effects of compounds on cancer cells.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of Itraconazole or a vehicle control (e.g., DMSO).

  • The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Reagent Incubation:

  • For MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[9][10]

  • For CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • For MTT Assay: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[9][10]

  • For CCK-8 Assay: The absorbance is measured directly at a wavelength of 450 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway Inhibition: The Mechanism of Action

Itraconazole exerts its anti-proliferative effects primarily through the inhibition of two critical signaling pathways implicated in cancer development and progression: the Hedgehog (Hh) and Wnt/β-catenin pathways.

Hedgehog Signaling Pathway

The Hedgehog pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of several cancers. Itraconazole inhibits this pathway by targeting the Smoothened (SMO) receptor, a key transmembrane protein.[11][12][13]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI sequesters GLI_active GLI (active) GLI->GLI_active translocates Target_Genes Target Genes (e.g., GLI1, PTCH1, Cyclin D1) GLI_active->Target_Genes promotes transcription Hh Hedgehog Ligand Hh->PTCH1 binds Itraconazole Itraconazole Itraconazole->SMO inhibits

Itraconazole inhibits the Hedgehog signaling pathway by targeting the SMO receptor.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another fundamental signaling cascade that, when dysregulated, contributes to tumorigenesis. Itraconazole has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[14][15]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits LRP5_6 LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates & translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes transcription Wnt Wnt Ligand Wnt->Frizzled binds Itraconazole Itraconazole Itraconazole->Destruction_Complex may stabilize

Itraconazole's inhibitory effect on the Wnt/β-catenin signaling pathway.
Experimental Workflow for Evaluating Anti-Proliferative Effects

The following diagram illustrates a typical experimental workflow for validating the anti-proliferative effects of a compound like Itraconazole in cancer cell lines.

Experimental_Workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells drug_treatment Treat with Itraconazole (various concentrations) seed_cells->drug_treatment incubation Incubate for 24, 48, 72h drug_treatment->incubation viability_assay Perform Cell Viability Assay (MTT or CCK-8) incubation->viability_assay pathway_analysis Analyze Signaling Pathways (Western Blot, qPCR) incubation->pathway_analysis data_analysis Measure Absorbance & Calculate % Viability viability_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End: Data Interpretation ic50->end pathway_analysis->end

A generalized workflow for assessing the anti-proliferative effects of Itraconazole.

References

In Vitro Antifungal Activity: A Comparative Analysis of Itraconazole and Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of the antifungal activities of Itraconazole (B105839) and Posaconazole (B62084). The information is supported by experimental data from peer-reviewed studies to facilitate an objective evaluation of these two widely used triazole antifungal agents.

Comparative Antifungal Potency: A Summary of In Vitro Susceptibility Data

The in vitro efficacy of Itraconazole and Posaconazole has been extensively evaluated against a broad spectrum of fungal pathogens. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, are a key measure of in vitro potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for Itraconazole and Posaconazole against various clinically relevant fungal species.

Fungal SpeciesDrugNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans Itraconazole1,992≤0.03 - >8.00.120.5
Posaconazole1,992≤0.007 - 2.00.030.06
Candida glabrata Itraconazole421≤0.03 - >8.01.0>8.0
Posaconazole421≤0.007 - >8.01.04.0
Candida krusei Itraconazole1000.12 - 2.00.51.0
Posaconazole1000.03 - 0.50.250.5
Cryptococcus neoformans Itraconazole373≤0.03 - 1.00.250.5
Posaconazole373≤0.007 - 1.00.060.5
Aspergillus spp. Itraconazole1,423-0.51.0
Posaconazole1,423-0.1250.5
Zygomycetes Itraconazole37-1.08.0
Posaconazole37-0.254.0

Data compiled from multiple sources.[1][2][3][4][5][6][7][8]

Overall, the data indicates that Posaconazole generally exhibits greater in vitro potency against a wide range of yeasts and molds compared to Itraconazole.[1][2][3][4][5] Posaconazole was found to be more active than Itraconazole against all Candida spp. and C. neoformans tested.[1][2][3] Notably, 100% of C. krusei isolates were inhibited by ≤0.5 µg/mL of Posaconazole, compared to 72% for Itraconazole.[1] Against Aspergillus species, Posaconazole also demonstrated higher in vitro activity.[5] Furthermore, Posaconazole showed significant activity against zygomycetes, a class of fungi often resistant to other azoles, and was slightly more active than Itraconazole against these challenging pathogens.[6][7][8]

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide is primarily based on standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI), formerly known as the National Committee for Clinical Laboratory Standards (NCCLS). These protocols are designed to ensure reproducibility and comparability of results across different laboratories.

Broth Microdilution Method for Yeasts (CLSI Document M27-A)

This method is commonly used for determining the MICs of antifungal agents against yeast isolates such as Candida spp. and Cryptococcus neoformans.[1][9][10]

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar (B569324) medium, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: Stock solutions of Itraconazole and Posaconazole are prepared, typically in a solvent like polyethylene (B3416737) glycol. Serial twofold dilutions of the antifungal agents are then made in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[1][2]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity compared to the growth control well) is observed visually or spectrophotometrically.[8]

Broth Microdilution Method for Filamentous Fungi (CLSI Document M38-A)

For filamentous fungi like Aspergillus spp. and zygomycetes, a modified version of the broth microdilution method is employed.[9][11]

  • Inoculum Preparation: Spore suspensions are prepared by washing the surface of a mature fungal culture with sterile saline containing a wetting agent (e.g., Tween 20). The resulting conidial suspension is then adjusted to a specific concentration using a hemocytometer or spectrophotometer.

  • Antifungal Agent Preparation: Similar to the method for yeasts, serial dilutions of the antifungal agents are prepared in RPMI 1640 medium within microtiter plates.

  • Incubation: The prepared inoculum is added to each well, and the plates are incubated at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control well.

  • MIC Determination: The MIC is determined as the lowest drug concentration that shows a predefined level of growth inhibition compared to the drug-free control. For azoles, this is often a prominent reduction in growth.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved in antifungal susceptibility testing and the mechanism by which these drugs exert their effects, the following diagrams are provided.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Isolate Fungal Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Fungal_Isolate->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Stock Antifungal Stock Solutions (Itraconazole & Posaconazole) Serial_Dilution Serial Dilutions in Microtiter Plate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Reading MIC Reading (Visual or Spectrophotometric) Incubation->MIC_Reading Result Determination of MIC Value MIC_Reading->Result Azole_Mechanism_of_Action Azoles Itraconazole Posaconazole Enzyme Lanosterol 14-alpha-demethylase (CYP51) Azoles->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Conversion Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Depletion leads to Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

References

Navigating the Maze of Azole Resistance: A Comparative Guide to Itraconazole Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antifungal cross-resistance is paramount in the fight against invasive fungal infections. This guide provides an objective comparison of itraconazole's performance against other azole antifungals, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

The clinical utility of azole antifungals, a cornerstone in the treatment of fungal diseases, is increasingly threatened by the emergence of drug resistance. Itraconazole, a broad-spectrum triazole, is no exception. A critical concern for clinicians and researchers is the phenomenon of cross-resistance, where resistance to one azole confers resistance to other members of the same class. This guide delves into the mechanisms driving this phenomenon and presents a comparative analysis of itraconazole's susceptibility in the context of resistance to other commonly used azoles like fluconazole (B54011) and voriconazole (B182144).

Quantitative Analysis of Azole Cross-Resistance

The development of resistance to one azole antifungal can have significant implications for the efficacy of others. The following tables summarize minimum inhibitory concentration (MIC) data from various studies, illustrating the extent of cross-resistance between itraconazole, fluconazole, and voriconazole in different fungal species. MIC is a measure of the lowest drug concentration needed to inhibit the visible growth of a microorganism.

Table 1: Comparative MICs (μg/mL) for Azole-Susceptible vs. Azole-Resistant Candida albicans Isolates

Isolate TypeItraconazole (ITC)Fluconazole (FLC)Voriconazole (VRC)Common Resistance Mechanism
FLC-Susceptible0.015 - 0.250.25 - 1.00.015 - 0.125-
FLC-Resistant0.125 - >16>640.03 - >8ERG11 mutations, Efflux pump overexpression

Data synthesized from multiple sources indicating trends in MIC shifts.[1][2]

Table 2: Comparative MICs (μg/mL) for Itraconazole-Resistant Aspergillus fumigatus Isolates

Isolate TypeItraconazole (ITC)Voriconazole (VRC)Posaconazole (POS)Common Resistance Mechanism
ITC-Susceptible≤1≤1≤0.25-
ITC-Resistant>4 - >160.5 - >80.25 - 2cyp51A mutations (e.g., TR34/L98H)

Data synthesized from multiple sources illustrating typical MIC ranges.[3][4]

The Molecular Underpinnings of Azole Cross-Resistance

Cross-resistance among azole antifungals is primarily driven by a limited number of molecular mechanisms that can affect the entire class of drugs, albeit to varying degrees.[5][6] The principal mechanisms include:

  • Target Enzyme Modification: Mutations in the ERG11 gene (or its homolog cyp51A in Aspergillus) encode for the lanosterol (B1674476) 14-α-demethylase, the enzymatic target of azoles.[1][7][8] These mutations can alter the enzyme's structure, reducing the binding affinity of azole drugs. Some mutations confer high-level resistance to shorter-tailed azoles like fluconazole, while having a lesser impact on the susceptibility to longer-tailed azoles like itraconazole.[1] However, certain mutations can lead to broad cross-resistance.[9]

  • Overexpression of the Target Enzyme: An increased production of the Erg11p enzyme can titrate the available drug, requiring higher concentrations for effective inhibition.[7][10] This mechanism is often regulated by gain-of-function mutations in transcription factors such as Upc2.[11]

  • Efflux Pump Overexpression: Fungal cells can actively transport azoles out of the cell through the overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[12][13][14] The upregulation of these transporters is a common mechanism of multidrug resistance and can lead to broad azole cross-resistance.[15] Transcription factors like Tac1 and Mrr1 play a crucial role in regulating the expression of these efflux pumps.[16]

Below is a diagram illustrating the key signaling pathways that contribute to azole cross-resistance.

AzoleResistancePathways Signaling Pathways in Azole Cross-Resistance cluster_cytoplasm Cytoplasm & Membrane UPC2 Upc2 (Transcription Factor) ERG11_gene ERG11 Gene UPC2->ERG11_gene Upregulates TAC1 Tac1 (Transcription Factor) CDR_genes CDR1/CDR2 Genes (ABC Transporters) TAC1->CDR_genes Upregulates MRR1 Mrr1 (Transcription Factor) MDR1_gene MDR1 Gene (MFS Transporter) MRR1->MDR1_gene Upregulates Erg11p Erg11p (Lanosterol 14-α-demethylase) ERG11_gene->Erg11p Transcription & Translation EffluxPumps ABC & MFS Efflux Pumps CDR_genes->EffluxPumps Transcription & Translation MDR1_gene->EffluxPumps Transcription & Translation Azoles Azole Antifungals (Itraconazole, etc.) Azoles->Erg11p Inhibits Azoles->EffluxPumps Efflux Ergosterol Ergosterol Erg11p->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11p CrossResistanceWorkflow Experimental Workflow for Cross-Resistance Assessment Start Start: Isolate Fungal Strain Culturing Culture Isolate on Appropriate Medium Start->Culturing Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Culturing->Inoculum SusceptibilityTesting Perform Broth Microdilution (CLSI/EUCAST) Inoculum->SusceptibilityTesting Incubation Incubate at 35°C for 24-72h SusceptibilityTesting->Incubation MIC_Determination Determine MICs for Itraconazole & Other Azoles Incubation->MIC_Determination Data_Analysis Analyze and Compare MIC Data MIC_Determination->Data_Analysis Molecular_Analysis Molecular Analysis (Optional): - ERG11/cyp51A sequencing - Efflux gene expression (qRT-PCR) MIC_Determination->Molecular_Analysis Conclusion Conclusion: Assess Cross-Resistance Profile Data_Analysis->Conclusion Molecular_Analysis->Data_Analysis

References

A Head-to-Head In Vitro Comparison of Itraconazole and Cyclopamine as Hedgehog Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two prominent Hedgehog (Hh) signaling pathway inhibitors: Itraconazole, an antifungal drug repurposed for its anti-cancer properties, and Cyclopamine, a well-established steroidal alkaloid inhibitor. This comparison is based on experimental data from peer-reviewed studies and focuses on their mechanisms of action, inhibitory concentrations, and synergistic potential.

Mechanism of Action: Targeting Smoothened Through Different Approaches

Both Itraconazole and Cyclopamine exert their inhibitory effects on the Hedgehog signaling pathway by targeting the 7-transmembrane protein Smoothened (SMO).[1][2][3] However, their molecular interactions with SMO are distinct.

Cyclopamine , a naturally occurring steroidal alkaloid, is a direct antagonist of SMO.[1] It binds to a specific site on the SMO protein, preventing its conformational change and subsequent activation of downstream signaling.[1] Interestingly, treatment with Cyclopamine has been shown to induce the accumulation of SMO in the primary cilium.[1]

Itraconazole also targets SMO but through a mechanism distinct from that of Cyclopamine.[1][2][3][4] It does not compete for the same binding site as Cyclopamine.[1] In contrast to Cyclopamine, Itraconazole treatment prevents the accumulation of SMO in the primary cilium that is typically induced by Hedgehog pathway activation.[1] This suggests that Itraconazole acts as a non-competitive inhibitor of SMO.[1]

cluster_Hedgehog_Pathway Hedgehog Signaling Pathway cluster_Inhibitors Inhibitors Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI-A GLI (Active) GLI->GLI-A Target Genes Target Gene Expression (e.g., Gli1, Ptch1) GLI-A->Target Genes Activates Cyclopamine Cyclopamine Cyclopamine->SMO Directly Binds & Inhibits Itraconazole Itraconazole Itraconazole->SMO Inhibits at a Distinct Site

Figure 1: Hedgehog Signaling Pathway and Points of Inhibition.

Quantitative Comparison of In Vitro Efficacy

Direct head-to-head comparisons of the half-maximal inhibitory concentration (IC50) for Itraconazole and Cyclopamine can vary depending on the cell line and assay conditions. However, studies investigating their synergistic effects provide valuable insights into their relative potencies.

One key study demonstrated a significant synergistic interaction between Itraconazole and a potent Cyclopamine derivative, KAAD-cyclopamine, in inhibiting the Hedgehog pathway.[1]

Compound CombinationIC50 of KAAD-cyclopamineIC50 of Itraconazole
KAAD-cyclopamine alone20 nM-
KAAD-cyclopamine + Itraconazole2 nM-
Itraconazole alone-800 nM
Itraconazole + KAAD-cyclopamine-130 nM

Table 1: Synergistic Inhibition of the Hedgehog Pathway. Data from a study showing the decrease in IC50 values when Itraconazole and KAAD-cyclopamine are used in combination, indicating a synergistic effect.[1]

Furthermore, in a study on prostate cancer cells, the combination of Itraconazole and Cyclopamine resulted in significantly greater inhibition of cell growth than either agent alone.[5][6] This synergistic effect highlights the potential of a dual-pronged approach to block Hedgehog signaling more effectively.[5][6]

Experimental Protocols

To facilitate the replication and further investigation of the comparative effects of Itraconazole and Cyclopamine, detailed methodologies for key in vitro experiments are provided below.

Hedgehog Pathway Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway.

  • Cell Line: Use a cell line stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).

  • Cell Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pathway Activation: Stimulate the Hedgehog pathway by adding a conditioned medium containing the Sonic Hedgehog (Shh) ligand or a small molecule agonist like SAG.

  • Inhibitor Treatment: Concurrently treat the cells with a serial dilution of Itraconazole, Cyclopamine, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Luciferase Assay: Measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized data against the inhibitor concentration to determine the IC50 values.

Start Start Seed_Cells Seed Reporter Cell Line Start->Seed_Cells Activate_Pathway Activate Hh Pathway (e.g., Shh ligand) Seed_Cells->Activate_Pathway Add_Inhibitors Add Itraconazole, Cyclopamine, or Combo Activate_Pathway->Add_Inhibitors Incubate Incubate 48-72h Add_Inhibitors->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Analyze_Data Normalize Data & Calculate IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a Hedgehog Pathway Reporter Assay.
Cell Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines with an activated Hedgehog pathway.

  • Cell Seeding: Plate cancer cells (e.g., prostate cancer cell lines PC-3 or 22Rv1) in a 96-well plate.

  • Inhibitor Treatment: After cell adherence, treat with various concentrations of Itraconazole, Cyclopamine, or their combination.

  • Incubation: Incubate for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, WST-1, or a commercial kit that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Hh Target Gene Expression

This method is used to assess the protein levels of downstream targets of the Hedgehog pathway.

  • Cell Lysis: Treat cells with Itraconazole, Cyclopamine, or their combination for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Hh pathway target proteins (e.g., Gli1, Ptch1) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control to determine the relative protein expression.

Cell_Treatment Treat Cells with Inhibitors Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-Gli1) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Figure 3: Western Blotting Workflow for Hh Target Proteins.

Conclusion

In vitro studies demonstrate that both Itraconazole and Cyclopamine are effective inhibitors of the Hedgehog signaling pathway, albeit through distinct mechanisms of action on the SMO protein. While Cyclopamine is a well-characterized direct antagonist, Itraconazole offers a non-competitive mode of inhibition. The synergistic effects observed when these two compounds are used in combination suggest that a multi-targeted approach to SMO inhibition could be a more potent therapeutic strategy for cancers driven by aberrant Hedgehog signaling. The experimental protocols provided herein offer a framework for further head-to-head comparisons and investigations into the synergistic potential of these and other Hedgehog pathway inhibitors.

References

Validating Itraconazole's Inhibition of GLI1 Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Itraconazole's performance in inhibiting GLI1 (Glioma-Associated Oncogene Homolog 1) expression against other known Hedgehog (Hh) signaling pathway inhibitors. The data presented is supported by experimental evidence from peer-reviewed studies, with detailed methodologies for key experiments to aid in reproducibility and further investigation.

Introduction to Itraconazole and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway is implicated in the development and progression of various cancers. A key effector of the Hh pathway is the transcription factor GLI1, which, when activated, translocates to the nucleus and induces the expression of target genes involved in cell proliferation, survival, and differentiation.

Itraconazole, an azole antifungal agent, has been identified as a potent inhibitor of the Hedgehog signaling pathway.[1][2] Its primary mechanism of action in this context is the inhibition of the Smoothened (SMO) receptor, a key transducer of the Hh signal.[2][3] By inhibiting SMO, Itraconazole effectively downregulates the expression and activity of GLI1.[2][3] Some studies also suggest that Itraconazole may have a direct or indirect inhibitory effect on GLI1 itself.[2][4] This guide will delve into the experimental validation of this inhibitory effect and compare its efficacy with other well-known Hh pathway inhibitors, namely GANT61 and Cyclopamine (B1684311).

Comparison of Inhibitor Performance

The following table summarizes the quantitative data on the inhibition of GLI1 expression by Itraconazole and its alternatives, GANT61 and Cyclopamine. It is important to note that the experimental conditions, such as cell lines and assay types, can influence the observed potency.

InhibitorMechanism of ActionTargetAssay TypeCell LineIC50 / ConcentrationEffect on GLI1 ExpressionReference
Itraconazole Indirect (SMO antagonist)SMOqPCRMedulloblastoma spheres~100 nMInhibition of Gli1 mRNA transcription[5]
Luciferase Reporter AssayShh-Light2~800 nMInhibition of Gli-luciferase activity[5]
Western Blot / qPCRGastric Cancer Cells10 µMDecreased GLI1 protein and mRNA levels[4][6][7]
GANT61 Direct GLI1/2 inhibitorGLI1/GLI2Luciferase Reporter AssayNIH 3T3 (Shh-L2)~5 µMSuppression of Gli-luciferase activity[2][8]
qPCRMetastatic Oral Squamous Carcinoma (HSC3)36 µMSignificant reduction in GLI1 mRNA[9]
Western BlotMetastatic Oral Squamous Carcinoma (HSC3)18 µM and 36 µMReduced GLI1 protein levels[9]
Cell Viability AssayT-cell lymphoma lines6.81 - 13.76 µMDose-dependent decrease in viability[1]
Cyclopamine Direct SMO antagonistSMOLuciferase Reporter AssayShh-LIGHT2~300 nMInhibition of Shh signaling[10]
qPCRPancreatic Cancer (Panc-1)10-30 µMDose-dependent decrease in GLI1 mRNA[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental replication and validation.

Western Blotting for GLI1 Protein Expression

This protocol is a general guideline and may require optimization based on the specific cell line and antibodies used.

a. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency in a 6-well plate.

  • Treat cells with the desired concentrations of Itraconazole, GANT61, or Cyclopamine for the specified duration (e.g., 24-48 hours).

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against GLI1 (e.g., Cell Signaling Technology #2553, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize GLI1 protein levels to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for GLI1 mRNA Expression

a. RNA Extraction and cDNA Synthesis:

  • Culture and treat cells as described in the Western Blotting protocol.

  • Extract total RNA from the cells using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for human GLI1, and a SYBR Green or TaqMan master mix.

    • Human GLI1 Forward Primer Example: 5'-AGCCTTCAGCAATGCCAGTGAC-3'[13]

    • Human GLI1 Reverse Primer Example: 5'-GTCAGGACCATGCACTGTCTTG-3'[13]

  • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method, normalizing the expression of GLI1 to a housekeeping gene (e.g., GAPDH or ACTB).

Dual-Luciferase Reporter Assay for GLI-Mediated Transcription

a. Cell Transfection:

  • Seed cells (e.g., NIH 3T3 or HEK293T) in a 96-well plate.

  • Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple GLI-binding sites in its promoter (e.g., 8xGli-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

b. Treatment and Luciferase Measurement:

  • After 24 hours of transfection, treat the cells with various concentrations of Itraconazole, GANT61, or Cyclopamine.

  • For experiments involving pathway activation, co-treat with a Hedgehog pathway agonist like Sonic Hedgehog (Shh) ligand or a Smoothened agonist (SAG).

  • After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Visualizing the Mechanisms

To better understand the points of intervention for each inhibitor and the experimental process, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits GLI_complex GLI-SUFU Complex SMO->GLI_complex Activates (relieves inhibition) SUFU SUFU GLI_active Active GLI1 GLI_complex->GLI_active Dissociation GLI1_nucleus GLI1 GLI_active->GLI1_nucleus Translocation Target_Genes Target Gene Expression GLI1_nucleus->Target_Genes Activates Transcription Itraconazole Itraconazole Itraconazole->SMO Inhibits Cyclopamine Cyclopamine Cyclopamine->SMO Inhibits GANT61 GANT61 GANT61->GLI1_nucleus Inhibits (DNA binding) Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of GLI1 Expression cell_culture 1. Cell Culture (e.g., cancer cell line) inhibitor_treatment 2. Treatment with Inhibitors (Itraconazole, GANT61, Cyclopamine) cell_culture->inhibitor_treatment western_blot 3a. Western Blot (GLI1 Protein Level) inhibitor_treatment->western_blot qpcr 3b. qPCR (GLI1 mRNA Level) inhibitor_treatment->qpcr luciferase_assay 3c. Luciferase Assay (GLI1 Transcriptional Activity) inhibitor_treatment->luciferase_assay data_analysis 4. Data Analysis & Comparison western_blot->data_analysis qpcr->data_analysis luciferase_assay->data_analysis

References

A Comparative Analysis of Itraconazole Stereoisomers' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Itraconazole (B105839), a triazole antifungal agent, is a cornerstone in the management of various fungal infections. It exists as a complex mixture of stereoisomers due to its three chiral centers, resulting in eight distinct molecules. The commercially available formulation is an equimolar mixture of four cis-diastereomers. Emerging research has unveiled that these stereoisomers possess differential antifungal, antiangiogenic, and metabolic properties. This guide provides a comparative analysis of the activity of Itraconazole's stereoisomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their nuanced biological effects.

Antifungal Activity

The primary mechanism of Itraconazole's antifungal action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[1][2] Disruption of this pathway compromises the integrity of the fungal cell membrane.[1][2] The stereochemical configuration of Itraconazole significantly influences its antifungal potency.

While the clinically used cis-isomers generally exhibit potent antifungal activity, certain trans-isomers have been shown to be equally or even more effective against specific fungal strains.[3] Conversely, other trans-isomers display markedly reduced activity.[3] This highlights the importance of stereochemistry in the interaction with the fungal CYP51 enzyme.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Itraconazole stereoisomers against various fungal pathogens. The data is compiled from multiple in vitro studies.

StereoisomerConfigurationCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
cis-Isomers
1a(+)-(2S,4R,2'S)0.016 - 0.1250.125 - 0.50.03 - 0.25
1b(+)-(2S,4R,2'R)0.016 - 0.1250.125 - 0.50.03 - 0.25
1c(-)-(2R,4S,2'R)0.016 - 0.1250.125 - 0.50.03 - 0.25
1d(-)-(2R,4S,2'S)0.016 - 0.1250.125 - 0.50.03 - 0.25
trans-Isomers
1e(+)-(2S,4S,2'S)0.016 - 0.1250.125 - 0.50.125 - 1
1f(+)-(2S,4S,2'R)0.016 - 0.1250.125 - 0.50.125 - 1
1g(-)-(2R,4R,2'R)0.5 - 4>80.06 - 0.5
1h(-)-(2R,4R,2'S)0.5 - 4>80.06 - 0.5
Racemic Mixture0.03 - 0.250.25 - 10.06 - 0.5

Note: MIC values can vary depending on the specific strain and testing methodology.[4][5][6][7]

Antiangiogenic Activity

Beyond its antifungal properties, Itraconazole has demonstrated potent antiangiogenic activity, which is largely independent of its effect on fungal CYP51.[8][9] This activity is primarily attributed to the inhibition of cholesterol trafficking and subsequent disruption of the mTOR (mechanistic target of rapamycin) and Hedgehog signaling pathways.[8][10] The stereochemistry of Itraconazole also plays a critical role in its antiangiogenic effects, with the cis-isomers generally showing greater potency than the trans-isomers.[3]

Quantitative Antiangiogenic Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of Itraconazole stereoisomers on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, a common in vitro measure of antiangiogenic activity.

StereoisomerConfigurationHUVEC Proliferation IC50 (nM)
cis-Isomers
1a(+)-(2S,4R,2'S)100 - 150
1b(+)-(2S,4R,2'R)100 - 150
1c(-)-(2R,4S,2'R)100 - 150
1d(-)-(2R,4S,2'S)100 - 150
trans-Isomers
1e(+)-(2S,4S,2'S)400 - 600
1f(+)-(2S,4S,2'R)400 - 600
1g(-)-(2R,4R,2'R)>1000
1h(-)-(2R,4R,2'S)>1000
Racemic Mixture150 - 250

Note: IC50 values can vary depending on the specific experimental conditions.[3]

Metabolism by CYP3A4

The metabolism of Itraconazole is highly stereoselective, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][11] This differential metabolism can lead to variations in the in vivo concentrations of the active stereoisomers and their metabolites, impacting both efficacy and the potential for drug-drug interactions.[12] Notably, all four cis-stereoisomers are potent inhibitors of CYP3A4, while the trans-isomers are also tight-binding inhibitors.[2][13] However, the metabolic fate of the stereoisomers differs significantly.

Quantitative CYP3A4 Inhibition Data

The following table summarizes the inhibitory constants (Ki) or IC50 values of Itraconazole stereoisomers against CYP3A4-mediated metabolism.

StereoisomerConfigurationCYP3A4 Inhibition (Ki or IC50 in nM)
cis-Isomers
1a(+)-(2S,4R,2'S)3.7 - 14.8
1b(+)-(2S,4R,2'R)3.7 - 14.8
1c(-)-(2R,4S,2'R)3.7 - 14.8
1d(-)-(2R,4S,2'S)3.7 - 14.8
trans-Isomers
1e(+)-(2S,4S,2'S)16 - 26
1f(+)-(2S,4S,2'R)16 - 26
1g(-)-(2R,4R,2'R)16 - 26
1h(-)-(2R,4R,2'S)16 - 26

Note: Inhibition constants can vary depending on the specific substrate and experimental setup.[2][13]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[14][15][16][17][18]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Drug Dilution: A serial two-fold dilution of each Itraconazole stereoisomer is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the drug-free control well, as determined visually or spectrophotometrically.[3]

HUVEC Proliferation Assay

This assay measures the effect of compounds on the proliferation of human umbilical vein endothelial cells (HUVECs).[19][20][21][22][23]

  • Cell Seeding: HUVECs are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Itraconazole stereoisomers for 24-72 hours.

  • Proliferation Assessment: Cell proliferation is assessed using one of the following methods:

    • MTT/CCK-8 Assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • [³H]-Thymidine Incorporation: Measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

    • Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

CYP3A4 Inhibition Assay

This assay determines the inhibitory potential of compounds on the activity of the CYP3A4 enzyme.[12][13][24]

  • Incubation Mixture: A reaction mixture containing human liver microsomes (as a source of CYP3A4), a specific CYP3A4 substrate (e.g., midazolam or testosterone), and a NADPH-generating system is prepared in a suitable buffer.

  • Inhibitor Addition: Various concentrations of the Itraconazole stereoisomers are added to the incubation mixture.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite of the CYP3A4 substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • IC50/Ki Calculation: The IC50 or Ki value is determined by analyzing the inhibition of metabolite formation at different inhibitor concentrations.

Lanosterol 14α-Demethylase (CYP51) Binding Assay

This assay measures the binding affinity of compounds to the fungal target enzyme, CYP51.[25][26][27]

  • Enzyme Preparation: Purified recombinant fungal CYP51 is used.

  • Ligand Titration: The enzyme is titrated with increasing concentrations of the Itraconazole stereoisomers.

  • Spectroscopic Measurement: The binding of the azole to the heme iron of CYP51 induces a characteristic spectral shift (Type II difference spectrum), which is measured using a spectrophotometer.

  • Dissociation Constant (Kd) Calculation: The dissociation constant (Kd), a measure of binding affinity, is calculated from the spectral titration data.

Signaling Pathways

The differential activities of Itraconazole stereoisomers can be attributed to their distinct interactions with key cellular signaling pathways.

mTOR Signaling Pathway

Itraconazole's antiangiogenic effect is mediated in part through the inhibition of the mTOR signaling pathway.[8][10][28] Itraconazole has been shown to bind to the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane, leading to a disruption in cellular energy homeostasis (increased AMP/ATP ratio).[8] This activates AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1, a central regulator of cell growth and proliferation.

mTOR_Pathway Itraconazole Itraconazole VDAC1 VDAC1 Itraconazole->VDAC1 binds Mitochondria Mitochondria VDAC1->Mitochondria disrupts function ATP ATP Mitochondria->ATP decreases production AMP AMP Mitochondria->AMP increases ratio AMPK AMPK AMP->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Proliferation Proliferation mTORC1->Proliferation promotes

Caption: Itraconazole inhibits mTOR signaling via VDAC1 and AMPK.

Hedgehog Signaling Pathway

Itraconazole also antagonizes the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers.[1][29][30][31][32] Itraconazole is thought to act on Smoothened (SMO), a key transmembrane protein in the Hh pathway, through a mechanism distinct from other SMO antagonists.[30] This inhibition prevents the activation of downstream GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.

Hedgehog_Pathway cluster_membrane Cell Membrane Hh_ligand Hedgehog Ligand PTCH1 Patched1 Hh_ligand->PTCH1 binds SMO Smoothened PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits dissociation of GLI GLI SUFU->GLI sequesters Nucleus Nucleus GLI->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes activates Itraconazole Itraconazole Itraconazole->SMO inhibits

Caption: Itraconazole inhibits the Hedgehog signaling pathway at Smoothened.

Conclusion

The stereochemistry of Itraconazole is a critical determinant of its biological activity. The eight stereoisomers exhibit distinct profiles in terms of their antifungal potency, antiangiogenic effects, and metabolic stability. This comparative analysis underscores the potential for developing stereochemically pure formulations of Itraconazole to optimize therapeutic outcomes, either by enhancing efficacy against specific pathogens or by improving the safety profile through altered metabolism and reduced potential for drug interactions. Further research into the precise molecular interactions of each stereoisomer with their respective targets will be invaluable for the rational design of next-generation antifungal and antiangiogenic agents.

References

Itraconazole's Role in Combating Fluconazole-Resistant Candida Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Efficacy Comparison and Mechanistic Overview for Researchers and Drug Development Professionals

The rise of fluconazole (B54011) resistance in Candida species presents a significant challenge in the management of invasive fungal infections. As a first-line therapy, fluconazole's efficacy is being compromised by various resistance mechanisms, necessitating a thorough evaluation of alternative antifungal agents. This guide provides a comparative analysis of itraconazole's efficacy against fluconazole-resistant Candida strains, supported by in-vitro susceptibility data and an overview of the underlying resistance pathways.

Comparative In-Vitro Efficacy of Itraconazole (B105839)

Itraconazole, another member of the triazole class of antifungals, often retains activity against Candida isolates that have developed resistance to fluconazole. However, the potential for cross-resistance exists, primarily dictated by the specific mechanism of fluconazole resistance. Below is a summary of minimum inhibitory concentration (MIC) data from various studies, comparing itraconazole's activity against fluconazole-susceptible and fluconazole-resistant Candida isolates.

Candida SpeciesFluconazole SusceptibilityItraconazole MIC50 (µg/mL)Itraconazole MIC90 (µg/mL)Reference
C. albicansSusceptible≤0.030.25[1]
C. albicansResistant0.51.0[1]
C. albicansResistant (n=160)--[2][3]
17.5% cross-resistant to itraconazole
C. glabrataResistant (n=293)--[2][3]
61.4% cross-resistant to itraconazole
C. kruseiResistant (n=48)--[2][3]
12.5% cross-resistant to itraconazole
C. tropicalisResistant (n=18)--[2][3]
55.5% cross-resistant to itraconazole

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

The data indicates that while itraconazole can be effective against fluconazole-resistant strains, higher concentrations are often required.[1] The degree of cross-resistance varies significantly among different Candida species.[2][3] For instance, C. glabrata and C. tropicalis with fluconazole resistance are more likely to exhibit elevated MICs to itraconazole as well.[2][3]

Understanding the Mechanisms of Azole Resistance

Resistance to azole antifungals in Candida species is a multifactorial phenomenon. The primary mechanisms include:

  • Overexpression of Efflux Pumps: The ATP-binding cassette (ABC) transporters (encoded by CDR1 and CDR2 genes) and the major facilitator superfamily (MFS) transporter (encoded by the MDR1 gene) are key players in pumping azole drugs out of the fungal cell, reducing their intracellular concentration.[4][5] Overexpression of these pumps is a common mechanism of resistance.[4][5]

  • Alterations in the Target Enzyme: The ERG11 gene encodes the enzyme lanosterol (B1674476) 14α-demethylase, the primary target of azole antifungals.[4] Point mutations in ERG11 can lead to a modified enzyme with reduced affinity for azoles, thereby diminishing the drug's inhibitory effect.[4][6] Upregulation of ERG11 can also contribute to resistance by increasing the amount of target enzyme.[6]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in the sterol composition of the fungal cell membrane can also contribute to reduced azole susceptibility.[7]

The following diagram illustrates the key signaling pathways involved in azole resistance in Candida.

AzoleResistancePathways cluster_cell Candida Cell cluster_pumps Efflux Pumps cluster_nucleus Nucleus Azole Azole (Fluconazole/Itraconazole) Erg11p Lanosterol 14α-demethylase (Erg11p) Azole->Erg11p Inhibits CDR1 Cdr1p Azole->CDR1 CDR2 Cdr2p Azole->CDR2 MDR1 Mdr1p Azole->MDR1 Ergosterol Ergosterol Erg11p->Ergosterol Synthesis CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Incorporation Lanosterol Lanosterol Lanosterol->Erg11p Substrate Azole_ext Azole CDR1->Azole_ext Efflux CDR2->Azole_ext Efflux MDR1->Azole_ext Efflux ERG11_gene ERG11 gene ERG11_gene->Erg11p Transcription & Translation CDR_genes CDR1/2 genes CDR_genes->CDR1 Transcription & Translation CDR_genes->CDR2 MDR1_gene MDR1 gene MDR1_gene->MDR1 Transcription & Translation Azole_ext->Azole Enters Cell mutations Point mutations reduce azole binding mutations->ERG11_gene upregulation Gene upregulation increases enzyme level upregulation->ERG11_gene pump_upregulation Gene upregulation increases pump expression pump_upregulation->CDR_genes pump_upregulation->MDR1_gene

Mechanisms of Azole Resistance in Candida.

Experimental Protocols

The determination of in-vitro susceptibility of Candida species to antifungal agents is crucial for guiding clinical therapy and for research purposes. The Clinical and Laboratory Standards Institute (CLSI) M27 methodology for broth dilution antifungal susceptibility testing of yeasts is a widely accepted standard.

Broth Microdilution Method (based on CLSI M27)

  • Inoculum Preparation:

    • Candida isolates are subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of itraconazole and other tested antifungals are prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

    • The endpoint can be read visually or spectrophotometrically.

The following diagram outlines the experimental workflow for determining the antifungal susceptibility of Candida isolates.

AntifungalSusceptibilityWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Isolate Candida Strain subculture Subculture on Agar (24h, 35°C) start->subculture suspension Create Saline Suspension (0.5 McFarland) subculture->suspension inoculum Prepare Final Inoculum in RPMI Medium suspension->inoculum plate_inoculation Inoculate Microtiter Plates inoculum->plate_inoculation antifungal_prep Prepare Serial Dilutions of Antifungal Agents antifungal_prep->plate_inoculation incubation Incubate Plates (24-48h, 35°C) plate_inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC (≥50% Growth Inhibition) read_results->determine_mic end End: Report MIC Value determine_mic->end

Antifungal Susceptibility Testing Workflow.

Conclusion

Itraconazole remains a viable therapeutic option for Candida infections that are resistant to fluconazole. However, the presence of cross-resistance, particularly in non-albicans species like C. glabrata, underscores the importance of antifungal susceptibility testing to guide appropriate clinical management.[2][3] Understanding the specific resistance mechanisms at play within a given isolate can further inform treatment decisions and aid in the development of novel antifungal strategies. For researchers and drug development professionals, the continued surveillance of susceptibility patterns and the exploration of combination therapies are critical areas of focus to overcome the challenge of azole resistance in Candida.

References

Assessing the Synergistic Effects of Itraconazole with Cisplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs with established safety profiles presents a promising and efficient strategy in oncology. Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent anticancer properties, including the ability to synergize with conventional chemotherapeutic agents like cisplatin (B142131). This guide provides a comprehensive comparison of the synergistic effects of Itraconazole and cisplatin, supported by experimental data, detailed protocols, and mechanistic insights to inform further research and drug development.

I. In Vitro and In Vivo Efficacy of Itraconazole and Cisplatin Combination

The combination of Itraconazole and cisplatin has demonstrated superior antitumor activity compared to either agent alone across various cancer models. This synergy manifests as enhanced inhibition of tumor growth and improved survival outcomes.

Table 1: Comparative Efficacy of Itraconazole and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models[1]
Treatment GroupTumor Growth Inhibition (%) in LX-14 XenograftsTumor Growth Inhibition (%) in LX-7 Xenografts
Vehicle Control00
Itraconazole (75 mg/kg, twice daily)7279
Cisplatin (4 mg/kg, weekly)7548
Itraconazole + Cisplatin 97 95

Data represents the percentage of tumor growth inhibition compared to the vehicle-treated control group. The combination therapy resulted in a significantly greater reduction in tumor volume compared to either monotherapy (P ≤ 0.001).

Table 2: Clinical Outcomes in Patients with Refractory Ovarian Cancer[2]
Treatment GroupMedian Progression-Free Survival (days)Median Overall Survival (days)Overall Response Rate (%)
Chemotherapy without Itraconazole5313911
Chemotherapy with Itraconazole 103 642 32

This retrospective analysis of 55 patients with refractory ovarian cancer demonstrated a significant improvement in both progression-free and overall survival for patients receiving Itraconazole in combination with chemotherapy (p=0.014 and p=0.006, respectively).

II. Mechanisms of Synergy

The enhanced efficacy of the Itraconazole-cisplatin combination is attributed to Itraconazole's multifaceted mechanisms of action that complement and amplify the cytotoxic effects of cisplatin.

A. Inhibition of Angiogenesis

Itraconazole potently inhibits angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] It achieves this by interfering with multiple key steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation.[1] A primary mechanism is the disruption of vascular endothelial growth factor (VEGF) signaling.[2] Itraconazole has been shown to impede the proper glycosylation of VEGFR2, a key receptor in the VEGF pathway, thereby blocking downstream signaling.[3]

Caption: Itraconazole inhibits angiogenesis by impairing VEGFR2 glycosylation.

B. Hedgehog Pathway Inhibition

Itraconazole is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that can be aberrantly reactivated in various cancers to promote tumor growth and survival.[4][5][6] Itraconazole acts on the key pathway component Smoothened (SMO), preventing its ciliary accumulation and subsequent activation of the GLI family of transcription factors.[5][7] This blockade of Hh signaling can induce cancer cell apoptosis and inhibit tumor growth.[6]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHH Sonic Hedgehog (SHH) PTCH1 Patched-1 (PTCH1) SHH->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Transcription Itraconazole Itraconazole Itraconazole->SMO Inhibits

Caption: Itraconazole blocks the Hedgehog pathway by inhibiting SMO.

C. Reversal of Drug Resistance

While the direct impact of Itraconazole on cisplatin-specific resistance mechanisms is an area of ongoing investigation, Itraconazole has been shown to inhibit P-glycoprotein (P-gp), a multidrug resistance transporter.[8] By blocking P-gp, Itraconazole can potentially increase the intracellular concentration of co-administered chemotherapeutic agents, thereby overcoming a common mechanism of drug resistance.

III. Experimental Protocols

To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Synergy Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the synergistic cytotoxic effect of Itraconazole and cisplatin on a cancer cell line, such as the A549 non-small cell lung cancer line.

Materials:

  • A549 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Itraconazole (dissolved in DMSO)

  • Cisplatin (dissolved in sterile water or saline)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Drug Treatment:

    • Prepare serial dilutions of Itraconazole and cisplatin in complete medium.

    • Treat cells with varying concentrations of Itraconazole alone, cisplatin alone, and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).

    • Include a vehicle control (DMSO for Itraconazole and saline for cisplatin).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11][12] Incubate for at least 2 hours at room temperature with gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

MTT_Assay_Workflow A Seed A549 cells in 96-well plate B Incubate overnight A->B C Treat with Itraconazole, Cisplatin, or combination B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and Combination Index H->I

Caption: Workflow for the MTT-based cell viability and synergy assay.

Protocol 2: Western Blot Analysis of Hedgehog Pathway Proteins

This protocol describes the detection of key Hedgehog pathway proteins (SHH, PTCH1, SMO, GLI1) in cancer cells following treatment with Itraconazole and cisplatin to assess pathway inhibition.

Materials:

  • Cancer cell line of interest

  • Itraconazole and cisplatin

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against SHH, PTCH1, SMO, GLI1, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Itraconazole, cisplatin, or the combination for a specified time (e.g., 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

  • Analysis: Quantify band intensities using image analysis software and normalize to the loading control.

IV. Conclusion and Future Directions

The synergistic interaction between Itraconazole and cisplatin holds significant therapeutic potential. The ability of Itraconazole to inhibit key cancer-promoting pathways like angiogenesis and Hedgehog signaling, coupled with its potential to overcome drug resistance, makes it an attractive agent for combination therapies. The experimental data strongly supports the enhanced efficacy of this combination in preclinical models and early clinical investigations.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergy, particularly in the context of cisplatin-induced DNA damage and repair pathways. Further clinical trials are warranted to establish the optimal dosing and scheduling of this combination in various cancer types and to identify predictive biomarkers for patient response. The continued exploration of repurposed drugs like Itraconazole in combination with standard-of-care chemotherapies offers a promising avenue for improving cancer treatment outcomes.

References

Independent Validation of Itraconazole's Anti-Cancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent widely used for the treatment of systemic mycoses, has been repurposed as a promising anti-cancer agent.[1] An expanding body of preclinical and clinical evidence has independently validated its antineoplastic activities, which are attributed to mechanisms distinct from its antifungal properties.[2] This guide provides an objective comparison of Itraconazole's anti-cancer performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of the core signaling pathways involved. Itraconazole's multifaceted anti-cancer effects include the inhibition of the Hedgehog (Hh) and mTOR (mechanistic target of rapamycin) signaling pathways, as well as potent anti-angiogenic activity.[1][3]

Quantitative Data Summary

The anti-cancer efficacy of Itraconazole has been demonstrated across a range of cancer types in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Table 1: Preclinical In Vivo Efficacy of Itraconazole in Xenograft Models
Cancer TypeModelTreatmentTumor Growth InhibitionCitation
Non-Small Cell Lung CancerPrimary XenograftItraconazole (75 mg/kg, twice daily)72% and 79% in two models[4]
MedulloblastomaAllograftSystemic ItraconazoleSignificant suppression of tumor growth[2]
MelanomaXenograftItraconazoleSignificant reduction in tumor size[5]
Table 2: Clinical Trial Efficacy of Itraconazole
Cancer TypeTrial PhaseTreatment RegimenKey OutcomesCitation
Metastatic Non-Squamous NSCLCPhase IIPemetrexed + Itraconazole (200 mg daily)Increased median progression-free survival and overall survival[4]
Refractory Ovarian CancerRetrospectiveChemotherapy + Itraconazole (400-600 mg daily)Median PFS: 103 days (vs. 53 days without); Median OS: 642 days (vs. 139 days without)[4]
Basal Cell CarcinomaPhase IIItraconazole (200 mg twice daily)Reduced tumor area by an average of 24%[1]
Metastatic Prostate CancerPhase IIItraconazole (200 mg or 600 mg daily)High-dose arm showed increased progression-free survival[3]
Pancreatic CancerRetrospectiveChemotherapy + Itraconazole (400 mg daily)Response rate of 65%; Median OS of 20.4 months[3]

Key Signaling Pathways and Mechanisms of Action

Itraconazole exerts its anti-cancer effects through the modulation of several critical signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is aberrantly activated in many cancers, promoting cell proliferation and survival. Itraconazole acts as a potent antagonist of this pathway by binding to the Smoothened (SMO) receptor, a key component of the Hh cascade. This action is distinct from other SMO antagonists like cyclopamine.[2][6] Inhibition of SMO by Itraconazole prevents the activation of downstream Gli transcription factors, which are responsible for transcribing genes involved in cell growth and survival.[7][8]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits release of GLI GLI GLI SUFU->GLI sequesters GLI (active) GLI (active) GLI->GLI (active) Target Gene Transcription Target Gene Transcription GLI (active)->Target Gene Transcription promotes Itraconazole Itraconazole Itraconazole->SMO inhibits

Itraconazole inhibits the Hedgehog signaling pathway by targeting SMO.
mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Itraconazole has been shown to inhibit this pathway in various cancer cells, including melanoma and endometrial cancer.[5][9] The inhibition of mTORC1 by Itraconazole is evidenced by the decreased phosphorylation of its downstream effectors, S6K and 4E-BP1.[5] Itraconazole may also act as a dual inhibitor of both mTORC1 and mTORC2.[5]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Itraconazole Itraconazole Itraconazole->mTORC1 inhibits

Itraconazole suppresses tumor growth by inhibiting the mTOR signaling pathway.
Anti-Angiogenesis

Itraconazole exhibits potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[4][10] This effect is mediated, in part, by interfering with vascular endothelial growth factor (VEGF) signaling.[4] Itraconazole's anti-angiogenic activity is considered a key contributor to its overall anti-cancer efficacy.[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of Itraconazole's anti-cancer properties are provided below.

In Vitro Endothelial Cell Proliferation Assay

Objective: To assess the inhibitory effect of Itraconazole on the proliferation of endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Itraconazole stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Protocol:

  • Seed HUVECs in 96-well plates at a density of 5,000 cells per well in EGM-2 medium.

  • Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • The following day, replace the medium with fresh EGM-2 containing various concentrations of Itraconazole or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

In Vivo Xenograft Tumor Growth Assay

Objective: To evaluate the in vivo anti-tumor efficacy of Itraconazole in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest (e.g., NSCLC, melanoma)

  • Matrigel

  • Itraconazole formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer Itraconazole or vehicle control orally via gavage daily or as per the experimental design.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of Itraconazole on the protein expression and phosphorylation status of key components in signaling pathways like Hedgehog and mTOR.

Materials:

  • Cancer cells treated with Itraconazole or vehicle

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., SMO, GLI1, p-mTOR, mTOR, p-S6K, S6K)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression and phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anti-cancer properties of Itraconazole.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell Proliferation Assay Cell Proliferation Assay Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Cell Proliferation Assay->Signaling Pathway Analysis (Western Blot) Angiogenesis Assays (Tube Formation) Angiogenesis Assays (Tube Formation) Signaling Pathway Analysis (Western Blot)->Angiogenesis Assays (Tube Formation) Xenograft Tumor Model Xenograft Tumor Model Angiogenesis Assays (Tube Formation)->Xenograft Tumor Model Efficacy Assessment (Tumor Growth) Efficacy Assessment (Tumor Growth) Xenograft Tumor Model->Efficacy Assessment (Tumor Growth) Toxicity Assessment Toxicity Assessment Efficacy Assessment (Tumor Growth)->Toxicity Assessment Phase I (Safety) Phase I (Safety) Toxicity Assessment->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Hypothesis: Itraconazole has anti-cancer activity Hypothesis: Itraconazole has anti-cancer activity Hypothesis: Itraconazole has anti-cancer activity->Cell Proliferation Assay

A general workflow for the preclinical and clinical validation of Itraconazole's anti-cancer properties.

Conclusion

Independent validation from a multitude of preclinical and clinical studies strongly supports the repurposing of Itraconazole as a viable anti-cancer agent. Its ability to concurrently inhibit multiple key oncogenic pathways, including Hedgehog and mTOR, along with its potent anti-angiogenic effects, provides a strong rationale for its continued investigation in oncology. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals seeking to build upon the existing knowledge and further explore the therapeutic potential of Itraconazole in various cancer types. Future research should focus on identifying predictive biomarkers for patient response and exploring novel combination therapies to maximize its anti-tumor efficacy.

References

Itraconazole's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals the significant anti-neoplastic properties of the FDA-approved antifungal agent, Itraconazole (B105839), across a variety of cancer cell lines. This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of Itraconazole's effects on cancer cell proliferation, survival, and key signaling pathways.

Itraconazole has demonstrated potent anti-cancer activity in numerous preclinical studies, targeting fundamental processes of tumor growth and progression.[1][2] Its mechanisms of action are multifaceted, primarily involving the inhibition of the Hedgehog signaling pathway and the disruption of angiogenesis.[3][4] This guide presents a comparative analysis of Itraconazole's efficacy, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Comparative Efficacy of Itraconazole on Cancer Cell Viability

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Itraconazole in various cancer cell lines as reported in the literature. These values highlight the differential sensitivity of cancer cells to Itraconazole treatment.

Cancer TypeCell LineIC50 (µM)Citation
Gastric CancerSGC-790124.83[5]
MelanomaA375Not specified[3]
MelanomaA2058Not specified[3]
MelanomaSK-MEL-28Not specified[3]
Non-Small Cell Lung CancerNCI-H358< 5[2]
Non-Small Cell Lung CancerNCI-H1838< 5[2]
Non-Small Cell Lung CancerNCI-H596< 5[2]
Non-Small Cell Lung CancerNCI-H1975< 5[2]
GlioblastomaU87< 5[2]
GlioblastomaC6< 5[2]

Key Mechanisms of Action: A Deeper Dive

Itraconazole's anti-cancer effects are primarily attributed to its ability to interfere with two crucial pathways: the Hedgehog signaling pathway, which is vital for cancer cell proliferation and survival, and angiogenesis, the process of new blood vessel formation that tumors require to grow.[1][4][6]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) pathway is aberrantly activated in many cancers, driving tumor growth.[7] Itraconazole has been shown to be a potent antagonist of this pathway by acting on the essential component Smoothened (Smo).[3] This inhibition prevents the activation of Gli transcription factors, which in turn downregulates the expression of target genes involved in cell proliferation and survival.[3][7]

Hedgehog_Pathway_Inhibition Itraconazole's Inhibition of the Hedgehog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO Smoothened (SMO) PTCH->SMO inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli inhibits SUFU Gli Gli (active) SUFU_Gli->Gli releases Gli_nucleus Gli Gli->Gli_nucleus translocates to Target_Genes Target Gene Transcription Gli_nucleus->Target_Genes activates Proliferation Proliferation Target_Genes->Proliferation promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH binds & inhibits Itraconazole Itraconazole Itraconazole->SMO inhibits

Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

Anti-Angiogenic Effects

Itraconazole exhibits potent anti-angiogenic activity by inhibiting endothelial cell proliferation, migration, and tube formation.[8][9] It has been shown to interfere with vascular endothelial growth factor (VEGF) signaling by preventing its binding to VEGFR2.[1] This disruption of angiogenesis effectively "starves" the tumor by cutting off its blood supply.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., SGC-7901) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of Itraconazole.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[1][3]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[2]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated as the ratio of the optical density of the treated group to that of the control group.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Itraconazole.[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[10]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[11][12]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.[10]

Experimental_Workflow_Apoptosis Apoptosis Assay Workflow A 1. Seed and Treat Cells with Itraconazole B 2. Harvest Adherent and Floating Cells A->B C 3. Wash Cells with cold PBS B->C D 4. Resuspend in Binding Buffer and Stain with Annexin V & PI C->D E 5. Incubate at Room Temperature in the Dark D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Western Blot Analysis for Hedgehog Pathway Proteins
  • Cell Lysis: Lyse Itraconazole-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hedgehog pathway proteins (e.g., Shh, PTCH1, SMO, Gli1) overnight at 4°C.[13][14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Angiogenesis (Tube Formation) Assay
  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.[15]

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.[16]

  • Treatment: Treat the cells with various concentrations of Itraconazole.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.[16]

  • Visualization: Visualize and photograph the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branches and total tube length.[16]

Conclusion

The evidence strongly suggests that Itraconazole is a promising anti-cancer agent with a well-defined safety profile. Its ability to inhibit both the Hedgehog pathway and angiogenesis makes it a compelling candidate for repurposing in oncology.[2][15] Further clinical investigations are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with existing chemotherapeutic agents, for a wide range of malignancies.[1][8]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Intrazole (Itraconazole)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Intrazole, a substance identified in safety data sheets as Itraconazole. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound (Itraconazole) with appropriate personal protective equipment (PPE). This minimizes exposure to a substance classified as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1][2][3][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves must be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.[5]

  • Lab Coat: A lab coat or other protective clothing should be worn.[2]

  • Respiratory Protection: If there is a risk of dust inhalation, use appropriate respiratory protection.[5]

II. Step-by-Step Disposal Protocol for Laboratory Settings

The disposal of this compound (Itraconazole) must be conducted in accordance with local, state, and federal regulations.[2][3] Under no circumstances should it be disposed of with household garbage or allowed to enter the sewage system.[1]

  • Waste Identification and Classification:

    • As a chemical waste generator, you are responsible for determining if the this compound waste is classified as hazardous.[3]

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste according to Resource Conservation and Recovery Act (RCRA) guidelines.[6]

  • Segregation and Collection:

    • Collect all this compound waste, including pure substance, contaminated materials (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled waste container.

    • The container must be suitable for chemical waste, kept closed, and stored in a cool, well-ventilated area.[3]

  • Disposal of Non-Hazardous this compound Waste:

    • If determined to be non-hazardous, the waste can be placed in a red biohazard-chemotoxic container for incineration by a licensed waste management vendor.[6]

  • Disposal of Hazardous this compound Waste:

    • If classified as hazardous, the waste must be collected by your institution's EHS department for transport to an approved environmental management vendor for incineration.[6][7]

    • Ensure all required documentation for hazardous waste disposal is completed accurately.

  • Handling Spills:

    • In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[2]

    • Wearing full PPE, prevent further leakage.[2]

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[3]

    • For liquid spills, absorb with an inert, liquid-binding material (e.g., diatomite, universal binders).[2]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

    • Dispose of all contaminated materials as chemical waste according to the procedures outlined above.

III. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information related to the safe handling and disposal of this compound (Itraconazole).

ParameterValue/InstructionSource
Acute Oral Toxicity (Rat LD50) >320 mg/kg[1]
Primary Irritant Effect Irritant to skin and mucous membranes; Irritating to eyes[1]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis[1][2]
Recommended Storage Temperature Store in a cool, dry place. Check product label for specific temperatures.[5]
Disposal Method Incineration by a licensed hazardous material disposal company.[6][7][8]
Prohibited Disposal Methods Do not dispose of with household garbage; Do not allow to enter sewage systems or water courses.[1]

IV. Experimental Protocols and Workflows

The primary "experimental protocol" in the context of disposal is the procedural workflow for safely managing the waste stream. The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Intrazole_Disposal_Workflow This compound (Itraconazole) Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste (Consult EHS/SDS) ppe->classify non_hazardous Non-Hazardous Waste classify->non_hazardous Non-Hazardous hazardous Hazardous Waste classify->hazardous Hazardous collect_non_haz Step 3a: Collect in Biohazard-Chemotoxic Container non_hazardous->collect_non_haz collect_haz Step 3b: Collect in Designated Hazardous Waste Container hazardous->collect_haz incinerate_non_haz Step 4a: Incineration via Approved Vendor collect_non_haz->incinerate_non_haz incinerate_haz Step 4b: Disposal via EHS and Approved Vendor for Incineration collect_haz->incinerate_haz

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Itraconazole. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Itraconazole is an antifungal agent.[1][2][3] In a laboratory context, it is classified as a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE)

When handling Itraconazole, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Eye/Face Protection Safety Glasses/GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin and Body Protection Lab Coat/Protective ClothingLong-sleeved lab coat.
Respiratory Protection RespiratorNot required for normal handling but ensure adequate ventilation. Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.

Operational Plan for Handling Itraconazole

A systematic approach to handling Itraconazole is essential to mitigate risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh Itraconazole Carefully prep_area->handling_weigh Proceed to handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate After experiment cleanup_ppe Remove and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_solid Dispose of Solid Waste in Labeled Container disposal_liquid Dispose of Liquid Waste in Labeled Container

Caption: Workflow for the safe handling of Itraconazole.

Experimental Protocols:

Safe Handling Protocol:

  • Preparation:

    • Before handling Itraconazole, ensure you are wearing the appropriate PPE as specified in the table above.

    • Prepare a designated, well-ventilated work area, such as a chemical fume hood.

  • Handling:

    • Avoid creating dust when handling the solid form of Itraconazole.

    • Weigh the required amount of Itraconazole carefully.

    • When dissolving, add the solvent to the Itraconazole powder slowly to prevent splashing.

  • Post-Handling and Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.

    • Wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of Itraconazole and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Solid Waste:

    • Collect unused Itraconazole powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing Itraconazole should be collected in a labeled, sealed container for hazardous liquid waste.

    • Do not empty Itraconazole solutions into drains.[5]

  • Contaminated Labware:

    • Rinse contaminated glassware and equipment with a suitable solvent in a fume hood.

    • Collect the rinse solvent as hazardous liquid waste.

  • Final Disposal:

    • Dispose of all Itraconazole waste in accordance with local, state, and federal regulations.[4][5] If you are unsure of the regulations, consult your institution's Environmental Health and Safety (EHS) department.

    • For household disposal of unused medication, it is recommended to mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[6] However, in a laboratory setting, institutional procedures for hazardous waste must be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Intrazole
Reactant of Route 2
Intrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.